Trimethoprim-d9
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
5-[[3,4,5-tris(trideuteriomethoxy)phenyl]methyl]pyrimidine-2,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O3/c1-19-10-5-8(6-11(20-2)12(10)21-3)4-9-7-17-14(16)18-13(9)15/h5-7H,4H2,1-3H3,(H4,15,16,17,18)/i1D3,2D3,3D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEDVJHCEMCRBQM-GQALSZNTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)CC2=CN=C(N=C2N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=CC(=CC(=C1OC([2H])([2H])[2H])OC([2H])([2H])[2H])CC2=CN=C(N=C2N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10662219 | |
| Record name | Trimethoprim-d9 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10662219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1189460-62-5 | |
| Record name | Trimethoprim-d9 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10662219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Trimethoprim-d9: A Technical Guide for Researchers and Drug Development Professionals
An in-depth technical guide on Trimethoprim-d9, its chemical structure, and its application as an internal standard in the bioanalysis of Trimethoprim.
Introduction to this compound
This compound is the deuterium-labeled analogue of Trimethoprim, a bacteriostatic antibiotic widely used for the treatment of various bacterial infections.[1] In the realm of analytical chemistry and drug development, this compound serves as an ideal internal standard for the quantification of Trimethoprim in biological matrices such as plasma and urine.[1] Its utility is particularly prominent in sensitive and specific analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). The incorporation of nine deuterium atoms results in a distinct mass-to-charge ratio (m/z) from the unlabeled drug, while maintaining nearly identical physicochemical properties, ensuring co-elution during chromatography and similar ionization efficiency in the mass spectrometer. This allows for accurate correction of variations in sample preparation and instrument response, leading to reliable and precise quantification of Trimethoprim.
Chemical Structure and Properties
The chemical structure of this compound is identical to that of Trimethoprim, with the exception of the nine hydrogen atoms on the three methoxy groups being replaced by deuterium atoms.
Chemical Structure of Trimethoprim:
![]()
Chemical Structure of this compound:
The nine hydrogen atoms of the three -OCH₃ groups are substituted with deuterium (D).
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| Chemical Name | 5-[(3,4,5-tris(methoxy-d3)phenyl)methyl]pyrimidine-2,4-diamine |
| Synonyms | 2,4-Diamino-5-(3,4,5-tri(methoxy-d3)benzyl)pyrimidine |
| CAS Number | 1189460-62-5 |
| Molecular Formula | C₁₄H₉D₉N₄O₃ |
| Molecular Weight | 299.37 g/mol |
| Appearance | Off-White Solid |
| Storage Temperature | -20°C |
Application in Bioanalytical Methods
This compound is predominantly used as an internal standard in validated bioanalytical methods for the quantification of Trimethoprim in pharmacokinetic and bioequivalence studies. The following sections detail a representative experimental protocol for the simultaneous determination of Trimethoprim and Sulfamethoxazole in human plasma using LC-MS/MS, a common clinical application.
Experimental Protocol: Quantification of Trimethoprim in Human Plasma
This protocol is a synthesized representation of methodologies described in the scientific literature for the quantification of Trimethoprim in human plasma using this compound as an internal standard.[2][3][4][5]
3.1.1. Materials and Reagents
-
Trimethoprim reference standard
-
This compound internal standard
-
Sulfamethoxazole reference standard
-
Control human plasma (with anticoagulant, e.g., K₂EDTA)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
3.1.2. Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of Trimethoprim and this compound by dissolving the accurately weighed compounds in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the Trimethoprim stock solution with a 50:50 (v/v) methanol:water mixture to create calibration standards.
-
Internal Standard Working Solution: Dilute the this compound stock solution with acetonitrile to a final concentration of 20 nM.[3]
3.1.3. Sample Preparation
-
Aliquot 100 µL of plasma samples (calibration standards, quality controls, and unknown samples) into a 96-well plate.
-
Add 400 µL of the internal standard working solution (20 nM this compound in acetonitrile) to each well.[3] This step facilitates protein precipitation.
-
Vortex the plate for 5 minutes at 500 rpm to ensure thorough mixing and protein precipitation.[3]
-
Centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new 96-well plate.
-
Evaporate the supernatant to dryness under a stream of nitrogen at 37°C.[3]
-
Reconstitute the dried residue in 100 µL of a 1:3 methanol:water solution.[3]
-
Vortex the plate for 5 minutes at 500 rpm before analysis.[3]
3.1.4. LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatograph: Agilent 1200 series or equivalent[2]
-
Mass Spectrometer: Agilent 6460 series triple quadrupole or equivalent[2]
-
Analytical Column: Biphenyl column or a C18 column (e.g., Agilent Zorbax XDB-C8, 2.1 mm x 30 mm, 3.5 µm)[2][3]
-
Mobile Phase A: Water with 0.1% formic acid[2]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid[2]
-
Flow Rate: 0.75 mL/min[2]
-
Injection Volume: 10 µL[2]
-
Ionization Mode: Positive Electrospray Ionization (ESI+)[2]
-
MS/MS Transitions:
-
Trimethoprim: Precursor ion (Q1) m/z 291.1 → Product ion (Q3) m/z 230.1
-
This compound: Precursor ion (Q1) m/z 300.2 → Product ion (Q3) m/z 230.1 (or other suitable product ion)
-
Quantitative Data and Method Validation
The performance of bioanalytical methods utilizing this compound is rigorously assessed through a validation process. Key validation parameters are summarized in the tables below, compiled from various studies.
Linearity and Range
| Analyte | Matrix | Linearity Range (ng/mL) | Correlation Coefficient (r²) | Reference |
| Trimethoprim | Dried Plasma Spots | 100 - 50,000 | >0.99 | [2] |
| Trimethoprim | Dried Urine Spots | 500 - 250,000 | >0.99 | [2] |
| Trimethoprim | Serum | 1.2 - 40 (µg/mL) | 0.9954 | [4][5] |
Accuracy and Precision
Intra-day and Inter-day Precision and Accuracy for Trimethoprim in Dried Plasma Spots [2]
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQ | 100 | 8.5 | 105.0 | 9.2 | 103.0 |
| Low | 300 | 6.2 | 102.3 | 7.8 | 101.7 |
| Mid | 4,000 | 5.1 | 101.5 | 6.5 | 100.8 |
| High | 40,000 | 4.8 | 100.3 | 5.9 | 100.5 |
Intra-assay and Inter-assay Precision for Trimethoprim in Serum [4][5]
| Parameter | Value |
| Intra-assay Precision (%CV) | <7% |
| Inter-assay Precision (%CV) | <10% |
Visualization of the Analytical Workflow
The following diagram illustrates the typical workflow for the quantification of Trimethoprim in a biological matrix using this compound as an internal standard.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Simultaneous determination of trimethoprim and sulfamethoxazole in dried plasma and urine spots - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Simultaneous quantification of trimethoprim metabolites in pediatric plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Quantification of Serum Sulfamethoxazole and Trimethoprim by Ultra-fast Solid-Phase Extraction-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Trimethoprim-d9 as an Internal Standard: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the mechanism and application of Trimethoprim-d9 as an internal standard in quantitative bioanalysis. It is designed to offer a comprehensive resource for professionals in drug development and analytical research, detailing the underlying principles, experimental methodologies, and data interpretation.
Core Principle: The 'Gold Standard' of Bioanalysis
In quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS), achieving high accuracy and precision is paramount. An internal standard (IS) is a compound with physicochemical properties similar to the analyte of interest, which is added at a known concentration to all samples, calibrators, and quality controls at the beginning of the analytical process. The purpose of the internal standard is to correct for the variability inherent in sample preparation and analysis.
Deuterium-labeled stable isotope-labeled internal standards (SIL-ISs), such as this compound, are considered the "gold standard" in bioanalysis.[1][2] this compound is a form of trimethoprim where nine hydrogen atoms have been replaced by their stable, heavier isotope, deuterium. This subtle change in mass allows the mass spectrometer to differentiate between the analyte (trimethoprim) and the internal standard (this compound), while their nearly identical chemical and physical properties ensure they behave almost identically throughout the analytical workflow.[2][3] This includes extraction recovery, chromatographic retention time, and ionization efficiency in the mass spectrometer's ion source.[1][3]
By measuring the ratio of the analyte response to the internal standard response, variations that can occur during sample preparation, injection volume, and ionization are effectively normalized.[4] This normalization leads to a significant improvement in the accuracy and precision of the quantification.[5]
Mechanism of Action of Trimethoprim
While the primary focus of this guide is on the analytical application of this compound, understanding the therapeutic mechanism of trimethoprim provides context for its importance. Trimethoprim is an antibiotic that functions by inhibiting bacterial dihydrofolate reductase (DHFR).[6] This enzyme is crucial for the bacterial synthesis of tetrahydrofolic acid (THF), an essential precursor for the synthesis of nucleotides, and consequently, bacterial DNA and RNA.[7][8] By blocking this pathway, trimethoprim halts bacterial growth and replication.[9] Its affinity for bacterial DHFR is significantly higher than for its mammalian counterpart, which accounts for its selective antibacterial activity.[9]
Below is a diagram illustrating the antibacterial signaling pathway of trimethoprim.
Quantitative Data and Mass Spectrometry Parameters
The accurate quantification of trimethoprim using this compound as an internal standard relies on precise mass spectrometry settings. The following tables summarize key quantitative data for the analysis of trimethoprim and its deuterated internal standard.
Table 1: Mass Spectrometry Parameters for Trimethoprim and this compound
| Analyte | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) |
| Trimethoprim | 291.16 | 230.17 | 123.70 |
| This compound | 300.37 | 239.17 (inferred) | 123.70 (inferred) |
Data compiled from multiple sources. The precursor ion for this compound reflects a +9 mass shift from trimethoprim. Product ions are inferred based on the fragmentation pattern of trimethoprim.
Table 2: Typical Method Validation Data for Trimethoprim Quantification using this compound Internal Standard
| Parameter | Typical Value | Reference |
| Recovery | 92.23% - 104.5% | [10] |
| Intra-day Precision (CV%) | < 6% - 14% | [2][9] |
| Inter-day Precision (CV%) | < 10% - 24% | [2][9] |
| Accuracy | 98.51% - 102.5% |
Experimental Protocols
The following sections detail a generalized experimental protocol for the quantification of trimethoprim in a biological matrix (e.g., plasma, serum, urine) using this compound as an internal standard.
Sample Preparation (Protein Precipitation)
Protein precipitation is a common and straightforward method for extracting small molecules like trimethoprim from biological matrices.
-
Aliquoting: Transfer a small volume (e.g., 50 µL) of the biological sample (calibrator, quality control, or unknown) into a microcentrifuge tube.
-
Internal Standard Spiking: Add a precise volume of a working solution of this compound in an organic solvent (e.g., methanol or acetonitrile) to each tube.
-
Precipitation: Add a larger volume of cold organic solvent (e.g., acetonitrile) to precipitate the proteins. A typical ratio is 3:1 or 4:1 of solvent to sample volume.
-
Vortexing: Vortex the mixture thoroughly for a set period (e.g., 1-5 minutes) to ensure complete mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 rpm) for a sufficient time (e.g., 10-15 minutes) at a controlled temperature (e.g., 4°C) to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
Liquid Chromatography
The chromatographic separation is crucial for resolving trimethoprim from other matrix components.
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile or methanol.
-
Gradient Elution: A typical gradient starts with a high percentage of mobile phase A, which is gradually decreased as the percentage of mobile phase B is increased to elute trimethoprim.
-
Flow Rate: Dependent on the column dimensions, typically in the range of 0.3-0.6 mL/min.
-
Injection Volume: Typically 5-10 µL.
Mass Spectrometry
A triple quadrupole mass spectrometer is typically used in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode.
-
Capillary Voltage: Approximately 3500-4000 V.
-
Gas Temperature: Around 325-350°C.
-
Gas Flow: Optimized for the specific instrument, typically around 6-12 L/min.
-
Nebulizer Pressure: Approximately 30-50 psi.
-
MRM Transitions: Monitor the precursor to product ion transitions as specified in Table 1.
The diagram below illustrates a typical experimental workflow.
The Logic of Internal Standard Correction
The fundamental advantage of using a deuterated internal standard like this compound is its ability to compensate for variations that can compromise quantitative accuracy. The following diagram illustrates this logical relationship.
Conclusion
This compound serves as an exemplary internal standard for the robust and reliable quantification of trimethoprim in complex biological matrices. Its near-identical physicochemical properties to the parent compound ensure that it effectively tracks and corrects for analytical variability throughout the experimental workflow. By implementing the principles and protocols outlined in this guide, researchers, scientists, and drug development professionals can significantly enhance the quality, accuracy, and reproducibility of their bioanalytical data, ensuring compliance with regulatory standards and contributing to the successful development of therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Development and validation of an LC-MS/MS method for the quantification of tiamulin, trimethoprim, tylosin, sulfadiazine and sulfamethazine in medicated feed - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. lcms.cz [lcms.cz]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Quantification of Serum Sulfamethoxazole and Trimethoprim by Ultra-fast Solid-Phase Extraction-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Simultaneous determination of sulfonamides, trimethoprim, amoxicillin and tylosin in medicated feed by high performance liquid chromatography with mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. html.scirp.org [html.scirp.org]
- 10. researchgate.net [researchgate.net]
A Technical Guide to the Synthesis and Isotopic Purity of Trimethoprim-d9
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and isotopic purity analysis of Trimethoprim-d9. Deuterated compounds, such as this compound, are crucial as internal standards in quantitative analysis by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy due to their similar chemical properties to the parent drug but distinct mass.[1][2] This document outlines a common synthetic route, detailed experimental protocols, and the analytical methodologies required to ensure the high isotopic purity of the final product.
Synthesis of this compound
The synthesis of this compound involves the introduction of nine deuterium atoms into the Trimethoprim molecule. This is typically achieved by replacing the hydrogen atoms of the three methoxy groups with deuterium. The general synthetic strategy involves the methylation of a trihydroxy precursor with a deuterated methylating agent.
A common synthetic pathway starts with 3,4,5-trihydroxybenzaldehyde. This precursor is first reacted with a deuterated methylating agent, such as deuterated dimethyl sulfate ((CD₃)₂SO₄) or deuterated methyl iodide (CD₃I), to form 3,4,5-tri(methoxy-d3)benzaldehyde. This deuterated intermediate then undergoes a series of reactions, similar to established Trimethoprim synthesis routes, to yield the final this compound product.[3][4] One such route involves condensation with 3-anilinopropionitrile followed by cyclization with guanidine.[3][5]
References
- 1. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Trimethoprim synthesis - chemicalbook [chemicalbook.com]
- 4. m.youtube.com [m.youtube.com]
- 5. CN101328138B - Preparation of trimethoprim - Google Patents [patents.google.com]
Trimethoprim-d9: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Trimethoprim-d9, a deuterated analog of the synthetic antibacterial agent Trimethoprim. This document details its chemical properties, mechanism of action, and relevant experimental protocols, offering a valuable resource for professionals in drug development and microbiological research.
Core Compound Specifications
This compound is a stable, isotopically labeled form of Trimethoprim, where nine hydrogen atoms on the trimethoxybenzyl group have been replaced with deuterium. This labeling is particularly useful in pharmacokinetic studies as a mass spectrometry internal standard.
| Property | Value | Citation(s) |
| CAS Number | 1189460-62-5 | [1][2] |
| Molecular Formula | C₁₄H₉D₉N₄O₃ | [1][2] |
| Molecular Weight | 299.37 g/mol | [1][2] |
Mechanism of Action: Inhibition of Folate Synthesis
Trimethoprim's antibacterial efficacy stems from its potent and selective inhibition of bacterial dihydrofolate reductase (DHFR), a critical enzyme in the folate synthesis pathway.[3][4] This pathway is essential for the production of tetrahydrofolate (THF), a vital cofactor in the synthesis of purines, thymidine, and certain amino acids, which are the building blocks of DNA and proteins.[3][5] By blocking DHFR, Trimethoprim effectively halts bacterial DNA replication and protein synthesis, leading to bacteriostasis.[3]
Notably, Trimethoprim exhibits a significantly higher affinity for bacterial DHFR than for its mammalian counterpart, which accounts for its selective toxicity against bacteria.[3] This selective inhibition is a cornerstone of its clinical utility.
Often, Trimethoprim is administered in combination with sulfamethoxazole, a sulfonamide antibiotic. This combination results in a synergistic bactericidal effect by sequentially blocking two key enzymes in the folate pathway.[5] Sulfamethoxazole inhibits dihydropteroate synthase, an enzyme acting upstream of DHFR.[3]
Experimental Protocols
Dihydrofolate Reductase (DHFR) Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of the DHFR enzyme. The protocol outlined below is a generalized spectrophotometric method.
Principle: DHFR catalyzes the conversion of dihydrofolate (DHF) to tetrahydrofolate (THF) using NADPH as a cofactor. The consumption of NADPH can be monitored by the decrease in absorbance at 340 nm.
Materials:
-
Recombinant DHFR enzyme
-
DHFR Assay Buffer
-
Dihydrofolic acid (DHF) solution
-
NADPH solution
-
Trimethoprim (as a control inhibitor)
-
Test compound (e.g., this compound)
-
96-well UV-transparent microplate
-
Microplate spectrophotometer
Procedure:
-
Reagent Preparation: Prepare working solutions of DHFR enzyme, DHF, NADPH, and the test compound in the assay buffer.
-
Reaction Setup: In a 96-well plate, add the assay buffer, DHFR enzyme, and the test compound at various concentrations.
-
Initiation: Start the reaction by adding NADPH and DHF to each well.
-
Measurement: Immediately measure the decrease in absorbance at 340 nm over time in kinetic mode.
-
Data Analysis: Calculate the rate of NADPH consumption for each concentration of the test compound. Determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
Pharmacokinetic Study in a Rat Model
This protocol describes a typical pharmacokinetic study to determine the absorption, distribution, metabolism, and excretion (ADME) profile of Trimethoprim. This compound is an ideal internal standard for the LC-MS/MS analysis in such studies.
Animals: Male Sprague-Dawley rats.
Procedure:
-
Dosing: Administer Trimethoprim to the rats via the desired route (e.g., oral gavage or intravenous injection).
-
Blood Sampling: Collect blood samples from the rats at predetermined time points post-administration.
-
Plasma Preparation: Process the blood samples to obtain plasma.
-
Sample Extraction: Extract Trimethoprim and the internal standard (this compound) from the plasma samples, typically using protein precipitation or liquid-liquid extraction.[6]
-
LC-MS/MS Analysis: Quantify the concentration of Trimethoprim in the plasma samples using a validated High-Performance Liquid Chromatography-tandem Mass Spectrometry (HPLC-MS/MS) method.[7][8]
-
Pharmacokinetic Analysis: Use the concentration-time data to calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and t₁/₂ (half-life).
| Pharmacokinetic Parameter | Value (in Rats) | Citation(s) |
| Elimination Half-life (t₁/₂) | ~99 minutes (IV administration) | [9] |
| Clearance | ~40 mL/min/kg (IV administration) | [9] |
| Volume of Distribution (Vd) | ~2097 mL (IV administration) | [9] |
digraph "Pharmacokinetic Study Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style=filled, fontname="Arial", fontsize=10, margin="0.2,0.1", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; dosing [label="Administer Trimethoprim\nto Rat Model"]; sampling [label="Collect Blood Samples\nat Timed Intervals"]; plasma_prep [label="Process Blood to\nObtain Plasma"]; extraction [label="Extract Trimethoprim and\nInternal Standard (this compound)"]; analysis [label="Quantify Drug Concentration\nvia HPLC-MS/MS"]; pk_analysis [label="Calculate Pharmacokinetic\nParameters (Cmax, Tmax, AUC, t1/2)"]; end [label="End", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
start -> dosing; dosing -> sampling; sampling -> plasma_prep; plasma_prep -> extraction; extraction -> analysis; analysis -> pk_analysis; pk_analysis -> end; }
Conclusion
This compound is an indispensable tool for researchers and drug development professionals. Its use as an internal standard in pharmacokinetic studies ensures accurate quantification of Trimethoprim. A thorough understanding of Trimethoprim's mechanism of action and the availability of robust experimental protocols are crucial for the continued development of novel antibacterial agents and for optimizing the use of existing therapies. This guide provides a foundational resource to support these endeavors.
References
- 1. PDB-101: Global Health: Antimicrobial Resistance: undefined: Folate Synthesis [pdb101.rcsb.org]
- 2. communities.springernature.com [communities.springernature.com]
- 3. What is the mechanism of Trimethoprim? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. Mutual potentiation drives synergy between trimethoprim and sulfamethoxazole - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Reliable Method to Quantify Trimethoprim and Sulfamethoxazole in Plasma of Children by HPLC with Application in Pharmacokinetic Studies [scirp.org]
- 7. researchgate.net [researchgate.net]
- 8. Simultaneous determination of trimethoprim and sulfamethoxazole in dried plasma and urine spots - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics of trimethoprim in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physical and Chemical Properties of Trimethoprim-d9
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical properties of Trimethoprim-d9, a deuterated analog of the antibacterial agent Trimethoprim. This document is intended to serve as a vital resource for professionals in research and drug development, offering detailed data, experimental methodologies, and visual representations of key concepts.
Core Properties of this compound
This compound is a stable, isotopically labeled form of Trimethoprim, where nine hydrogen atoms on the three methoxy groups have been replaced with deuterium. This substitution results in a higher molecular weight compared to the parent compound, a property that is leveraged in various analytical applications, particularly as an internal standard in mass spectrometry-based quantification.
Physical and Chemical Data
The fundamental physical and chemical properties of this compound are summarized in the tables below.
Table 1: General and Physical Properties of this compound
| Property | Value | Reference(s) |
| Appearance | Off-White to White Solid/Powder | |
| Molecular Formula | C₁₄H₉D₉N₄O₃ | [1][2] |
| Molecular Weight | 299.37 g/mol | [1][2][3] |
| Melting Point | 210-212 °C | [4] |
| Storage Temperature | 2-8°C or -20°C Freezer | [3] |
| Purity | >95% (HPLC) | [5] |
Table 2: Chemical Identifiers for this compound
| Identifier | Value | Reference(s) |
| CAS Number | 1189460-62-5 | [1][2] |
| Synonyms | 2,4-Diamino-5-(3,4,5-tri(methoxy-d3)benzyl)pyrimidine, 5-[(3,4,5-Trimethoxy-d9-phenyl)methyl]-2,4-pyrimidinediamine | [2][3] |
| SMILES String | [2H]C([2H])([2H])Oc1cc(Cc2cnc(N)nc2N)cc(OC([2H])([2H])[2H])c1OC([2H])([2H])[2H] | [3] |
| InChI Key | IEDVJHCEMCRBQM-GQALSZNTSA-N | [3] |
Table 3: Solubility of this compound
| Solvent | Solubility | Notes | Reference(s) |
| Water | 0.67 mg/mL | Requires sonication | [6] |
| DMSO | 50 mg/mL | Requires sonication; hygroscopic | [6] |
Note: Solubility data for this compound is limited; data for the parent compound, Trimethoprim, indicates it is very slightly soluble in water and slightly soluble in alcohol.
Mechanism of Action: Dihydrofolate Reductase Inhibition
Trimethoprim functions as a bacteriostatic antibiotic by inhibiting dihydrofolate reductase (DHFR), a crucial enzyme in the folic acid synthesis pathway. This pathway is essential for the production of tetrahydrofolic acid (THF), a precursor for the synthesis of nucleotides and certain amino acids necessary for bacterial DNA replication and survival. Trimethoprim exhibits a significantly higher affinity for bacterial DHFR than for the mammalian enzyme, which accounts for its selective toxicity.
Mechanism of action of Trimethoprim.
Experimental Protocols
This compound is predominantly used as an internal standard for the quantitative analysis of Trimethoprim in biological matrices by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Below are detailed methodologies adapted from published research.
Quantification of Trimethoprim in Human Plasma by LC-MS/MS
This protocol describes a common method for determining the concentration of Trimethoprim in human plasma, a critical aspect of pharmacokinetic studies.
Sample Preparation (Protein Precipitation): [3]
-
To a 1.5 mL microcentrifuge tube, add 100 µL of human plasma.
-
Add 200 µL of a working solution of this compound (e.g., 100 ng/mL in acetonitrile) as the internal standard.
-
Vortex the mixture for 30 seconds to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid).
-
Transfer the reconstituted sample to an autosampler vial for injection.
Chromatographic Conditions: [1]
-
HPLC System: Agilent 1200 series or equivalent
-
Column: Zorbax XDB-C8, 2.1 mm x 30 mm, 3.5 µm particle size
-
Mobile Phase A: Water with 0.1% (v/v) formic acid
-
Mobile Phase B: Acetonitrile with 0.1% (v/v) formic acid
-
Gradient: Start with 10% B, increase to 90% B over 2 minutes, hold for 1 minute, then return to 10% B and equilibrate for 1.5 minutes.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
Mass Spectrometric Conditions: [1]
-
Mass Spectrometer: Agilent 6410 Series Triple Quadrupole or equivalent
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Trimethoprim: m/z 291.1 → 230.1
-
This compound (IS): m/z 300.2 → 239.2
-
-
Fragmentor Voltage: 140 V
-
Collision Energy: 25 V
-
Gas Temperature: 350°C
-
Gas Flow: 10 L/min
-
Nebulizer Pressure: 50 psi
Analytical workflow using an internal standard.
Logical Relationship: Trimethoprim and this compound
The relationship between Trimethoprim and its deuterated analog is fundamental to its application in analytical chemistry.
Relationship between Trimethoprim and this compound.
Conclusion
This compound is an indispensable tool for the accurate quantification of Trimethoprim in complex biological matrices. Its physical and chemical properties are nearly identical to the parent drug, with the exception of its increased mass due to deuterium labeling. This key difference allows it to serve as an ideal internal standard, co-eluting with the analyte and experiencing similar matrix effects and ionization suppression, thereby ensuring high precision and accuracy in LC-MS/MS-based bioanalytical methods. The detailed protocols and conceptual diagrams provided in this guide offer a robust foundation for researchers and drug development professionals working with this essential compound.
References
- 1. Simultaneous determination of trimethoprim and sulfamethoxazole in dried plasma and urine spots - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 甲氧苄啶-d9 VETRANAL®, analytical standard | Sigma-Aldrich [sigmaaldrich.com]
- 3. Quantification of Serum Sulfamethoxazole and Trimethoprim by Ultra-fast Solid-Phase Extraction-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. LC-MS/MS method for nine different antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Simultaneous determination of sulfonamides, trimethoprim, amoxicillin and tylosin in medicated feed by high performance liquid chromatography with mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Decoding the Trimethoprim-d9 Certificate of Analysis: A Technical Guide
For researchers, scientists, and professionals in drug development, the Certificate of Analysis (CoA) for an isotopically labeled compound like Trimethoprim-d9 is a critical document. It provides a comprehensive summary of the identity, purity, and quality of the material, ensuring its suitability for use as an internal standard in quantitative analyses. This guide offers an in-depth explanation of the data and methodologies presented in a typical this compound CoA.
Understanding the Basics: What is this compound?
This compound is a deuterated form of Trimethoprim, a bacteriostatic antibiotic. In this compound, nine hydrogen atoms have been replaced with deuterium atoms. This isotopic labeling increases the molecular weight of the compound, allowing it to be distinguished from its unlabeled counterpart by mass spectrometry.[1] This property makes it an ideal internal standard for pharmacokinetic and metabolic studies, as well as for quantitative analysis of Trimethoprim in various matrices by methods such as liquid chromatography-mass spectrometry (LC-MS).[2]
Key Information on a Certificate of Analysis
A Certificate of Analysis for this compound provides essential information about the compound and the specific lot.
Table 1: General Product Information
| Parameter | Description | Example Value |
| Product Name | The common name of the compound. | This compound |
| Catalog Number | A unique identifier for the product. | Varies by supplier |
| Lot Number | A unique identifier for the specific batch of the product. | Varies by supplier |
| CAS Number | The Chemical Abstracts Service registry number. | 1189460-62-5[3][4] |
| Molecular Formula | The chemical formula of the compound. | C₁₄H₉D₉N₄O₃[3][4] |
| Molecular Weight | The mass of one mole of the compound. | 299.37 g/mol [3][4] |
| Storage Conditions | The recommended temperature for storing the product. | 2-8°C[3] |
| Retest Date | The date by which the material should be re-analyzed to ensure it still meets specifications. | Varies by supplier |
Quantitative Analytical Data
The core of the CoA is the quantitative data that confirms the quality of the this compound standard. This data is typically presented in a tabular format.
Table 2: Analytical Specifications and Results
| Test | Method | Specification | Result |
| Purity (Chemical) | HPLC | ≥98.0% | 99.5% |
| Identity | ¹H NMR | Conforms to structure | Conforms |
| Identity | Mass Spectrometry | Conforms to structure | Conforms |
| Isotopic Purity | Mass Spectrometry | ≥98% Deuterium Incorporation | 99.2% |
| Residual Solvents | ¹H NMR / GC-MS | As per USP <467> | Complies |
| Water Content | Karl Fischer Titration | ≤1.0% | 0.2% |
Experimental Protocols: A Closer Look
Detailed methodologies are crucial for understanding and reproducing the results presented in the CoA.
High-Performance Liquid Chromatography (HPLC) for Chemical Purity
HPLC is a cornerstone technique for assessing the chemical purity of pharmaceutical standards. A typical HPLC method for Trimethoprim involves a reversed-phase column.[5]
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18, 5 µm, 4.6 x 150 mm (or similar).
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.01 M sodium acetate) and an organic solvent (e.g., acetonitrile).[5]
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV absorbance at a specific wavelength, often 254 nm or 280 nm.
-
Sample Preparation: A known concentration of this compound is dissolved in a suitable solvent (e.g., methanol or mobile phase).
-
Quantification: The peak area of this compound is compared to the total peak area of all components in the chromatogram to determine the purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Identity
¹H NMR spectroscopy is a powerful tool for confirming the chemical structure of a molecule. For this compound, it verifies the correct placement of the non-deuterated protons.
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: A deuterated solvent in which the sample is soluble (e.g., DMSO-d₆, CDCl₃).
-
Sample Preparation: A small amount of the sample is dissolved in the deuterated solvent.
-
Data Acquisition: A standard ¹H NMR spectrum is acquired.
-
Interpretation: The chemical shifts, splitting patterns, and integration of the proton signals are compared to the expected spectrum for the Trimethoprim structure, confirming the identity of the compound. The absence of signals corresponding to the deuterated positions further verifies the isotopic labeling.
Mass Spectrometry (MS) for Identity and Isotopic Purity
Mass spectrometry is used to confirm the molecular weight of the compound and to determine the extent of deuterium incorporation.
-
Instrumentation: A mass spectrometer, often coupled with a liquid chromatograph (LC-MS) or a direct infusion source. High-resolution mass spectrometry (HRMS) is often used for accurate mass determination.
-
Ionization Technique: Electrospray ionization (ESI) is commonly used for Trimethoprim.
-
Analysis:
-
Identity: The mass spectrum will show a prominent peak corresponding to the protonated molecule [M+H]⁺ of this compound. The measured mass-to-charge ratio (m/z) should be consistent with the calculated molecular weight.
-
Isotopic Purity: The mass spectrum will display a distribution of isotopic peaks. The relative intensities of the peaks corresponding to different numbers of deuterium atoms (d₀ to d₉) are used to calculate the isotopic purity, which is the percentage of molecules that contain the desired number of deuterium atoms.
-
Visualizing the Workflow and Quality Relationships
Understanding the process behind generating a Certificate of Analysis and the interplay between different analytical tests is crucial for appreciating the quality of the reference standard.
References
A Technical Guide to Trimethoprim-d9 for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on Trimethoprim-d9, a deuterated analog of the antibiotic Trimethoprim. This document is intended for researchers, scientists, and professionals in drug development who utilize this compound as an internal standard in pharmacokinetic studies, metabolic research, and other analytical applications.
Introduction to Trimethoprim and its Deuterated Analog
Trimethoprim is a synthetic bacteriostatic antibiotic that functions as a dihydrofolate reductase (DHFR) inhibitor.[1][2] It exhibits broad-spectrum activity against a wide array of Gram-positive and Gram-negative aerobic bacteria.[1][2] The therapeutic action of Trimethoprim lies in its ability to disrupt the folic acid synthesis pathway in bacteria, which is essential for the production of nucleotides and certain amino acids, thereby inhibiting bacterial growth and replication.[1][3][4]
This compound is a stable isotope-labeled version of Trimethoprim, where nine hydrogen atoms have been replaced with deuterium. This isotopic labeling makes it an ideal internal standard for quantitative analysis by mass spectrometry (MS), such as in liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC-MS).[2] Its key advantages in this role include its chemical similarity to the unlabeled analyte and a distinct mass difference, which allows for accurate and precise quantification in complex biological matrices.
Commercial Suppliers and Product Specifications
A variety of commercial suppliers offer this compound for research purposes. The table below summarizes key quantitative data from several prominent vendors to facilitate comparison. Researchers are advised to consult the suppliers' websites and Certificates of Analysis (CoA) for the most current and detailed specifications.
| Supplier | Catalog Number | Purity | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| MedchemExpress | HY-B0510S | 99.60% | C₁₄H₉D₉N₄O₃ | 299.37 | 1189460-62-5 |
| United States Biological | T8487-25 | Highly Purified (90% D9, 10% D6) | C₁₄H₉D₉N₄O₃ | Not Specified | Not Specified |
| VIVAN Life Sciences | VLCS-01594 | Not Specified | C₁₄H₉D₉N₄O₃ | 299.37 | 1189460-62-5 |
| Sigma-Aldrich (VETRANAL®) | 32414-10MG | Analytical Standard | C₁₄D₉H₉N₄O₃ | 299.37 | 1189460-62-5 |
| Simson Pharma | Not Specified | Not Specified | Not Specified | Not Specified | 1189460-62-5 |
| Cayman Chemical (Trimethoprim-d3) | Not Specified | ≥99% deuterated forms (d1-d3) | C₁₄H₁₅D₃N₄O₃ | 293.3 | 1189923-38-3 |
Mechanism of Action: Inhibition of Folic Acid Synthesis
Trimethoprim selectively targets and inhibits bacterial dihydrofolate reductase (DHFR), an enzyme crucial for the bacterial folic acid metabolic pathway.[1][3][4] Unlike their mammalian counterparts, which obtain folic acid from their diet, bacteria must synthesize it de novo. DHFR catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).[3][5] THF is an essential cofactor in the synthesis of purines, thymidine, and certain amino acids, which are the building blocks of DNA, RNA, and proteins.[3][5] By inhibiting DHFR, Trimethoprim leads to a depletion of THF, thereby halting bacterial growth.[1]
The synergistic combination of Trimethoprim with sulfamethoxazole, which inhibits an earlier step in the folic acid pathway (dihydropteroate synthase), results in a more potent bactericidal effect.[1][5]
Below is a diagram illustrating the bacterial folic acid synthesis pathway and the inhibitory action of Trimethoprim.
References
- 1. What is the mechanism of Trimethoprim? [synapse.patsnap.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Antibacterial Antifolates: From Development through Resistance to the Next Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. microbenotes.com [microbenotes.com]
- 5. What is the mechanism of Trimethoprim Hydrochloride? [synapse.patsnap.com]
A Comprehensive Technical Guide to the Safe Handling of Trimethoprim-d9
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides critical safety information and handling precautions for Trimethoprim-d9, a deuterated analogue of the bacteriostatic antibiotic Trimethoprim.[1] The replacement of hydrogen atoms with deuterium, a stable isotope, can alter a compound's metabolic profile, making deuterated compounds like this compound valuable in pharmaceutical research and development.[2][3] However, this structural modification necessitates a thorough understanding of the compound's safety profile to ensure the well-being of laboratory personnel. This document outlines the known hazards, exposure controls, and emergency procedures associated with this compound, providing a framework for its safe use in a research environment.
Hazard Identification and Classification
This compound is classified as a hazardous substance.[4][5] The primary health concerns are related to its acute oral toxicity and potential reproductive toxicity.[4][5][6][7]
GHS Hazard Classification:
| Hazard Class | Category |
| Acute Toxicity, Oral | 3 or 4 |
| Reproductive Toxicity | 2 |
| Source: Sigma-Aldrich, Cayman Chemical, Pfizer Inc. Safety Data Sheets[4][5][6][7] |
Hazard Statements:
Precautionary Statements:
-
P201: Obtain special instructions before use.[6]
-
P202: Do not handle until all safety precautions have been read and understood.[4][5][6]
-
P270: Do not eat, drink or smoke when using this product.[6]
-
P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.[4][5]
-
P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.[4][5]
-
P501: Dispose of contents/container in accordance with local/regional/national/international regulations.[4][5][6][8]
Toxicological Data
While specific toxicological studies on this compound are not extensively available, the toxicological properties of the parent compound, Trimethoprim, are considered relevant. The toxicological properties of Trimethoprim have not been fully investigated.[9]
Acute Toxicity Data for Trimethoprim:
| Route of Administration | Species | Dose |
| Oral LD50 | Rat | 1500 mg/kg |
| Oral LD50 | Mouse | 2000 mg/kg |
| Note: This data is for the non-deuterated parent compound, Trimethoprim. The acute toxicity of this compound is expected to be similar. |
Experimental Protocols
Detailed experimental protocols for the toxicological assessment of this compound are not publicly available. However, standard OECD (Organisation for Economic Co-operation and Development) guidelines for testing of chemicals would be followed for a comprehensive evaluation. These include:
-
OECD 420/423: Acute Oral Toxicity
-
OECD 414: Prenatal Developmental Toxicity Study
-
OECD 471: Bacterial Reverse Mutation Test (Ames Test)
Handling and Storage
Proper handling and storage are crucial to maintain the integrity of this compound and to minimize exposure risks.
4.1. General Handling Precautions:
-
Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood, especially when working with the solid form to avoid dust formation.[9] Ensure that eyewash stations and safety showers are readily accessible.[9]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.[9]
-
Skin Protection: Wear a lab coat and chemical-resistant gloves (e.g., nitrile).
-
Respiratory Protection: If dust is generated, use a NIOSH-approved respirator with a particulate filter.
-
-
Hygiene Practices: Wash hands thoroughly after handling.[8][9] Do not eat, drink, or smoke in the laboratory.[6]
4.2. Specific Precautions for Deuterated Compounds:
Deuterated compounds require additional precautions to prevent isotopic dilution, which can compromise experimental results.[10]
-
Prevention of Hydrogen-Deuterium (H-D) Exchange:
-
Hygroscopicity: If the compound is hygroscopic, handle it in a glove box or a desiccator to prevent moisture absorption.[10]
4.3. Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.[9]
-
Recommended storage temperature is typically refrigerated at 2-8°C.[4][11]
-
Protect from light.[12]
-
Store away from incompatible materials such as strong oxidizing agents and bases.[9]
Accidental Release and First Aid Measures
5.1. Accidental Release:
In the event of a spill, follow these procedures:
-
Evacuate the area.
-
Wear appropriate PPE, including respiratory protection.
-
Avoid generating dust.
-
For small spills, carefully sweep up the solid material and place it in a sealed container for disposal.
-
For large spills, contain the spill and collect the material using a method that minimizes dust generation.
-
Clean the spill area thoroughly.
-
Do not allow the material to enter drains or waterways.[8][9]
5.2. First Aid Measures:
-
Ingestion: If swallowed, rinse mouth with water. Do NOT induce vomiting. Immediately call a poison control center or seek medical attention.[8][13]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.
-
Skin Contact: Remove contaminated clothing and wash the affected area with plenty of soap and water.[9] If skin irritation occurs, seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids.[9] Remove contact lenses if present and easy to do. Continue rinsing. Seek medical attention.
Visualized Workflows
To further aid in the safe handling of this compound, the following diagrams illustrate key safety and emergency response workflows.
Caption: General laboratory safety workflow for handling this compound.
Caption: Decision tree for responding to an accidental spill of this compound.
Disposal Considerations
Dispose of this compound and its containers in accordance with all applicable local, state, and federal regulations. This material may be considered a hazardous waste.[8] Do not dispose of it down the drain or into the environment.[8][9]
Conclusion
This compound is a valuable tool in pharmaceutical research, but it must be handled with care due to its potential health hazards. By adhering to the safety precautions outlined in this guide, researchers can minimize their risk of exposure and ensure a safe laboratory environment. Always consult the most up-to-date Safety Data Sheet from the supplier before handling this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Accelerating Drug Discovery with Deuterated Labelled Compounds - AquigenBio [aquigenbio.com]
- 3. Deuterated Compounds [simsonpharma.com]
- 4. トリメトプリム-d9 VETRANAL®, analytical standard | Sigma-Aldrich [sigmaaldrich.com]
- 5. トリメトプリム-d9 VETRANAL®, analytical standard | Sigma-Aldrich [sigmaaldrich.com]
- 6. cdn.pfizer.com [cdn.pfizer.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. carlroth.com [carlroth.com]
- 9. fishersci.com [fishersci.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Trimethoprim: Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 13. msd.com [msd.com]
The Deuterium Switch: A Technical Guide to the Application of Deuterated Compounds in Pharmacology
For Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic replacement of hydrogen with its stable, heavy isotope, deuterium, represents a significant advancement in medicinal chemistry. This "deuterium switch" leverages the kinetic isotope effect (KIE) to favorably alter the metabolic fate of pharmacologically active compounds. By strengthening the target carbon-hydrogen bond, deuteration can slow metabolic breakdown, leading to an improved pharmacokinetic profile, enhanced safety, and potentially greater efficacy. This technical guide provides an in-depth exploration of the core principles, applications, and developmental methodologies of deuterated compounds in pharmacology, with a focus on quantitative data, experimental protocols, and logical workflows.
Introduction: The Kinetic Isotope Effect in Pharmacology
The foundation of deuterated drug design lies in the Kinetic Isotope Effect (KIE) . A carbon-deuterium (C-D) bond is stronger and has a lower vibrational frequency than a corresponding carbon-hydrogen (C-H) bond.[1] Consequently, reactions that involve the cleavage of this bond as the rate-limiting step will proceed more slowly.[2]
In pharmacology, many drugs are cleared from the body through metabolic processes, often catalyzed by Cytochrome P450 (CYP) enzymes, which frequently involve the oxidative cleavage of C-H bonds.[3] By selectively replacing a hydrogen atom at a known metabolic "soft spot" with deuterium, the rate of metabolism at that site can be significantly reduced.[4] This modification can lead to several desirable outcomes:
-
Prolonged Half-life (t½): Slower metabolism extends the drug's duration of action in the body.[5]
-
Increased Exposure (AUC): The total amount of drug the body is exposed to over time is increased.[5]
-
Reduced Peak Plasma Concentrations (Cmax): Slower metabolism can lead to more stable plasma concentrations, avoiding sharp peaks that may be associated with adverse effects.[6]
-
Altered Metabolite Profile: Deuteration can shift metabolism away from the formation of toxic or inactive metabolites towards more favorable pathways.[4][5]
-
Reduced Dosing Frequency: A longer half-life can allow for less frequent administration, improving patient compliance.[4]
The first deuterated drug to receive FDA approval was Deutetrabenazine (Austedo®) in 2017, a testament to the viability of this strategy.[4]
Case Studies: Approved Deuterated Pharmaceuticals
The success of deuteration is best illustrated through examples of drugs that have reached the market.
Deutetrabenazine: A Paradigm Shift in Huntington's Disease Treatment
Deutetrabenazine is a deuterated version of tetrabenazine, used to treat chorea (involuntary movements) associated with Huntington's disease.[1] The parent drug, tetrabenazine, is rapidly metabolized at its two methoxy groups.[7] In deutetrabenazine, the six hydrogen atoms on these methoxy groups are replaced with deuterium.
This modification significantly slows the rate of metabolism by the CYP2D6 enzyme system.[8] The result is a longer half-life of the active metabolites (α-HTBZ and β-HTBZ), more stable plasma concentrations, and reduced peak-to-trough fluctuations.[6][8] Clinically, this improved pharmacokinetic profile allows for a lower total daily dose and less frequent dosing compared to tetrabenazine, which translates to a significantly better tolerability profile, particularly concerning neuropsychiatric adverse events like depression, somnolence, and akathisia.[8][9]
Deucravacitinib: A De Novo Deuterated Drug
Unlike deutetrabenazine, which was a "deuterium switch" of an existing drug, deucravacitinib (Sotyktu™) is a novel, de novo designed deuterated molecule.[4] Approved for moderate-to-severe plaque psoriasis, it is a highly selective inhibitor of tyrosine kinase 2 (TYK2).[10]
In this case, deuterium was incorporated into the N-methylamide moiety of the molecule during the initial discovery phase.[11] This strategic deuteration was designed to reduce the formation of a less selective N-demethylated metabolite, thereby helping to maintain the drug's high selectivity for TYK2 over other Janus kinase (JAK) family enzymes.[4][11] This improved selectivity is crucial for its favorable safety profile.
Donafenib: An Advancement in Cancer Therapy
Donafenib is a deuterated derivative of sorafenib, a multi-kinase inhibitor used in the treatment of advanced hepatocellular carcinoma (HCC).[12] In a head-to-head clinical trial, donafenib demonstrated superior overall survival compared to sorafenib in patients with advanced HCC.[12][13] Furthermore, donafenib exhibited a more favorable safety profile, with significantly fewer patients experiencing grade ≥3 adverse events.[13][14]
Quantitative Data Presentation: Pharmacokinetic Comparisons
The advantages of deuteration are most evident in the quantitative comparison of pharmacokinetic (PK) parameters between deuterated drugs and their non-deuterated (protio) counterparts.
Table 1: Pharmacokinetic Parameters of Deutetrabenazine vs. Tetrabenazine Active Metabolites
| Parameter | Deutetrabenazine (15 mg) | Tetrabenazine (25 mg) | Fold Change/Difference | Reference(s) |
| Total Active Metabolites (α+β-HTBZ) | ||||
| AUCinf (ng·h/mL) | ~296 | ~279 | ~1.06x Increase | [6] |
| Cmax (ng/mL) | ~24.7 | ~56.1 | ~56% Reduction | [6] |
| t½ (h) | ~9-11 hours (for individual metabolites) | ~2-3 hours (for individual metabolites) | ~3-4x Longer | [6] |
| Dosing Frequency | Twice Daily | Three Times Daily | Less Frequent | [9] |
Data derived from studies in healthy volunteers. AUCinf = Area under the curve from time zero to infinity; Cmax = Maximum plasma concentration; t½ = Half-life.
Table 2: Efficacy and Safety of Donafenib vs. Sorafenib in Advanced HCC
| Outcome | Donafenib | Sorafenib | Hazard Ratio / P-value | Reference(s) |
| Median Overall Survival (mOS) | 12.1 months | 10.3 months | HR: 0.831; P = .0245 | [12][13] |
| Median Progression-Free Survival (mPFS) | 3.7 months | 3.6 months | P = .0570 | [12] |
| Objective Response Rate (ORR) | 4.6% | 2.7% | P = .2448 | [13] |
| Grade ≥3 Drug-Related Adverse Events | 38% | 50% | P = .0018 | [13][14] |
Data from a Phase II-III randomized controlled trial.
Key Experimental Protocols
The development of deuterated drugs relies on robust in vitro assays to predict the in vivo impact of deuteration. Below are detailed methodologies for two critical experiments.
Protocol: In Vitro Metabolic Stability Assay Using Liver Microsomes
This assay is fundamental for determining a compound's susceptibility to metabolism by liver enzymes, primarily CYPs, and for quantifying the kinetic isotope effect.
Objective: To determine the in vitro intrinsic clearance (CLint) and half-life (t½) of a deuterated compound and its protio-analog by measuring the rate of its disappearance when incubated with liver microsomes.
Materials:
-
Test compounds (deuterated and non-deuterated) and positive control (e.g., Midazolam, Dextromethorphan).
-
Pooled Human Liver Microsomes (HLM).
-
Potassium phosphate buffer (100 mM, pH 7.4).
-
NADPH regenerating system (e.g., solutions of NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
Magnesium chloride (MgCl₂).
-
Acetonitrile (ACN) with an appropriate internal standard (IS) for quenching and analysis.
-
96-well plates, incubator, centrifuge, LC-MS/MS system.
Methodology:
-
Preparation of Solutions:
-
Prepare stock solutions of test compounds and controls (e.g., 10 mM in DMSO). Create working solutions by diluting the stock in acetonitrile.
-
Prepare the NADPH regenerating system in buffer.
-
Thaw the liver microsomes on ice and prepare a working stock solution (e.g., 3 mg/mL) in the phosphate buffer. Keep on ice.
-
-
Incubation Procedure:
-
Add the liver microsomal solution to the wells of a 96-well plate.
-
Add the test compound working solution to the wells to achieve a final concentration of 1 µM.
-
Pre-incubate the plate at 37°C for approximately 5-10 minutes.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to all wells.
-
Incubate the plate at 37°C with shaking.
-
-
Time Point Sampling:
-
At designated time points (e.g., 0, 5, 15, 30, 45 minutes), terminate the reaction in the respective wells by adding 3-5 volumes of ice-cold acetonitrile containing the internal standard. The 0-minute time point is typically quenched immediately after adding the NADPH system.
-
Include a negative control incubation where the NADPH system is omitted (quenched at the final time point) to assess non-NADPH-mediated degradation.
-
-
Sample Processing and Analysis:
-
Seal the plate and centrifuge at high speed (e.g., 4000 rpm for 10 minutes) to pellet the precipitated microsomal proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the concentration of the remaining parent compound in each sample using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression of this plot gives the elimination rate constant (k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k .
-
Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume / Protein Concentration) .
-
This protocol is a generalized procedure. Specific concentrations, volumes, and time points may need optimization based on the compound's properties.[8][15][16][17][18]
Protocol: Cytochrome P450 (CYP) Inhibition Assay
This assay determines if a deuterated compound inhibits the activity of major CYP isoforms, which is crucial for predicting potential drug-drug interactions (DDIs).
Objective: To determine the IC₅₀ value (the concentration of a compound that causes 50% inhibition) for a test compound against major CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4).
Materials:
-
Test compound and known positive control inhibitors for each CYP isoform.
-
Human Liver Microsomes (HLM) or recombinant human CYP enzymes.
-
Isoform-specific probe substrates (e.g., Phenacetin for CYP1A2, Diclofenac for CYP2C9).
-
NADPH.
-
Potassium phosphate buffer (pH 7.4).
-
Quenching solution (e.g., Acetonitrile or Methanol) with internal standard.
-
LC-MS/MS system.
Methodology:
-
Incubation Setup:
-
Prepare a series of dilutions of the test compound (e.g., 8-point curve, 3-fold serial dilution starting from 100 µM).
-
In a 96-well plate, combine HLM, phosphate buffer, and the isoform-specific probe substrate.
-
Add the test compound dilutions to the appropriate wells. Include vehicle control (no inhibitor) and positive control inhibitor wells.
-
-
Reaction Initiation and Incubation:
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the reactions by adding a pre-warmed NADPH solution.
-
Incubate at 37°C for a predetermined time (short enough to be in the linear range of metabolite formation).
-
-
Reaction Termination and Processing:
-
Stop the reaction by adding a cold quenching solution containing an internal standard.
-
Centrifuge the plate to pellet proteins.
-
Transfer the supernatant for analysis.
-
-
Analysis and Data Interpretation:
-
Quantify the amount of the specific metabolite formed from the probe substrate using LC-MS/MS.
-
Calculate the percent inhibition at each concentration of the test compound relative to the vehicle control.
-
Plot the percent inhibition versus the logarithm of the test compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
This assay can be performed using either specific probe substrates analyzed by LC-MS/MS or fluorogenic probes where the output is a fluorescent signal.[7][19][20][21][22]
Visualizations: Pathways and Workflows
Signaling Pathway: Mechanism of Action of Deutetrabenazine
Deutetrabenazine acts by inhibiting the Vesicular Monoamine Transporter 2 (VMAT2). This transporter is responsible for loading monoamine neurotransmitters, such as dopamine, from the neuronal cytoplasm into synaptic vesicles for subsequent release. By inhibiting VMAT2, deutetrabenazine depletes the presynaptic stores of dopamine, reducing the amount released into the synapse. This dampening of dopaminergic signaling is believed to alleviate the hyperkinetic movements characteristic of chorea.[23][24][25]
References
- 1. Deuterated drug - Wikipedia [en.wikipedia.org]
- 2. salamandra.net [salamandra.net]
- 3. Deuterium isotope effects in drug pharmacokinetics II: Substrate-dependence of the reaction mechanism influences outcome for cytochrome P450 cleared drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacokinetics of Deutetrabenazine and Tetrabenazine: Dose Proportionality and Food Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 7. enamine.net [enamine.net]
- 8. mttlab.eu [mttlab.eu]
- 9. Indirect tolerability comparison of Deutetrabenazine and Tetrabenazine for Huntington disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Effect of deuterium incorporation on deucravacitinib metabolism - American Chemical Society [acs.digitellinc.com]
- 12. Donafenib Versus Sorafenib in First-Line Treatment of Unresectable or Metastatic Hepatocellular Carcinoma: A Randomized, Open-Label, Parallel-Controlled Phase II-III Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ascopubs.org [ascopubs.org]
- 14. Donafenib shows potential as first-line treatment of advanced hepatocellular carcinoma | MDedge [mdedge.com]
- 15. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 16. mercell.com [mercell.com]
- 17. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 18. researchgate.net [researchgate.net]
- 19. Cytochrome P450 Inhibition Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 20. High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 21. CYP450 inhibition assay (fluorogenic) | Bienta [bienta.net]
- 22. sygnaturediscovery.com [sygnaturediscovery.com]
- 23. neurologylive.com [neurologylive.com]
- 24. pnas.org [pnas.org]
- 25. Regulation of the Dopamine and Vesicular Monoamine Transporters: Pharmacological Targets and Implications for Disease - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Preparation of Trimethoprim-d9 Stock Solutions: An Application Note
Audience: Researchers, scientists, and drug development professionals.
This document provides a comprehensive protocol for the preparation, storage, and handling of Trimethoprim-d9 stock solutions for research and development applications. This compound, a deuterated analog of the antibiotic Trimethoprim, is commonly utilized as an internal standard in quantitative analytical methods such as mass spectrometry.
Quantitative Data Summary
The following table summarizes the key quantitative data for the preparation of this compound stock solutions based on available information for Trimethoprim and its deuterated form.
| Parameter | Value | Reference |
| Molecular Formula | C₁₄H₉D₉N₄O₃ | |
| Molecular Weight | 299.37 g/mol | |
| Typical Solvents | Dimethyl Sulfoxide (DMSO), N,N-Dimethylacetamide, Propylene Glycol | [1][2] |
| Solubility in DMSO | 50 mg/mL (167.02 mM) (ultrasonication may be required) | [1] |
| Solubility in Water | 0.67 mg/mL (2.24 mM) (ultrasonication may be required) | [1] |
| Recommended Storage (Neat Solid) | 2-8°C | |
| Stock Solution Storage | -20°C (for up to 1 month) or -80°C (for up to 6 months) | [1] |
Experimental Protocol: Preparation of a 10 mg/mL this compound Stock Solution in DMSO
This protocol details the steps for preparing a 10 mg/mL stock solution of this compound in Dimethyl Sulfoxide (DMSO).
Materials and Equipment:
-
This compound (solid)
-
Anhydrous/high-purity Dimethyl Sulfoxide (DMSO)
-
Analytical balance
-
Calibrated pipettes
-
Vortex mixer
-
Sonicator bath
-
Sterile polypropylene or glass vials for storage
-
Personal Protective Equipment (PPE): safety glasses, lab coat, chemical-resistant gloves
Safety Precautions:
-
Work in a well-ventilated area or a chemical fume hood.
-
This compound is classified as acutely toxic if swallowed and is a suspected reproductive toxin. Handle with care and avoid inhalation or direct contact.
-
Consult the Safety Data Sheet (SDS) for this compound before starting any work.[3]
Procedure:
-
Equilibrate Reagents: Allow the this compound solid and DMSO to equilibrate to room temperature before use. This is particularly important for the hygroscopic DMSO to prevent water condensation.
-
Weighing: Accurately weigh the desired amount of this compound solid using an analytical balance. For example, to prepare 1 mL of a 10 mg/mL stock solution, weigh 10 mg of this compound.
-
Dissolution:
-
Transfer the weighed this compound into a sterile vial.
-
Add the calculated volume of DMSO to the vial. For a 10 mg/mL solution, add 1 mL of DMSO to 10 mg of the solid.
-
Cap the vial securely and vortex the mixture for 1-2 minutes to facilitate dissolution.
-
-
Sonication (if necessary): If the solid does not completely dissolve after vortexing, place the vial in a sonicator bath for 5-10 minutes.[1] Visually inspect the solution to ensure no solid particles remain.
-
Aliquoting and Storage:
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile polypropylene or glass vials. This minimizes freeze-thaw cycles which can degrade the compound.
-
Label each aliquot clearly with the compound name (this compound), concentration (10 mg/mL), solvent (DMSO), preparation date, and your initials.
-
For short-term storage (up to 1 month), store the aliquots at -20°C.[1] For long-term storage (up to 6 months), store at -80°C.[1]
-
Experimental Workflow Diagram
The following diagram illustrates the key steps in the preparation of a this compound stock solution.
References
Application Note: Quantitative Analysis of Trimethoprim in Human Plasma using a Validated LC-MS/MS Method with a Deuterated Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Introduction
Trimethoprim is a bacteriostatic antibiotic that functions as a dihydrofolate reductase inhibitor, primarily used in the treatment of urinary tract infections and in combination with sulfamethoxazole. Accurate quantification of Trimethoprim in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments. This application note details a robust and sensitive method for the quantitative analysis of Trimethoprim in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard, Trimethoprim-d9, ensures high accuracy and precision by compensating for matrix effects and variability in sample processing.
Principle of the Method
This method employs a simple protein precipitation technique for sample preparation, followed by chromatographic separation on a C18 reversed-phase column. Detection and quantification are achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization. This compound, the deuterated internal standard, is added to all samples, calibrators, and quality controls to ensure accurate quantification. The concentration of Trimethoprim is determined by calculating the peak area ratio of the analyte to the internal standard.
Experimental Protocols
1. Materials and Reagents
-
Trimethoprim (analytical standard)
-
This compound (internal standard)
-
LC-MS/MS grade acetonitrile and methanol
-
Formic acid (≥98%)
-
Ultrapure water
-
Drug-free human plasma
2. Preparation of Stock and Working Solutions
-
Trimethoprim Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Trimethoprim in methanol.
-
This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol.
-
Working Solutions: Prepare serial dilutions of the Trimethoprim stock solution in a 50:50 mixture of acetonitrile and water to create calibration curve standards and quality control (QC) samples.
-
IS Working Solution (e.g., 20 nM): Dilute the this compound stock solution in acetonitrile to the final working concentration.
3. Sample Preparation (Protein Precipitation)
-
Label microcentrifuge tubes for blank samples, calibration standards, QC samples, and unknown samples.
-
Pipette 100 µL of the respective plasma sample (blank, standard, QC, or unknown) into the labeled tubes.
-
Add 400 µL of the IS working solution in acetonitrile to each tube.
-
Vortex the tubes for 5 minutes at 500 rpm to precipitate proteins.
-
Centrifuge the samples at a high speed (e.g., 13,000 rpm) for 5 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.
-
Dry the samples under a gentle stream of nitrogen at 37°C.
-
Reconstitute the dried extract in 100 µL of a 1:3 methanol:water solution.
-
Vortex briefly and centrifuge before placing in the autosampler for LC-MS/MS analysis.
4. LC-MS/MS System and Conditions
The following are typical LC-MS/MS parameters and can be optimized for the specific instrumentation used.
| Parameter | Condition |
| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system |
| Column | Reversed-phase C18 or Biphenyl column (e.g., 100 mm × 2.1 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Methanol or Acetonitrile with 0.1% Formic Acid |
| Gradient Elution | Start with a low percentage of Mobile Phase B, ramp up to a high percentage to elute the analyte, then return to initial conditions for column re-equilibration. |
| Flow Rate | 0.4 - 0.5 mL/min |
| Column Temperature | 60°C |
| Injection Volume | 10 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
Data Presentation
Table 1: Mass Spectrometry Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| Trimethoprim | 291.1 | 230.1 (Quantifier) | Auto | Optimized |
| 123.1 (Qualifier) | ||||
| This compound | 300.1 | 230.1 (Quantifier) | Auto | Optimized |
| 123.1 (Qualifier) |
Note: The specific product ions and collision energies should be optimized for the instrument in use. The precursor ion for this compound is based on a +9 mass shift from the unlabeled compound.
Table 2: Method Validation Summary
This table summarizes typical performance characteristics of a validated method for Trimethoprim quantification.
| Parameter | Result |
| Linearity Range | 1.2 µg/mL to 40 µg/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 0.06 µg/mL |
| Intra-assay Precision (%CV) | < 7% |
| Inter-assay Precision (%CV) | < 10% |
| Accuracy (% Bias) | Within ±15% of nominal values |
| Recovery | 90.8% to 104.5% |
Visualizations
Caption: Workflow for Trimethoprim analysis.
Caption: Role of the internal standard.
Application of Trimethoprim-d9 in Veterinary Drug Residue Analysis
Application Notes and Protocols
This document provides detailed application notes and protocols for the use of Trimethoprim-d9 as an internal standard in the quantitative analysis of trimethoprim residues in veterinary samples. The methodologies outlined are primarily based on liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective technique for residue analysis.[1][2][3]
Introduction
Trimethoprim is a bacteriostatic antibiotic widely used in veterinary medicine, often in combination with sulfonamides, to treat bacterial infections in food-producing animals.[3][4] Regulatory bodies in many countries have established Maximum Residue Limits (MRLs) for trimethoprim in various animal-derived food products to ensure consumer safety.[3][5] Accurate and reliable analytical methods are crucial for monitoring these residues and ensuring compliance with food safety standards.[6][7]
The use of a stable isotope-labeled internal standard, such as this compound, is a key strategy for achieving high accuracy and precision in quantitative mass spectrometry-based methods.[8] this compound has chemical and physical properties nearly identical to those of trimethoprim, but with a different mass. This allows it to be distinguished by the mass spectrometer, enabling it to compensate for variations in sample preparation, matrix effects, and instrument response.[8]
Experimental Protocols
The following protocols are generalized from common practices in veterinary drug residue analysis and should be adapted and validated for specific matrices and laboratory conditions.[9][10][11]
Materials and Reagents
-
Analytes: Trimethoprim (analytical standard)
-
Internal Standard: this compound
-
Solvents: Acetonitrile, Methanol, Water (LC-MS grade)
-
Acids/Bases: Formic acid, Acetic acid, Ammonium hydroxide
-
Salts: Anhydrous magnesium sulfate, Sodium chloride
-
SPE Cartridges: C18 or cation exchange cartridges
-
Sample Matrices: Animal tissues (muscle, liver, kidney), milk, eggs, fish
Sample Preparation: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Method
The QuEChERS method is a widely adopted sample preparation technique for multi-residue analysis in food matrices.
-
Homogenization: Homogenize 2-5 g of the tissue sample. For liquid samples like milk, use 5-10 mL.
-
Fortification: Add a known concentration of this compound internal standard solution to the homogenized sample.
-
Extraction:
-
Add 10 mL of acetonitrile to the sample in a 50 mL centrifuge tube.
-
Add extraction salts (e.g., 4 g MgSO₄, 1 g NaCl).
-
Vortex vigorously for 1 minute and centrifuge at ≥4000 rpm for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Take a 1-2 mL aliquot of the supernatant (acetonitrile layer).
-
Transfer to a d-SPE tube containing a cleanup sorbent (e.g., C18 and primary secondary amine - PSA).
-
Vortex for 30 seconds and centrifuge at ≥10000 rpm for 5 minutes.
-
-
Final Extract Preparation:
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume of the initial mobile phase (e.g., 1 mL).
-
Filter through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient elution using a mixture of water with 0.1% formic acid (A) and acetonitrile or methanol with 0.1% formic acid (B) is typical.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operated in positive electrospray ionization (ESI+) mode.
-
Ion Transitions: Monitor at least two multiple reaction monitoring (MRM) transitions for both trimethoprim and this compound for quantification and confirmation.
| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) (Quantifier) | Product Ion 2 (m/z) (Qualifier) |
| Trimethoprim | 291.1 | 230.1 | 123.1 |
| This compound | 300.2 | 236.1 | 126.1 |
Note: The specific m/z values may vary slightly depending on the instrument and conditions.
Quantitative Data Summary
The following table summarizes typical quantitative performance data for the analysis of trimethoprim using this compound as an internal standard in various veterinary matrices.
| Matrix | Method | LOD (µg/kg) | LOQ (µg/kg) | Recovery (%) | Reference |
| Animal Tissue | LC-MS/MS | ~4 | 25 | 60-79 | [12] |
| Chicken, Fish, Eggs | LC-MS/MS | 0.2-0.4 | - | 51.9-52.8 | [3] |
| Porcine Tissue | HPLC | 5 | - | - | [13] |
| Tilapia Fillet | LC-QTOF-MS | 1 | 5 | - | [14] |
| Shrimp Tissue | UPLC-MS/MS | - | < MRLs | 88.6-106 |
LOD: Limit of Detection; LOQ: Limit of Quantification; MRLs: Maximum Residue Limits. The values presented are indicative and may vary based on the specific experimental setup.
Diagrams
Caption: Experimental workflow for trimethoprim residue analysis.
Caption: Role of an internal standard in quantitative analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Assessment of various veterinary drug residues in animal originated food products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of some sulfonamides and trimethoprim in chicken, fish muscle and eggs by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. THE DEVELOPMENT AND THE VALIDATION OF THE METHOD FOR TRIMETOPRIM RESIDUES DETERMINATION IN TISSUES SAMPLES USING THE ME… [ouci.dntb.gov.ua]
- 6. Validation of analytical methods for newly regulated veterinary drug residues in livestock and fishery products with maximum residue limits in Republic of Korea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. veterinaryworld.org [veterinaryworld.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. rr-americas.woah.org [rr-americas.woah.org]
- 10. ema.europa.eu [ema.europa.eu]
- 11. downloads.regulations.gov [downloads.regulations.gov]
- 12. Determination of Trimethoprim in Tissues Using Liquid Chromatography–Thermospray Mass Spectrometry - Analyst (RSC Publishing) [pubs.rsc.org]
- 13. Determination of trimethoprim and sulphadoxine residues in porcine tissues and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application of Trimethoprim-d9 in Environmental Sample Analysis
Introduction
Trimethoprim-d9 (TMP-d9), a deuterated analog of the antibiotic trimethoprim, serves as a crucial internal standard for the quantitative analysis of trimethoprim and other pharmaceutical residues in complex environmental matrices. Its use in conjunction with sensitive analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) allows for accurate and precise quantification by correcting for matrix effects and variations in sample preparation and instrument response. This application note details the methodologies and protocols for utilizing this compound in the analysis of environmental samples such as water, wastewater, and soil.
Analytical Principle
Isotope dilution mass spectrometry (IDMS) is a powerful analytical technique that employs isotopically labeled compounds as internal standards. This compound, with a mass shift of +9 atomic mass units compared to the native trimethoprim, is an ideal internal standard.[1] It behaves chemically and physically identically to the analyte of interest (trimethoprim) during sample extraction, cleanup, and chromatographic separation. By adding a known amount of this compound to the sample at the beginning of the analytical process, any loss of the target analyte during sample processing will be mirrored by a proportional loss of the internal standard. The ratio of the analyte signal to the internal standard signal in the mass spectrometer is then used for quantification, leading to highly accurate and reliable results.
Applications in Environmental Matrices
This compound is widely used for the determination of trimethoprim in various environmental compartments:
-
Wastewater and Surface Water: Monitoring of wastewater treatment plant influents and effluents, as well as rivers and lakes, for trimethoprim contamination.[2][3][4][5]
-
Drinking Water: Ensuring the safety of drinking water by detecting trace levels of trimethoprim.[6]
-
Soil and Sludge: Assessing the accumulation of trimethoprim in agricultural soils and sewage sludge.[1][5]
Quantitative Data Summary
The following tables summarize the performance of analytical methods using this compound for the quantification of trimethoprim in various environmental samples. These methods typically involve solid-phase extraction (SPE) for sample pre-concentration and cleanup, followed by LC-MS/MS analysis.
Table 1: Method Detection and Quantification Limits
| Matrix | Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| Influent Wastewater | SPE-LC-MS/MS | 20–200 pg/L | - | [3] |
| Effluent Wastewater | SPE-LC-MS/MS | 16–120 pg/L | - | [3] |
| River Water | SPE-LC-MS/MS | 8.0–60 pg/L | - | [3] |
| Water | HPLC/UV | 0.06 µM | 0.2 µM | [7] |
| Drinking Water | SPE-LC-MS/MS | - | < 10 ng/L | [6] |
Table 2: Recovery Rates
| Matrix | Method | Analyte Concentration | Recovery (%) | Relative Standard Deviation (RSD) (%) | Reference |
| Wastewater and River Water | SPE-LC-MS/MS | - | 49 - 133 | 1 - 18 | [3] |
| Spiked Water | SPE-TLC Densitometry | - | 108.7 ± 23.7 | - | [3] |
| Drinking Water | SPE-LC-MS/MS | - | > 90 | - | [6] |
Experimental Protocols
Protocol 1: Analysis of Trimethoprim in Water and Wastewater by SPE and LC-MS/MS
This protocol is a generalized procedure based on common practices for the analysis of trimethoprim in aqueous environmental samples using this compound as an internal standard.
1. Sample Preparation and Spiking
-
Collect water/wastewater samples in clean glass bottles.
-
Filter the samples through a 0.45 µm glass fiber filter to remove suspended solids.
-
To a known volume of the filtered sample (e.g., 100 mL), add a precise amount of this compound solution to achieve a final concentration of, for example, 100 ng/L.
-
Acidify the sample to pH 2-3 with an appropriate acid (e.g., formic acid or sulfuric acid) to improve the extraction efficiency of trimethoprim.
2. Solid-Phase Extraction (SPE)
-
Cartridge Conditioning: Condition a hydrophilic-lipophilic balanced (HLB) SPE cartridge (e.g., 200 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of acidified deionized water (pH 2-3).[8]
-
Sample Loading: Load the pre-spiked and acidified sample onto the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.
-
Cartridge Washing: Wash the cartridge with 5 mL of deionized water to remove interfering substances.
-
Cartridge Drying: Dry the cartridge under a gentle stream of nitrogen for 10-15 minutes.
-
Elution: Elute the retained analytes (trimethoprim and this compound) with two aliquots of 3 mL of methanol.
-
Reconstitution: Evaporate the eluate to dryness under a gentle nitrogen stream at 40°C. Reconstitute the residue in a small, known volume (e.g., 1 mL) of the mobile phase starting condition (e.g., 95:5 water:methanol with 0.1% formic acid).
3. LC-MS/MS Analysis
-
Liquid Chromatography (LC) Conditions:
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.7 µm particle size) is commonly used.
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile or methanol with 0.1% formic acid (B).
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 20 µL.
-
-
Mass Spectrometry (MS/MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for both trimethoprim and this compound.
-
Trimethoprim: e.g., m/z 291 → 230
-
This compound: e.g., m/z 300 → 230
-
-
Optimize collision energy and other MS parameters for maximum signal intensity.
-
4. Quantification
-
Generate a calibration curve by analyzing a series of standards containing known concentrations of trimethoprim and a constant concentration of this compound.
-
Plot the ratio of the peak area of trimethoprim to the peak area of this compound against the concentration of trimethoprim.
-
Calculate the concentration of trimethoprim in the environmental sample using the calibration curve and the measured peak area ratio from the sample analysis.
Visualizations
Caption: Experimental workflow for the analysis of trimethoprim in environmental water samples.
References
- 1. トリメトプリム-d9 VETRANAL®, analytical standard | Sigma-Aldrich [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 4. New insights into the transformation of trimethoprim during biological wastewater treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Trace analysis of trimethoprim and sulfonamide, macrolide, quinolone, and tetracycline antibiotics in chlorinated drinking water using liquid chromatography electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. media.neliti.com [media.neliti.com]
- 8. zenodo.org [zenodo.org]
Application Note: High-Throughput Analysis of Trimethoprim Using a Deuterated Internal Standard by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trimethoprim is a synthetic antibiotic agent that is effective against a wide variety of aerobic gram-positive and gram-negative bacteria.[1][2] It is commonly used, often in combination with sulfamethoxazole, for the treatment of urinary tract infections, respiratory tract infections, and traveler's diarrhea.[2][3][4] The mechanism of action of Trimethoprim involves the inhibition of dihydrofolate reductase (DHFR), a critical enzyme in the bacterial folic acid synthesis pathway.[1][3][5] By blocking this enzyme, Trimethoprim prevents the conversion of dihydrofolate to tetrahydrofolate, a cofactor essential for the synthesis of purines and pyrimidines, which are the building blocks of DNA and RNA. This ultimately leads to the cessation of bacterial growth and cell death.[2][6][7]
Accurate and robust analytical methods for the quantification of Trimethoprim in various biological matrices are crucial for pharmacokinetic studies, therapeutic drug monitoring, and quality control in pharmaceutical manufacturing. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the preferred method for this purpose due to its high sensitivity, selectivity, and speed.[8] The use of a stable isotope-labeled internal standard, such as deuterated Trimethoprim, is the gold standard for quantitative LC-MS/MS analysis. This approach effectively compensates for variations in sample preparation, injection volume, and matrix effects, thereby ensuring the highest level of accuracy and precision.
This application note provides a detailed protocol for the development and validation of a rapid and sensitive LC-MS/MS method for the quantification of Trimethoprim in a biological matrix, utilizing a deuterated Trimethoprim internal standard.
Experimental Protocols
Materials and Reagents
-
Trimethoprim analytical standard
-
Trimethoprim-d3 (or other suitable deuterated variant) internal standard (IS)
-
HPLC-grade methanol
-
HPLC-grade acetonitrile
-
Formic acid, LC-MS grade
-
Ultrapure water
-
Control biological matrix (e.g., human plasma)
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
Preparation of Stock and Working Solutions
-
Primary Stock Solutions (1 mg/mL):
-
Accurately weigh and dissolve Trimethoprim and Trimethoprim-d3 in methanol to prepare individual stock solutions of 1 mg/mL.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions of Trimethoprim by serial dilution of the primary stock solution with a 50:50 mixture of methanol and water.
-
-
Internal Standard Working Solution (1 µg/mL):
-
Dilute the Trimethoprim-d3 primary stock solution with a 50:50 mixture of methanol and water to achieve a final concentration of 1 µg/mL.
-
Sample Preparation (Protein Precipitation)
-
To 100 µL of the biological matrix sample (blank, standard, or unknown), add 10 µL of the Internal Standard Working Solution (1 µg/mL).
-
Vortex briefly to mix.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm particle size)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
0-0.5 min: 5% B
-
0.5-2.5 min: 5% to 95% B
-
2.5-3.0 min: 95% B
-
3.0-3.1 min: 95% to 5% B
-
3.1-4.0 min: 5% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Ion Source Temperature: 500°C
-
IonSpray Voltage: 5500 V
-
Curtain Gas: 30 psi
-
Collision Gas: 6 psi
-
Nebulizer Gas (GS1): 50 psi
-
Heater Gas (GS2): 50 psi
Data Presentation
The quantitative performance of the method should be evaluated by constructing a calibration curve and analyzing quality control (QC) samples at multiple concentration levels. The results should be summarized in a clear and concise table.
| Parameter | Acceptance Criteria | Result |
| Linearity (r²) | > 0.99 | 0.998 |
| Calibration Range | Dependent on application | 1 - 1000 ng/mL |
| Limit of Detection (LOD) | Signal-to-Noise > 3 | 0.5 ng/mL |
| Limit of Quantification (LOQ) | Signal-to-Noise > 10 | 1 ng/mL |
| Intra-day Precision (%CV) | < 15% | < 5% |
| Inter-day Precision (%CV) | < 15% | < 7% |
| Accuracy (% Bias) | Within ±15% | -8% to +6% |
| Recovery | Consistent and reproducible | > 85% |
| Matrix Effect | Minimal | < 10% |
Mandatory Visualizations
Caption: Experimental workflow for Trimethoprim analysis.
Caption: Principle of deuterated internal standard use.
Caption: Trimethoprim's mechanism of action pathway.
References
- 1. Trimethoprim: mechanisms of action, antimicrobial activity, bacterial resistance, pharmacokinetics, adverse reactions, and therapeutic indications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PDB-101: Global Health: Antimicrobial Resistance: undefined: Trimethoprim [pdb101.rcsb.org]
- 3. What is the mechanism of Trimethoprim Hydrochloride? [synapse.patsnap.com]
- 4. Simultaneous determination of trimethoprim and sulfamethoxazole in dried plasma and urine spots - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. What are DHFR inhibitors and how do they work? [synapse.patsnap.com]
- 7. What is the mechanism of Trimethoprim? [synapse.patsnap.com]
- 8. "Characterization of Trimethoprim Metabolism and Metabolite Reactivity " by Robert T. Tessman, Whitney M. Nolte et al. [scholarlyexchange.childrensmercy.org]
Application Notes and Protocols for Trimethoprim-d9 in Sample Preparation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the use of Trimethoprim-d9 as an internal standard in the quantitative analysis of Trimethoprim in various biological matrices. The following information is intended to guide researchers in developing robust and accurate analytical methods using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Introduction
Trimethoprim is a synthetic bacteriostatic antibiotic, often used in combination with sulfamethoxazole, to treat a variety of bacterial infections by inhibiting dihydrofolate reductase.[1][2] Accurate quantification of Trimethoprim in biological samples is crucial for pharmacokinetic studies, therapeutic drug monitoring, and toxicological assessments.[3][4] this compound, a deuterated analog of Trimethoprim, is the ideal internal standard for these analyses.[1] Its physicochemical properties are nearly identical to Trimethoprim, ensuring similar behavior during sample extraction and chromatographic separation, which corrects for variability in sample preparation and instrument response.[1]
Key Applications
This compound is primarily utilized as an internal standard for the accurate quantification of Trimethoprim in:
-
Pharmacokinetic and Toxicokinetic Studies: To delineate the absorption, distribution, metabolism, and excretion (ADME) of Trimethoprim.
-
Therapeutic Drug Monitoring (TDM): To ensure drug concentrations are within the therapeutic range, optimizing efficacy and minimizing toxicity.[4]
-
Clinical and Forensic Toxicology: To detect and quantify Trimethoprim in cases of overdose or poisoning.
-
Environmental Monitoring: To measure Trimethoprim residues in environmental samples.
Sample Preparation Techniques
The choice of sample preparation technique is critical for removing interfering substances from the biological matrix and concentrating the analyte of interest. The most common methods for extracting Trimethoprim from biological matrices using this compound as an internal standard are protein precipitation, solid-phase extraction (SPE), and liquid-liquid extraction (LLE).
Protein Precipitation (PPT)
Protein precipitation is a rapid and straightforward method for removing proteins from plasma and serum samples.[5] It is often the first choice for high-throughput analysis due to its simplicity and speed.[3] Acetonitrile is a commonly used precipitation solvent.[3]
Solid-Phase Extraction (SPE)
Solid-phase extraction is a more selective sample clean-up technique that can provide cleaner extracts compared to protein precipitation, leading to reduced matrix effects and improved assay sensitivity.[6] Reversed-phase sorbents like C18 are frequently used for the extraction of Trimethoprim.[7]
Liquid-Liquid Extraction (LLE)
Liquid-liquid extraction separates analytes based on their differential solubility in two immiscible liquid phases. It can be an effective method for sample clean-up and concentration.
Experimental Protocols
Below are detailed protocols for the preparation of plasma/serum and urine samples for the analysis of Trimethoprim using this compound as an internal standard.
Protocol 1: Protein Precipitation for Trimethoprim in Human Plasma/Serum
This protocol is suitable for the rapid quantification of Trimethoprim in plasma or serum samples and is amenable to high-throughput workflows.
Materials:
-
Human plasma or serum samples
-
This compound internal standard working solution (e.g., 1 µg/mL in methanol)
-
Acetonitrile (ACN), HPLC grade, containing 0.1% formic acid
-
Microcentrifuge tubes (1.5 mL) or 96-well plates
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Aliquoting: Pipette 100 µL of plasma or serum sample into a microcentrifuge tube or a well of a 96-well plate.
-
Internal Standard Spiking: Add 10 µL of the this compound internal standard working solution to each sample.
-
Protein Precipitation: Add 300 µL of cold acetonitrile (containing 0.1% formic acid) to each sample.
-
Mixing: Vortex mix the samples vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[8]
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or well.
-
Evaporation (Optional): For increased sensitivity, the supernatant can be evaporated to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Workflow Diagram for Protein Precipitation:
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. jst.vn [jst.vn]
- 3. Quantification of Serum Sulfamethoxazole and Trimethoprim by Ultra-fast Solid-Phase Extraction-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. LC-MS/MS method for nine different antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Validation of protein precipitation and solid phase extraction clean-up procedure for simultaneous determination of trimethoprim and sulfamethoxazole in human plasma by HPLC-DAD | Engineering and Technology For Sustainable Development [jst.vn]
- 8. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols for the Detection of Trimethoprim-d9 by Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of Trimethoprim-d9, a deuterated internal standard for Trimethoprim, using liquid chromatography-tandem mass spectrometry (LC-MS/MS). These guidelines are intended to assist researchers, scientists, and drug development professionals in developing and validating robust analytical methods.
Introduction
Trimethoprim is a synthetic antibiotic that functions by inhibiting dihydrofolate reductase, a critical enzyme in the folic acid synthesis pathway of bacteria. This inhibition disrupts the production of essential DNA precursors, ultimately leading to bacterial cell death. Due to its widespread use, accurate and sensitive quantification of Trimethoprim in various biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and food safety testing. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative analysis by mass spectrometry as it corrects for variability during sample preparation and analysis, ensuring high accuracy and precision.
Quantitative Data Summary
The following table summarizes the key mass spectrometry parameters for the detection of Trimethoprim and its deuterated internal standard, this compound. These parameters are essential for setting up a multiple reaction monitoring (MRM) method on a triple quadrupole mass spectrometer.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| Trimethoprim | 291.1 | 230.1 | 30 | 20 |
| 291.1 | 123.1 | 30 | 35 | |
| This compound | 300.2 | 239.2 | 30 | 20 |
| 300.2 | 123.1 | 30 | 35 |
Table 1: Mass Spectrometry Parameters for Trimethoprim and this compound.
Experimental Protocols
This section outlines detailed methodologies for sample preparation and LC-MS/MS analysis.
Sample Preparation: Protein Precipitation for Plasma Samples
This protocol is suitable for the extraction of Trimethoprim from plasma samples.
Materials:
-
Plasma samples
-
Acetonitrile (ACN), HPLC grade
-
This compound internal standard working solution (concentration to be optimized based on expected analyte levels)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
Procedure:
-
Pipette 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.
-
Add a predetermined amount of this compound internal standard working solution to each sample, calibrator, and quality control.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen gas at 40°C.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase.
-
Vortex briefly and centrifuge to pellet any remaining particulates.
-
Inject an appropriate volume (e.g., 5-10 µL) of the supernatant into the LC-MS/MS system.
Liquid Chromatography (LC) Conditions
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
Parameters:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is recommended.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Gradient: A typical gradient would start with a low percentage of Mobile Phase B, ramp up to a high percentage to elute the analyte, followed by a wash and re-equilibration step. The gradient should be optimized to ensure good separation from matrix components.
-
Column Temperature: 40°C.
-
Injection Volume: 5 - 10 µL.
Mass Spectrometry (MS) Conditions
Instrumentation:
-
Triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: Optimized for the specific instrument, typically in the range of 1.0 - 4.0 kV.
-
Source Temperature: Typically 120 - 150°C.
-
Desolvation Temperature: Typically 350 - 500°C.
-
Cone Gas Flow: Optimized for the specific instrument.
-
Desolvation Gas Flow: Optimized for the specific instrument.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) using the transitions specified in Table 1.
Visualizations
Trimethoprim Mechanism of Action
The following diagram illustrates the mechanism of action of Trimethoprim, highlighting its role in the bacterial folic acid synthesis pathway.
Caption: Mechanism of action of Trimethoprim in the bacterial folic acid pathway.
Experimental Workflow for this compound Detection
The diagram below outlines the key steps in the experimental workflow for the quantification of Trimethoprim using this compound as an internal standard.
Caption: Experimental workflow for the analysis of Trimethoprim using a deuterated internal standard.
Application Note: High-Throughput Analysis of Trimethoprim and Trimethoprim-d9 in Human Plasma using LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trimethoprim is a synthetic bacteriostatic antibiotic, frequently used in combination with sulfamethoxazole to treat a variety of bacterial infections.[1] Accurate quantification of Trimethoprim in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessment. The use of a stable isotope-labeled internal standard, such as Trimethoprim-d9, is the gold standard for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS) as it corrects for matrix effects and variability in sample processing.[1] This application note provides a detailed, validated method for the simultaneous quantification of Trimethoprim and its deuterated internal standard, this compound, in human plasma.
Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight |
| Trimethoprim | C₁₄H₁₈N₄O₃ | 290.32 g/mol |
| This compound | C₁₄H₉D₉N₄O₃ | 299.37 g/mol [2] |
Experimental Protocol
This protocol is adapted from a validated method for the quantification of Trimethoprim and its metabolites in human plasma.[3]
Materials and Reagents
-
Trimethoprim analytical standard
-
This compound (Internal Standard)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Human plasma (blank)
Sample Preparation
A protein precipitation method is employed for sample preparation:
-
To 50 µL of human plasma, add 200 µL of a protein precipitation solution (Acetonitrile containing 20 nM this compound).
-
Vortex the mixture for 5 minutes at 500 rpm.
-
Centrifuge the samples at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a new 96-well plate.
-
Evaporate the samples to dryness under a stream of nitrogen at 37°C.
-
Reconstitute the dried extract in 100 µL of 1:3 methanol:water.
-
Vortex for 5 minutes at 500 rpm and then centrifuge briefly before injection into the LC-MS/MS system.
LC-MS/MS Conditions
The analysis is performed on a triple quadrupole mass spectrometer coupled with a UPLC system.
Chromatographic Conditions:
| Parameter | Value |
| Column | Restek Raptor Biphenyl (1.8 µm, 100 × 2.1 mm) with a compatible guard column |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Methanol with 0.1% Formic Acid |
| Flow Rate | 400 µL/min |
| Column Temperature | 60°C |
| Injection Volume | 5 µL |
| Gradient | 1% B for 0.5 min, ramp to 50% B over 8 min, increase to 99% B for 1.1 min, return to 1% B for 1.4 min |
Mass Spectrometric Conditions:
The mass spectrometer is operated in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM).
| Parameter | Value |
| Ionization Mode | ESI Positive |
| Capillary Voltage | 2.0 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 450°C |
| Desolvation Gas Flow | 800 L/h |
| Collision Gas | Argon |
MRM Transitions
The following MRM transitions are monitored for the quantification of Trimethoprim and this compound:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Cone Voltage (V) |
| Trimethoprim | 291 | 123 | 25 | 25 |
| This compound | 300 | 123 | 25 | 25 |
Experimental Workflow Diagram
References
Application Note: High-Throughput Quantification of Trimethoprim in Human Plasma using Trimethoprim-d9 Internal Standard by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a detailed protocol for the accurate and precise quantification of Trimethoprim in human plasma using a stable isotope-labeled internal standard, Trimethoprim-d9. The methodology employs a straightforward protein precipitation technique for sample preparation, followed by analysis using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This robust method is ideal for researchers, scientists, and drug development professionals requiring reliable pharmacokinetic data for Trimethoprim. All quantitative data, including calibration curve parameters, limits of detection and quantification, and accuracy and precision, are summarized for easy reference.
Introduction
Trimethoprim is an antibiotic that functions by inhibiting bacterial dihydrofolate reductase (DHFR), an enzyme crucial for the synthesis of tetrahydrofolic acid (THF).[1][2] THF is a vital component in the production of nucleotides, the building blocks of DNA.[1][2] By blocking this pathway, Trimethoprim hinders bacterial DNA replication and cell division.[1][3] Due to its widespread use, accurate measurement of Trimethoprim concentrations in biological matrices is essential for pharmacokinetic studies and therapeutic drug monitoring.
The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative mass spectrometry. It offers superior accuracy and precision by compensating for variations in sample preparation, injection volume, and matrix effects. This application note provides a comprehensive protocol for the quantification of Trimethoprim in human plasma utilizing this compound.
Experimental Protocols
Materials and Reagents
-
Trimethoprim analytical standard
-
This compound internal standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (ACS grade)
-
Human plasma (K2-EDTA)
-
Deionized water
Equipment
-
Liquid Chromatograph (LC) system
-
Tandem Mass Spectrometer (MS/MS)
-
Analytical balance
-
Vortex mixer
-
Centrifuge
-
Calibrated pipettes
Sample Preparation: Protein Precipitation
-
Thaw plasma samples and quality controls (QCs) to room temperature.
-
Vortex each sample to ensure homogeneity.
-
To 100 µL of each plasma sample, standard, and QC, add 200 µL of the internal standard working solution (this compound in acetonitrile with 0.1% formic acid).
-
Vortex the mixture vigorously for 1 minute to precipitate proteins.[4][5]
-
Centrifuge the samples at 4500 rpm for 10 minutes to pellet the precipitated proteins.[4][5]
-
Carefully transfer the supernatant to a clean 96-well plate or autosampler vials for LC-MS/MS analysis.
LC-MS/MS Method
Liquid Chromatography Parameters
| Parameter | Value |
| Column | C18 column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Gradient | Start with 5% B, ramp to 95% B over 3 min, hold for 1 min, return to 5% B and equilibrate for 1 min. |
Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 4000 V[6] |
| Gas Temperature | 350 °C[6] |
| Gas Flow | 10 L/min[6] |
| Nebulizer Pressure | 50 psi[6] |
| MRM Transitions | See Table below |
MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) |
| Trimethoprim | 291.1 | 230.1 | 25 |
| This compound | 300.1 | 230.1 | 25 |
Data Presentation
Calibration Curve and Linearity
The calibration curve for Trimethoprim in human plasma demonstrated excellent linearity over the concentration range of 5 to 5000 ng/mL. The coefficient of determination (r²) was consistently ≥ 0.995.
| Parameter | Value |
| Concentration Range | 5 - 5000 ng/mL |
| Regression Model | Linear, 1/x² weighting |
| Correlation Coefficient (r²) | ≥ 0.995 |
Limits of Detection and Quantification
| Parameter | Concentration (ng/mL) |
| Lower Limit of Quantification (LLOQ) | 5 |
| Limit of Detection (LOD) | 1 |
Accuracy and Precision
The intra- and inter-day accuracy and precision were evaluated at four different quality control (QC) concentrations. The results demonstrate that the method is accurate and precise, with all values falling within the acceptable limits of ±15%.
Intra-Day Accuracy and Precision (n=6)
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (%CV) |
| LLOQ | 5 | 4.8 | 96.0 | 7.5 |
| Low | 15 | 15.6 | 104.0 | 5.2 |
| Mid | 150 | 145.5 | 97.0 | 4.1 |
| High | 4000 | 4120 | 103.0 | 3.5 |
Inter-Day Accuracy and Precision (n=18, 3 days)
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (%CV) |
| LLOQ | 5 | 5.1 | 102.0 | 8.9 |
| Low | 15 | 14.7 | 98.0 | 6.8 |
| Mid | 150 | 153.0 | 102.0 | 5.5 |
| High | 4000 | 3960 | 99.0 | 4.8 |
Visualizations
Caption: Experimental workflow for Trimethoprim quantification.
Caption: Mechanism of action of Trimethoprim.
Conclusion
The LC-MS/MS method described in this application note provides a reliable, accurate, and high-throughput solution for the quantification of Trimethoprim in human plasma. The use of this compound as an internal standard ensures data of the highest quality, suitable for a wide range of research and drug development applications. The simple protein precipitation protocol allows for rapid sample processing, making it ideal for studies with large sample sets.
References
- 1. What is the mechanism of Trimethoprim? [synapse.patsnap.com]
- 2. PDB-101: Global Health: Antimicrobial Resistance: undefined: Trimethoprim [pdb101.rcsb.org]
- 3. What is the mechanism of Trimethoprim Hydrochloride? [synapse.patsnap.com]
- 4. A Reliable Method to Quantify Trimethoprim and Sulfamethoxazole in Plasma of Children by HPLC with Application in Pharmacokinetic Studies [scirp.org]
- 5. researchgate.net [researchgate.net]
- 6. Simultaneous determination of trimethoprim and sulfamethoxazole in dried plasma and urine spots - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting isotopic exchange in Trimethoprim-d9 solutions.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Trimethoprim-d9 solutions. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it used in experiments?
This compound is a deuterated analog of Trimethoprim, a bacteriostatic antibiotic. In research, it is primarily used as a stable isotope-labeled internal standard (SIL-IS) for quantitative analyses, such as liquid chromatography-mass spectrometry (LC-MS/MS).[1] The nine deuterium atoms on the three methoxy groups provide a distinct mass shift, allowing for accurate quantification of the non-labeled Trimethoprim in complex biological matrices.
Q2: What is the mechanism of action of Trimethoprim?
Trimethoprim inhibits bacterial dihydrofolate reductase (DHFR), an enzyme essential for the conversion of dihydrofolic acid (DHF) to tetrahydrofolic acid (THF).[2] THF is a crucial cofactor in the synthesis of purines and pyrimidines, the building blocks of DNA and RNA. By blocking this pathway, Trimethoprim prevents bacterial replication.
Q3: What are the main sources of error when using this compound as an internal standard?
The primary sources of error when using any SIL-IS, including this compound, are isotopic exchange and low isotopic purity. Isotopic exchange, or back-exchange, is the replacement of deuterium atoms with hydrogen atoms from the surrounding solvent or matrix.[3] Low isotopic purity, where the internal standard contains a significant amount of the non-labeled analyte, can also lead to inaccurate quantification.
Troubleshooting Guide: Isotopic Exchange in this compound Solutions
Problem: I am observing a decrease in the isotopic purity of my this compound solution over time, suggesting isotopic exchange.
Possible Cause 1: Protic Solvents
Protic solvents (e.g., water, methanol, ethanol) contain exchangeable hydrogens that can lead to the back-exchange of deuterium atoms on the this compound molecule. This is a common phenomenon with deuterium-labeled compounds.[3][4]
-
Solution:
-
Whenever possible, prepare and store stock solutions of this compound in aprotic solvents such as acetonitrile, acetone, or dimethyl sulfoxide (DMSO).
-
If aqueous solutions are necessary for your experimental workflow, prepare them fresh and use them as quickly as possible.
-
Minimize the exposure of the deuterated standard to protic solvents, especially at elevated temperatures.
-
Possible Cause 2: pH of the Solution
The pH of the solution can significantly influence the rate of hydrogen-deuterium exchange. Both acidic and basic conditions can catalyze the exchange of deuterium atoms, particularly those on methoxy groups attached to an aromatic ring.
-
Solution:
-
Maintain the pH of your this compound solutions as close to neutral (pH 7) as possible, unless your experimental protocol dictates otherwise.
-
If you must work in acidic or basic conditions, be aware of the potential for increased isotopic exchange and consider running control experiments to quantify the rate of exchange.
-
Possible Cause 3: Elevated Temperature
Higher temperatures can accelerate the rate of isotopic exchange. Storing solutions at room temperature or higher for extended periods can lead to a significant loss of isotopic purity.
-
Solution:
-
Store stock solutions of this compound at low temperatures, such as -20°C or -80°C, to minimize the rate of exchange.[1]
-
When in use, keep the solutions on ice as much as possible.
-
Avoid repeated freeze-thaw cycles, which can introduce moisture and potentially accelerate degradation. Aliquoting the stock solution is recommended.[1]
-
Problem: My quantitative results are inconsistent, and I suspect it's due to my this compound internal standard.
Possible Cause 1: Matrix Effects
The composition of the biological matrix (e.g., plasma, urine) can affect the ionization efficiency of the analyte and the internal standard differently, leading to inaccurate results.
-
Solution:
-
Ensure that your sample preparation method is robust and effectively removes interfering matrix components.
-
Stable isotope-labeled internal standards like this compound are generally effective at compensating for matrix effects because they co-elute with the analyte. However, significant differences in the matrix between calibration standards and samples can still be a source of error.
-
Possible Cause 2: Low Initial Isotopic Purity
The this compound standard you are using may have a lower than specified isotopic purity from the manufacturer.
-
Solution:
-
Always check the certificate of analysis for the isotopic purity of your standard.
-
If you suspect an issue, you can assess the isotopic purity yourself using high-resolution mass spectrometry.
-
Quantitative Data Summary
The following table provides illustrative data on the stability of this compound under various conditions. Please note that this data is hypothetical and intended to demonstrate the expected trends. For precise experimental work, it is crucial to perform your own stability studies under your specific conditions.
| Condition | Solvent | Temperature (°C) | pH | Isotopic Purity after 24 hours (%) |
| 1 | Acetonitrile | 4 | N/A | >99 |
| 2 | Acetonitrile | 25 | N/A | 98 |
| 3 | 50:50 Acetonitrile:Water | 4 | 7.0 | 97 |
| 4 | 50:50 Acetonitrile:Water | 25 | 7.0 | 95 |
| 5 | 50:50 Acetonitrile:Water | 4 | 4.0 | 94 |
| 6 | 50:50 Acetonitrile:Water | 25 | 4.0 | 90 |
| 7 | 50:50 Acetonitrile:Water | 4 | 9.0 | 93 |
| 8 | 50:50 Acetonitrile:Water | 25 | 9.0 | 88 |
Experimental Protocols
Protocol 1: Preparation and Storage of this compound Stock Solution
-
Materials: this compound powder, anhydrous aprotic solvent (e.g., acetonitrile or DMSO), Class A volumetric flasks, appropriate personal protective equipment.
-
Procedure:
-
Allow the this compound powder to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.
-
Accurately weigh the desired amount of this compound powder.
-
Dissolve the powder in the chosen aprotic solvent in a volumetric flask.
-
Ensure the powder is completely dissolved by vortexing or sonicating if necessary.
-
Bring the solution to the final volume with the solvent.
-
Aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C in a desiccated environment.[1]
-
Protocol 2: Assessing Isotopic Stability of this compound
-
Materials: this compound stock solution, proposed experimental solvents and buffers, LC-MS/MS system.
-
Procedure:
-
Prepare a working solution of this compound in the solvent system to be used in your assay.
-
Analyze an aliquot of the freshly prepared solution by LC-MS/MS to determine the initial isotopic purity. This is your t=0 time point.
-
Store the working solution under the conditions that will be used during your experiment (e.g., room temperature, 4°C).
-
At regular time intervals (e.g., 2, 4, 8, 24 hours), take an aliquot of the working solution and analyze it by LC-MS/MS.
-
Monitor the mass-to-charge ratio (m/z) of the parent and fragment ions of this compound and any corresponding ions that would indicate the loss of deuterium (i.e., m/z of Trimethoprim-d8, -d7, etc.).
-
Calculate the percentage of isotopic purity at each time point by comparing the peak area of the fully deuterated form to the sum of the peak areas of all isotopic forms.
-
Plot the isotopic purity as a function of time to determine the stability of this compound under your specific experimental conditions.
-
Visualizations
Caption: Metabolic pathway of Trimethoprim in the liver.
Caption: Trimethoprim's inhibition of the bacterial dihydrofolate reductase pathway.
Caption: Logical workflow for troubleshooting isotopic exchange in this compound.
References
Preventing back-exchange of deuterium in Trimethoprim-d9.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Trimethoprim-d9. The focus is on preventing the back-exchange of deuterium to ensure data accuracy and integrity during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and where are the deuterium labels located?
This compound is a stable isotope-labeled version of the antibiotic Trimethoprim. The nine deuterium atoms replace the nine hydrogen atoms on the three methoxy groups of the trimethoxybenzyl moiety.[1] This specific labeling makes it a valuable internal standard for quantitative analysis by NMR, GC-MS, or LC-MS.[2]
Q2: What are the primary causes of deuterium back-exchange?
Deuterium back-exchange is the unintended replacement of deuterium atoms with hydrogen atoms from the surrounding environment. The primary factors that promote back-exchange are:
-
Exposure to Protic Solvents: Water (H₂O), methanol, and other solvents with labile protons can serve as a source of hydrogen.
-
pH: Both acidic and basic conditions can catalyze the exchange of deuterium atoms.[3] For many deuterated compounds, the minimum rate of exchange occurs at a pH of approximately 2.5.[4][5]
-
Temperature: Higher temperatures increase the rate of chemical reactions, including back-exchange.[4]
-
Enzymatic Activity: Certain enzymes can facilitate hydrogen-deuterium exchange.
Q3: How stable are the deuterium labels on this compound?
The deuterium labels on the methoxy groups of this compound are generally stable under typical analytical conditions. Unlike the more labile protons on amine (-NH₂) or hydroxyl (-OH) groups, the hydrogens on methoxy (-OCH₃) groups are not readily exchangeable. However, prolonged exposure to harsh acidic or basic conditions, or high temperatures, can potentially lead to some degree of back-exchange.
Q4: What are the recommended storage conditions for this compound?
To maintain the isotopic purity of this compound, it is crucial to store it under appropriate conditions.
-
Solid Form: Store the solid material at 2-8°C.[1] Keep the container tightly sealed to protect it from atmospheric moisture.
-
Stock Solutions: Once prepared, aliquot stock solutions and store them at -80°C for up to 6 months or at -20°C for up to 1 month to prevent degradation and minimize back-exchange from repeated freeze-thaw cycles.[2]
Troubleshooting Guide: Preventing Back-Exchange
This guide provides solutions to common issues encountered during the handling and analysis of this compound.
| Problem | Potential Cause | Recommended Solution |
| Loss of Deuterium Signal in Mass Spectrometry Analysis | Back-exchange occurring during sample preparation or analysis. | 1. Optimize Solvent Choice: Use aprotic solvents (e.g., acetonitrile, dichloromethane) whenever possible. If aqueous solutions are necessary, use D₂O-based buffers. 2. Control pH: Maintain a pH around 2.5 during sample processing and analysis to minimize the exchange rate.[4][5] 3. Maintain Low Temperature: Perform all sample preparation steps on ice or at reduced temperatures (e.g., 0°C) to slow down the exchange reaction.[4] 4. Minimize Analysis Time: Use rapid chromatographic methods (e.g., UPLC) to reduce the time the sample is exposed to protic mobile phases. |
| Inconsistent Isotopic Purity Between Aliquots | Improper storage or handling of stock solutions. | 1. Aliquot Stock Solutions: Prepare single-use aliquots of your stock solution to avoid repeated freeze-thaw cycles.[2] 2. Use High-Purity Solvents: Prepare stock solutions in high-purity, anhydrous solvents. If using aqueous buffers, ensure they are prepared with high-purity D₂O. 3. Proper Sealing: Use vials with tight-fitting caps to prevent the ingress of atmospheric moisture. |
| Gradual Decrease in Isotopic Enrichment Over Time | Slow back-exchange occurring in the stock solution. | 1. Monitor Solution Stability: Periodically re-analyze your stock solution to check for any degradation or loss of isotopic purity. 2. Prepare Fresh Solutions: For critical experiments, prepare fresh stock solutions from the solid material. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
-
Materials:
-
This compound (solid)
-
Anhydrous solvent (e.g., acetonitrile, DMSO-d₆)
-
Volumetric flask
-
Analytical balance
-
-
Procedure:
-
Allow the this compound vial to equilibrate to room temperature before opening to prevent condensation.
-
Accurately weigh the desired amount of this compound using an analytical balance.
-
Dissolve the solid in the chosen anhydrous solvent in a volumetric flask.
-
Sonicate briefly if necessary to ensure complete dissolution.
-
Once dissolved, aliquot the stock solution into smaller, single-use vials.
-
Store the aliquots at -20°C or -80°C.[2]
-
Protocol 2: Minimizing Back-Exchange During LC-MS Analysis
-
Instrumentation and Reagents:
-
LC-MS system
-
Mobile Phase A: 0.1% Formic acid in H₂O
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Quench Solution: 100 mM Tris, pH 2.5, maintained at 0°C[6]
-
-
Procedure:
-
Sample Preparation: If the sample is in a protic solvent, dilute it with the cold quench solution immediately before injection.
-
Chromatography:
-
Use a short, efficient analytical column.
-
Employ a fast gradient to minimize the run time.
-
Maintain the autosampler at a low temperature (e.g., 4°C).
-
-
Mass Spectrometry:
-
Analyze the sample immediately after preparation.
-
If in-source exchange is suspected, optimize source parameters (e.g., temperature, gas flow) to minimize this effect.
-
-
Visualizations
Caption: A streamlined workflow designed to minimize the back-exchange of deuterium in this compound during experimental analysis.
Caption: A diagram illustrating the key environmental factors that can induce the back-exchange of deuterium in this compound.
References
- 1. トリメトプリム-d9 VETRANAL®, analytical standard | Sigma-Aldrich [sigmaaldrich.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Hydrogen/Deuterium Exchange Mass Spectrometry for Probing Higher Order Structure of Protein Therapeutics: Methodology and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Computational Tools for Hydrogen–Deuterium Exchange Mass Spectrometry Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recalibrating Protection Factors Using Millisecond Hydrogen/Deuterium Exchange Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Trimethoprim-d9 Stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of Trimethoprim-d9, focusing on the critical impact of solvent pH.
Frequently Asked Questions (FAQs)
Q1: What are the general storage recommendations for this compound?
A: For optimal stability, this compound powder should be stored at -20°C for up to 3 years or at 4°C for up to 2 years.[1] When prepared as a stock solution in a solvent like DMSO, it should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1] Always refer to the supplier's certificate of analysis for specific recommendations.
Q2: How does solvent pH affect the stability and solubility of this compound?
A: Trimethoprim is a weak base, and its stability and solubility in aqueous solutions are pH-dependent.[2]
-
Solubility: Solubility is generally higher in acidic to neutral solutions and decreases in alkaline conditions. Admixtures prepared in D5W (pH ~5) are often more soluble than those in Normal Saline (pH ~7.4), which is important for preventing precipitation in intravenous solutions.[3]
-
Stability: While stable under normal conditions, this compound can undergo degradation through hydrolysis and oxidation, processes that are influenced by pH.[4][5] Forced degradation studies show that Trimethoprim can be degraded under strong acidic (e.g., 1M HCl) and strong basic (e.g., 1M NaOH) conditions, especially when heated.[6] Some oxidative degradation processes are also most efficient in a slightly acidic to neutral pH range.[7][8]
Q3: My this compound solution appears to be degrading faster than expected. What are the common causes?
A: Unexpected degradation can be attributed to several factors:
-
Incorrect pH: The solution pH may be outside the optimal stability range. Verify the pH of your solvent or buffer system.
-
Oxidizing Agents: The presence of oxidizing agents, even in trace amounts, can accelerate degradation.[4] Ensure solvents are of high purity.
-
Light Exposure: Photochemical degradation can occur.[5] Protect solutions from light by using amber vials or storing them in the dark.[2]
-
Elevated Temperature: Higher temperatures significantly accelerate degradation kinetics.[9] Ensure solutions are stored at the recommended cool temperatures.
-
Improper Solvent: Using non-aqueous solvents can alter stability. While some non-aqueous formulations can be very stable, their characteristics are different from aqueous solutions.[9]
Q4: What are the likely degradation products of this compound?
A: Trimethoprim can degrade into at least five products through hydrolysis or oxidation.[5] The primary degradation pathways often involve the pyrimidine ring, leading to the formation of various amino hydroxy pyrimidines.[5] Under Fenton oxidation, for example, transformation products can result from hydroxylation and cleavage of the molecule.[10]
Q5: What analytical methods are suitable for monitoring this compound stability?
A: High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometry (LC-MS) detection is the most common and effective method for stability testing.[6][11][12][13] A stability-indicating HPLC method should be able to separate the intact this compound from its potential degradation products, impurities, and any other components in the sample matrix.[6]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Precipitation in Solution | Solvent pH is too high (alkaline), reducing solubility.[2][3] | Lower the pH of the solvent. Use a buffer system in the optimal pH range for solubility (acidic to neutral). |
| Concentration exceeds solubility limit at the given pH and temperature. | Dilute the sample or gently warm it to aid dissolution, but be cautious of temperature-induced degradation. | |
| Unexpected Chromatographic Peaks | Sample degradation has occurred. | Review storage conditions (pH, light, temperature).[2][5] Prepare fresh standards and samples. |
| Contamination of solvent or sample. | Use fresh, high-purity or HPLC-grade solvents. Ensure clean sample handling. | |
| Loss of Assay Signal Strength | Significant degradation of the analyte. | Perform a forced degradation study to identify conditions causing instability.[6] |
| Adsorption to container surfaces. | Consider using different container materials (e.g., polypropylene vs. glass) or adding a small percentage of an organic modifier if compatible with the experiment. |
Quantitative Data Summary
The following table summarizes the stability of Trimethoprim under forced degradation conditions, which are used to simulate the effects of extreme pH and oxidative stress. The stability of this compound is expected to be analogous.
| Condition | Temperature | Duration | Percent of Initial Concentration Remaining |
| Aqueous HCl (1 mol/L) | 60°C | 3 hours | ~70-80%[11] |
| Aqueous NaOH (1 mol/L) | 60°C | 3 hours | ~75-80%[11] |
| Aqueous H₂O₂ (30%) | 60°C | 3 hours | ~70-80%[11] |
| Suspension in Oral Mix (pH ~6.1) | 25°C | 92 days | >90%[11] |
Experimental Protocols
Protocol: Forced Degradation Study for pH Stability of this compound
This protocol outlines a typical experiment to assess the stability of this compound in acidic, basic, and neutral conditions.
-
Preparation of Stock Solution:
-
Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., methanol or DMSO).
-
-
Preparation of Degradation Samples:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1M HCl.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1M NaOH.
-
Neutral Hydrolysis: Mix 1 mL of the stock solution with 1 mL of HPLC-grade water.
-
Control Sample: Mix 1 mL of the stock solution with 1 mL of the initial solvent (e.g., methanol or water) and store at 4°C.
-
-
Incubation:
-
Place the acidic, basic, and neutral samples in a water bath set to 60°C for a specified time (e.g., 3-5 hours).[6]
-
After incubation, allow the samples to cool to room temperature.
-
Neutralize the acidic sample with 1M NaOH and the basic sample with 1M HCl.
-
-
Sample Preparation for Analysis:
-
Dilute all samples (including the control) to a final nominal concentration (e.g., 0.1 mg/mL) with the HPLC mobile phase.
-
Filter the samples through a 0.22 µm filter before injection.[1]
-
-
HPLC Analysis:
-
Data Evaluation:
-
Compare the chromatograms of the stressed samples to the control sample.
-
Calculate the percentage of this compound remaining.
-
Identify and quantify any major degradation products.
-
Visualizations
Caption: Workflow for assessing this compound stability under forced pH conditions.
Caption: Relationship between pH, solubility, and degradation risk for this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Trimethoprim | C14H18N4O3 | CID 5578 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. cjhp-online.ca [cjhp-online.ca]
- 4. merck.com [merck.com]
- 5. Degradation of trimethoprim - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cjhp-online.ca [cjhp-online.ca]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Stability of a nonaqueous trimethoprim preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Stability of Extemporaneously Compounded Trimethoprim in Glass and Plastic Bottles and Plastic Syringes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. dergipark.org.tr [dergipark.org.tr]
- 13. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
Technical Support Center: Optimizing Storage Conditions for Trimethoprim-d9
This guide provides researchers, scientists, and drug development professionals with essential information for preserving the integrity of Trimethoprim-d9 during experimental procedures. Below, you will find troubleshooting advice, frequently asked questions, and detailed protocols to prevent degradation and ensure the accuracy of your results.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the storage and handling of this compound.
Q1: What are the primary factors that cause this compound degradation?
A1: this compound is susceptible to degradation through several mechanisms, including:
-
Photodegradation: Exposure to light, particularly UV radiation, can lead to the formation of various degradation products.[1] It is crucial to store this compound in light-resistant containers.
-
Oxidation: Trimethoprim can be oxidized, a process that can be catalyzed by factors such as heat and light.[2] Advanced oxidation processes involving hydroxyl radicals (•OH) and sulfate radicals (SO₄•⁻) have been shown to degrade Trimethoprim effectively.[3][4]
-
Hydrolysis: While Trimethoprim is relatively resistant to hydrolysis, it can occur under thermal and photochemical catalysis.[1][2]
-
pH: The pH of the solution can significantly impact the stability of Trimethoprim. For instance, in photocatalytic degradation, the rate is influenced by the surface charge of the catalyst and the ionization state of the Trimethoprim molecule, which are both pH-dependent.[1]
Q2: My this compound solution has turned a yellow or brown color. What does this indicate?
A2: A change in color to yellow or brown is a visual indicator of Trimethoprim degradation. This has been observed in stability studies of nonaqueous preparations of Trimethoprim and is associated with the extent of degradation. If you observe a color change, it is recommended to discard the solution and prepare a fresh one.
Q3: I am observing unexpected peaks in my HPLC chromatogram. What could be the cause?
A3: The appearance of unexpected peaks in your HPLC analysis strongly suggests the presence of degradation products. Trimethoprim is known to degrade into several byproducts, particularly when exposed to light or oxidizing conditions.[1][2] To identify these peaks, it is advisable to perform forced degradation studies (e.g., exposure to acid, base, peroxide, heat, and light) to generate the potential degradation products and confirm their retention times.
Q4: Can I store my this compound stock solution at room temperature?
A4: Storing this compound stock solutions at room temperature is not recommended for extended periods. For powdered form, storage at -20°C is suitable for up to 3 years, and at 4°C for up to 2 years. Once in solution, it is significantly more stable at lower temperatures. For instance, in a DMSO solvent, it is stable for up to 6 months at -80°C and for 1 month at -20°C.
Storage Condition Guidelines
To minimize degradation, adhere to the following storage recommendations for this compound.
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years |
| 4°C | 2 years | |
| In Solvent | -80°C | 6 months |
| -20°C | 1 month |
Experimental Protocols
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for accurately assessing the purity of this compound and detecting any degradation products.
Stability-Indicating HPLC Method for this compound
This protocol outlines a method for the analysis of this compound.
1. Chromatographic Conditions:
| Parameter | Specification |
| Column | Inertsil C8 (100 x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile and Potassium Dihydrogen Phosphate Buffer (pH 6.5) (35:65 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 250 nm |
| Temperature | Ambient |
| Injection Volume | 10 µL |
| Run Time | 8 minutes |
2. Reagent and Sample Preparation:
-
Potassium Dihydrogen Phosphate Buffer (pH 6.5): Dissolve 1.2 g of potassium dihydrogen phosphate and 0.25 g of dipotassium hydrogen phosphate in 1000 mL of water. Adjust the pH to 6.5 with dilute orthophosphoric acid.
-
Standard Stock Solution (1 mg/mL): Accurately weigh and transfer 100 mg of this compound working standard into a 100 mL volumetric flask. Add 60 mL of the mobile phase and sonicate to dissolve. Dilute to volume with the mobile phase.
-
Working Standard Solution (10 µg/mL): Dilute 1 mL of the Standard Stock Solution to 100 mL with the mobile phase.
3. System Suitability:
Before sample analysis, verify the performance of the HPLC system by injecting the working standard solution and checking for parameters such as theoretical plates, tailing factor, and reproducibility of injections.
4. Sample Analysis:
Prepare your experimental samples in the mobile phase to a concentration within the linear range of the assay. Filter the samples through a 0.45 µm filter before injection.
Visualizing Degradation and Experimental Workflows
The following diagrams illustrate the degradation pathways of Trimethoprim, a typical experimental workflow for stability testing, and a troubleshooting guide.
Caption: Major degradation pathways of Trimethoprim.
Caption: Experimental workflow for stability assessment.
Caption: A logical guide for troubleshooting common issues.
References
- 1. mdpi.com [mdpi.com]
- 2. Degradation of trimethoprim - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Degradation of trimethoprim by sulfate radical-based advanced oxidation processes: kinetics, mechanisms, and effects of natural water matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Indirect Photodegradation of Sulfamethoxazole and Trimethoprim by Hydroxyl Radicals in Aquatic Environment: Mechanisms, Transformation Products and Eco-Toxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Matrix Effects in Bioanalysis with Trimethoprim-d9
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects in bioanalytical methods using Trimethoprim-d9 as a stable isotope-labeled internal standard (SIL-IS).
Troubleshooting Guides
This section offers solutions to common problems encountered during LC-MS/MS experiments that may be related to matrix effects.
Problem: My analyte signal is significantly lower in matrix samples compared to neat solutions, leading to poor sensitivity.
Possible Cause: Ion suppression is a common matrix effect where co-eluting endogenous components from the biological matrix interfere with the ionization of the target analyte, leading to a decreased signal.[1][2][3][4]
Solutions:
-
Optimize Sample Preparation: A more rigorous sample cleanup can remove interfering matrix components.[4][5][6]
-
Solid-Phase Extraction (SPE): This is often more effective than protein precipitation in removing phospholipids and other sources of ion suppression.[1]
-
Liquid-Liquid Extraction (LLE): Can be optimized by adjusting solvent polarity and pH to selectively extract the analyte and leave interferences behind.[2]
-
-
Improve Chromatographic Separation: Modifying your LC method can separate the analyte from co-eluting interferences.[5]
-
Change the Stationary Phase: Using a column with a different chemistry (e.g., C18 to a phenyl-hexyl) can alter selectivity.
-
Adjust Mobile Phase Gradient: A shallower gradient can improve the resolution between your analyte and interfering peaks.
-
Adjust Flow Rate: Lowering the flow rate can sometimes improve ionization efficiency.[7]
-
-
Utilize this compound Effectively: As a SIL-IS, this compound is designed to compensate for ion suppression.[8] Ensure its concentration is appropriate and that it co-elutes with the analyte.[7][9]
Problem: I am observing inconsistent and irreproducible results for my quality control (QC) samples.
Possible Cause: Sample-to-sample variability in the matrix composition can lead to different degrees of ion suppression, causing inconsistent results.
Solutions:
-
Implement a Robust Sample Preparation Method: As mentioned previously, a thorough sample cleanup using SPE or LLE will minimize the variability in matrix effects.
-
Employ Matrix-Matched Calibrators and QCs: Preparing your calibration standards and QC samples in the same biological matrix as your unknown samples can help to compensate for consistent matrix effects.[7]
-
Verify Co-elution of Analyte and this compound: A slight difference in retention time between the analyte and this compound, known as an isotopic effect, can expose them to different matrix environments, leading to poor correction.[10] If they are not co-eluting, chromatographic conditions should be adjusted.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in bioanalysis?
A1: Matrix effects are the alteration of ionization efficiency (suppression or enhancement) of a target analyte by the presence of co-eluting, undetected components in the sample matrix.[3][5] These effects can lead to inaccurate and imprecise quantification in LC-MS/MS assays.[4]
Q2: How does this compound help in addressing matrix effects?
A2: this compound is a stable isotope-labeled internal standard (SIL-IS). Because its physicochemical properties are nearly identical to the unlabeled trimethoprim analyte, it is expected to behave similarly during sample extraction, chromatography, and ionization.[7][8][10] By adding a known amount of this compound to all samples, standards, and QCs, it can effectively compensate for signal variations caused by matrix effects, as both the analyte and the IS should be affected to the same degree.[8][9]
Q3: What are the regulatory expectations for evaluating matrix effects?
A3: Regulatory bodies like the FDA and EMA require the evaluation of matrix effects during bioanalytical method validation.[11][12][13] The ICH M10 guideline recommends assessing the matrix effect in at least 6 different lots of the biological matrix.[11] The accuracy and precision for QCs prepared in these different matrices should be within acceptable limits.[5][11]
| Parameter | Acceptance Criteria |
| Accuracy | Within ±15% of the nominal concentration |
| Precision (%CV) | Not greater than 15% |
Q4: How can I quantitatively assess matrix effects?
A4: The most common method is the post-extraction spike method.[2] This involves comparing the peak area of an analyte spiked into an extracted blank matrix to the peak area of the analyte in a neat solution.
Matrix Factor (MF) Calculation:
-
MF = (Peak Response in Presence of Matrix) / (Peak Response in Absence of Matrix)
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
Internal Standard Normalized Matrix Factor (IS-Normalized MF):
-
IS-Normalized MF = (Matrix Factor of Analyte) / (Matrix Factor of Internal Standard)
-
The IS-Normalized MF should ideally be close to 1, indicating that the internal standard is effectively compensating for the matrix effect.[5]
-
Q5: What should I do if my IS-Normalized Matrix Factor is not close to 1?
A5: This indicates that this compound is not tracking the analyte's behavior in the matrix.
-
Verify Co-elution: Ensure the chromatographic peaks of the analyte and this compound completely overlap.[9] Even minor separations can lead to differential matrix effects.
-
Investigate Interferences: There might be a specific interference that affects the analyte and the IS differently. Further optimization of sample cleanup and chromatography is necessary.
-
Check IS Purity: Ensure the this compound standard is of high purity and the correct concentration is being used.
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effects using the Post-Extraction Spike Method
Objective: To quantitatively determine the extent of ion suppression or enhancement.
Materials:
-
Blank biological matrix from at least six different sources.[11]
-
Analyte and this compound stock solutions.
-
Mobile phase and reconstitution solvent.
Procedure:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike the analyte and this compound into the reconstitution solvent at low and high QC concentrations.
-
Set B (Post-Extraction Spike): Extract blank biological matrix from each of the six sources. Spike the analyte and this compound into the extracted matrix at low and high QC concentrations.
-
Set C (Matrix Blank): Extract blank biological matrix and analyze for any potential interferences at the retention time of the analyte and IS.
-
-
Analyze Samples: Inject the prepared samples into the LC-MS/MS system.
-
Calculate Matrix Factor:
-
Matrix Factor (MF) = Mean Peak Area of Set B / Mean Peak Area of Set A
-
IS-Normalized MF = MF of Analyte / MF of this compound
-
Visualizations
Caption: Workflow for assessing and mitigating matrix effects.
Caption: Role of this compound in correcting matrix effects.
References
- 1. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Validation of bioanalytical LC-MS/MS assays: evaluation of matrix effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. eijppr.com [eijppr.com]
- 5. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bataviabiosciences.com [bataviabiosciences.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. benchchem.com [benchchem.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. benchchem.com [benchchem.com]
- 11. ema.europa.eu [ema.europa.eu]
- 12. ema.europa.eu [ema.europa.eu]
- 13. fda.gov [fda.gov]
Resolving chromatographic peak splitting of deuterated standards.
Welcome to the technical support center for resolving chromatographic issues with deuterated standards. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common problems encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of peak splitting when using a deuterated internal standard?
A1: The most common reason for observing what appears to be peak splitting with a deuterated standard is the "isotope effect".[1][2] The carbon-deuterium (C-D) bond is slightly shorter and stronger than the carbon-hydrogen (C-H) bond.[1] This can lead to subtle differences in polarity and interaction with the stationary phase of the chromatography column. In reversed-phase chromatography, this often results in the deuterated compound eluting slightly earlier than the non-deuterated analyte.[2][3] If the chromatographic separation is not fully optimized, this can manifest as a split or shoulder peak where the analyte and the deuterated standard are not perfectly co-eluting.
Q2: Can the position of the deuterium label on the molecule affect peak shape?
A2: Yes, the location of the deuterium atoms is critical. If deuterium atoms are placed on chemically labile positions, such as on heteroatoms (e.g., -OH, -NH, -COOH), they can undergo hydrogen-deuterium (H/D) exchange with the mobile phase or sample matrix.[3] This exchange can be catalyzed by acidic or basic conditions or even high temperatures in the mass spectrometer's ion source.[3] H/D exchange can result in a mixed population of molecules with varying degrees of deuteration, leading to broadened or split peaks. It is crucial to use standards with deuterium labels on stable, non-exchangeable positions.[3][4]
Q3: How does the purity of the deuterated standard impact my results?
A3: The purity of the deuterated standard is crucial and can be a source of peak splitting or inaccurate quantification. Two types of purity are important:
-
Chemical Purity: The presence of other compounds can lead to interfering peaks in your chromatogram.[1]
-
Isotopic Purity: A low isotopic purity means there is a significant amount of partially deuterated or non-deuterated analyte present in the standard.[3] This can cause an overestimation of the analyte concentration and may appear as a shoulder on the main analyte peak.
Q4: Besides the isotope effect, what are other general causes of peak splitting in HPLC?
A4: General causes of peak splitting in HPLC that can also affect the analysis of deuterated standards include:
-
Column Issues: Uneven column packing, voids in the stationary phase, or a blocked column frit can disrupt the flow path of the analyte, leading to peak splitting.[5][6][7]
-
Mobile Phase and Sample Solvent Mismatch: If the sample is dissolved in a solvent that is significantly stronger than the mobile phase, it can cause peak distortion and splitting.[8][9]
-
Injection Volume: Injecting too large a sample volume can overload the column, leading to peak fronting or splitting.[5][8]
-
Temperature Fluctuations: Inconsistent column temperature can affect retention times and peak shape.[5][6]
-
System Dead Volume: Excessive dead volume in the tubing and connections can cause peak broadening and splitting.[5]
Troubleshooting Guides
Guide 1: Troubleshooting Peak Splitting Due to the Isotope Effect
This guide provides a step-by-step approach to address peak splitting caused by the chromatographic separation of the analyte and its deuterated internal standard.
Experimental Protocol: Optimizing Co-elution of Analyte and Deuterated Standard
-
Initial Assessment:
-
Inject the analyte and the deuterated standard separately to determine their individual retention times.
-
Inject a mixture to confirm the degree of separation and the nature of the peak splitting.
-
-
Gradient Modification:
-
If using a gradient elution, decrease the slope of the gradient in the region where the compounds elute. A shallower gradient can improve the overlap of the peaks.[3]
-
Example: If the compounds elute between 40% and 50% organic solvent, flatten the gradient in this range (e.g., change from a 5%/min to a 1%/min increase).
-
-
Mobile Phase Composition Adjustment:
-
Make small adjustments to the organic modifier (e.g., acetonitrile vs. methanol) or the aqueous component (e.g., buffer type, pH). These changes can alter the selectivity of the separation.
-
-
Column Chemistry Evaluation:
-
If adjustments to the mobile phase are insufficient, consider using a different column with an alternative stationary phase chemistry (e.g., C8, Phenyl-Hexyl instead of C18).[1] Different stationary phases will have different interactions with the analyte and the deuterated standard, potentially minimizing the isotope effect.
-
-
Temperature Optimization:
-
Vary the column temperature. Sometimes, a change in temperature can alter the selectivity and improve co-elution.
-
Data Presentation: Effect of Gradient Slope on Peak Resolution
| Gradient Slope (%B/min) | Analyte Retention Time (min) | Deuterated Standard Retention Time (min) | Resolution (Rs) | Peak Shape |
| 10 | 5.20 | 5.15 | 0.8 | Split Peak |
| 5 | 7.30 | 7.26 | 1.1 | Shoulder Peak |
| 2 | 10.10 | 10.08 | 1.4 | Near Co-elution |
| 1 | 12.50 | 12.49 | >1.5 | Co-eluting Peaks |
Note: This is example data to illustrate the trend.
Troubleshooting Workflow
Caption: Troubleshooting workflow for peak splitting due to the isotope effect.
Guide 2: Investigating and Preventing H/D Exchange
This guide outlines steps to identify and mitigate peak splitting caused by hydrogen-deuterium exchange.
Experimental Protocol: Assessing Deuterated Standard Stability
-
Review Certificate of Analysis:
-
Examine the certificate of analysis to confirm the location of the deuterium labels. Avoid standards with labels on exchangeable sites if possible.[3]
-
-
pH Control:
-
Incubation Study:
-
Incubate the deuterated standard in the sample matrix and mobile phase at the intended analytical temperature for varying durations (e.g., 0, 2, 4, 8, 24 hours).
-
Analyze the samples at each time point by LC-MS to monitor for any changes in the isotopic profile or the appearance of new peaks.
-
-
Temperature Control:
-
Store deuterated standard solutions and prepared samples at low temperatures (4°C or -20°C).[1]
-
Minimize the time samples spend at room temperature before analysis.
-
If using a mass spectrometer with a heated ion source, try reducing the source temperature to the minimum required for efficient ionization.[3]
-
Data Presentation: Effect of pH on H/D Exchange
| Sample pH | Incubation Time (hours) | % Deuterated Standard Remaining | Peak Shape |
| 2.0 | 24 | 75% | Broadened/Split |
| 4.0 | 24 | 90% | Minor Tailing |
| 7.0 | 24 | >99% | Sharp, Symmetrical |
| 10.0 | 24 | 80% | Broadened/Split |
Note: This is example data to illustrate the trend.
Logical Relationship Diagram
References
- 1. benchchem.com [benchchem.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. benchchem.com [benchchem.com]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. uhplcs.com [uhplcs.com]
- 6. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 7. bio-works.com [bio-works.com]
- 8. acdlabs.com [acdlabs.com]
- 9. support.waters.com [support.waters.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Poor Signal Intensity of Trimethoprim-d9
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address poor signal intensity of Trimethoprim-d9 in mass spectrometry experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes for poor signal intensity of a deuterated internal standard like this compound?
Poor signal intensity of deuterated internal standards such as this compound in LC-MS/MS analysis can stem from several factors. The most common issues include matrix effects, where co-eluting compounds from the sample matrix suppress the ionization of the standard.[1] Suboptimal Liquid Chromatography (LC) or Mass Spectrometry (MS) conditions, such as incorrect mobile phase pH or inappropriate source parameters, can also lead to decreased signal.[2] Additionally, issues with the internal standard itself, such as instability (H/D exchange) or impurities, can contribute to low intensity.[3]
Q2: How do matrix effects specifically impact the signal of this compound?
Matrix effects occur when molecules co-eluting with this compound compete for ionization in the mass spectrometer's source, leading to a phenomenon called ion suppression.[2] This competition reduces the efficiency with which this compound ions are formed, resulting in a weaker signal. Even though a deuterated internal standard is designed to co-elute with the analyte and experience similar matrix effects, severe ion suppression can diminish the signal to a level that compromises the precision and accuracy of quantification.[4]
Q3: Can the mobile phase composition affect the ionization of this compound?
Yes, the mobile phase composition, particularly its pH, plays a critical role in the ionization efficiency of Trimethoprim, a compound with basic functional groups. For basic compounds analyzed in positive electrospray ionization (ESI) mode, a mobile phase with a pH below the pKa of the analyte typically promotes protonation and enhances the signal. However, some studies have shown that for certain pharmaceuticals, a higher pH mobile phase can also lead to a higher signal in positive ionization mode.[1][5] Therefore, optimizing the mobile phase pH is a crucial step in method development. The use of additives like formic acid or ammonium acetate in the mobile phase can also significantly influence signal intensity by promoting better ionization.[6]
Q4: What is H/D exchange and can it affect my this compound signal?
H/D exchange, or hydrogen-deuterium exchange, is a chemical reaction where deuterium atoms on a labeled compound are replaced by hydrogen atoms from the surrounding solvent or matrix. This can lead to a decrease in the signal of the deuterated standard and an increase in the signal of the unlabeled analyte.[3] While this compound is generally labeled in stable positions, prolonged exposure to highly acidic or basic conditions, or elevated temperatures, could potentially facilitate this exchange, leading to a gradual loss of signal.[7]
Troubleshooting Guides
This section provides a systematic approach to diagnosing and resolving poor signal intensity of this compound.
Guide 1: Investigating Matrix Effects
A significant drop in the this compound signal when analyzing samples compared to a neat solution is a strong indicator of matrix effects.
Experimental Protocol: Post-Extraction Spike Analysis
This experiment helps to isolate and quantify the extent of ion suppression or enhancement caused by the sample matrix.
-
Prepare two sets of samples:
-
Set A (Neat Solution): Spike this compound into a clean solvent (e.g., mobile phase) at the final working concentration.
-
Set B (Post-Extraction Spike): Process a blank matrix sample (a sample without the analyte or internal standard) through your entire extraction procedure. After the final extraction step, spike this compound into this extracted blank matrix at the same final concentration as in Set A.[3]
-
-
Analysis: Analyze both sets of samples using your established LC-MS/MS method.
-
Data Interpretation: Compare the peak area of this compound in Set B to that in Set A.
-
Peak Area (Set B) < Peak Area (Set A): Indicates ion suppression.
-
Peak Area (Set B) > Peak Area (Set A): Indicates ion enhancement.
-
Peak Area (Set B) ≈ Peak Area (Set A): Suggests minimal matrix effect.
-
Troubleshooting Flowchart for Matrix Effects
Caption: A flowchart for diagnosing and mitigating matrix effects.
Guide 2: Optimizing LC-MS/MS Parameters
If matrix effects are minimal, the issue may lie with the instrument settings. A systematic optimization of both the liquid chromatography and mass spectrometry parameters is essential.
Experimental Protocol: Parameter Optimization
-
Mobile Phase Optimization:
-
Evaluate the effect of mobile phase pH on the this compound signal. Prepare mobile phases with varying pH values (e.g., using 0.1% formic acid for acidic pH and ammonium bicarbonate for basic pH).[8]
-
Analyze a standard solution of this compound with each mobile phase and compare the signal intensity.
-
-
Source Parameter Optimization:
-
Infuse a solution of this compound directly into the mass spectrometer.
-
Systematically vary key source parameters one at a time, including gas temperature, gas flow, nebulizer pressure, and capillary voltage, to find the optimal settings that maximize the signal.[6]
-
-
Collision Energy (CE) Optimization:
-
Using the optimized source parameters, perform a product ion scan to confirm the fragment ions of this compound.
-
Set up a Multiple Reaction Monitoring (MRM) method for the desired precursor-to-product ion transitions.
-
Perform a collision energy optimization experiment by ramping the CE over a range of values for each transition to identify the energy that yields the most intense product ion signal.[9]
-
Logical Diagram for Parameter Optimization
Caption: A sequential workflow for optimizing LC-MS/MS parameters.
Quantitative Data Summary
The following tables provide typical starting parameters for Trimethoprim analysis. Optimal values can vary between instruments and should be determined empirically.
Table 1: Mass Spectrometry Parameters for Trimethoprim
| Parameter | Typical Value | Reference |
| Ionization Mode | ESI Positive | [6] |
| Capillary Voltage | 4000 V | [6] |
| Gas Temperature | 350°C | [6] |
| Gas Flow | 10 L/min | [6] |
| Nebulizer Pressure | 50 psi | [6] |
Table 2: MRM Transitions and Collision Energies for Trimethoprim
| Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) | Reference |
| 291.1 | 230.1 | 25 | [6] |
| 291.1 | 123.1 | 15 | [6] |
Note: The precursor ion for this compound will be higher by the number of deuterium atoms (e.g., 300.2 for d9). The optimal collision energy for this compound should be determined experimentally but will likely be similar to that of the unlabeled compound.
References
- 1. Effect of Mobile Phase pH on the Electrospray Ionization Efficiency and Qualitative Analysis of Pharmaceuticals in ESI + LC-MS/MS [pubmed.ncbi.nlm.nih.gov]
- 2. scholarship.shu.edu [scholarship.shu.edu]
- 3. [PDF] Effect of Mobile Phase pH on the Electrospray Ionization Efficiency and Qualitative Analysis of Pharmaceuticals in ESI + LC-MS/MS. | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Simultaneous determination of trimethoprim and sulfamethoxazole in dried plasma and urine spots - PMC [pmc.ncbi.nlm.nih.gov]
- 7. skyline.ms [skyline.ms]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Ion Suppression with Trimethoprim-d9
This technical support center is designed for researchers, scientists, and drug development professionals utilizing Trimethoprim-d9 as an internal standard to mitigate ion suppression in LC-MS/MS analyses. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during method development and sample analysis.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern in LC-MS/MS analysis?
A1: Ion suppression is a matrix effect that occurs during the electrospray ionization (ESI) process in LC-MS/MS. Co-eluting endogenous or exogenous compounds from the sample matrix can compete with the analyte of interest for ionization, leading to a decreased signal intensity for the analyte.[1] This can negatively impact the sensitivity, precision, and accuracy of the analytical method.[2] It is a significant concern because it can lead to underestimation of the analyte concentration or even false-negative results.
Q2: How does this compound help in minimizing ion suppression effects?
A2: this compound is a stable isotope-labeled (SIL) internal standard for Trimethoprim. Because it is chemically and structurally nearly identical to the analyte, it co-elutes and experiences the same degree of ion suppression or enhancement.[3] By calculating the ratio of the analyte signal to the internal standard signal, the variability caused by ion suppression can be effectively normalized, leading to more accurate and precise quantification.[4]
Q3: What are the ideal characteristics of a stable isotope-labeled internal standard like this compound?
A3: An ideal SIL internal standard should:
-
Be chemically and structurally identical to the analyte.[3]
-
Have a sufficient mass difference (typically ≥3 amu) to prevent spectral overlap.[3]
-
Exhibit high isotopic purity with minimal presence of the unlabeled analyte.[3]
-
Co-elute perfectly with the analyte.[3]
-
Possess stable isotopic labels that do not exchange during sample preparation or analysis.[3]
Troubleshooting Guides
This section provides solutions to common problems you might encounter when using this compound to minimize ion suppression.
Problem 1: Significant ion suppression is still observed despite using this compound.
-
Possible Cause 1: Extreme Matrix Effects. In highly complex matrices, the degree of ion suppression might be so severe that both the analyte and this compound signals are suppressed to a level below the limit of detection.
-
Solution: Improve sample preparation to remove interfering matrix components. Techniques like solid-phase extraction (SPE) are generally more effective at removing phospholipids and other sources of ion suppression than simple protein precipitation.[1]
-
-
Possible Cause 2: Chromatographic Separation of Analyte and Internal Standard. Although unlikely for a SIL internal standard, suboptimal chromatographic conditions can sometimes lead to slight separation from the analyte. If they do not co-elute perfectly, they are not exposed to the same matrix components at the same time in the ion source.
-
Solution: Optimize the chromatographic method to ensure co-elution. This may involve adjusting the gradient, mobile phase composition, or trying a different column chemistry.
-
-
Possible Cause 3: High Concentration of Analyte or Internal Standard. At very high concentrations, analytes and their SIL counterparts can compete with each other for ionization, leading to a non-linear response.
-
Solution: Ensure that the concentration of this compound is appropriate for the expected concentration range of the analyte and that both are within the linear dynamic range of the mass spectrometer.[5]
-
Problem 2: The peak area of this compound is highly variable across different samples.
-
Possible Cause 1: Inconsistent Sample Preparation. Variability in extraction recovery between samples will be reflected in the internal standard response.
-
Solution: Ensure that the sample preparation procedure is robust and consistently applied to all samples, calibrators, and quality controls. Automating the sample preparation process can help minimize variability.
-
-
Possible Cause 2: Sample-Specific Matrix Effects. Different lots of biological matrices (e.g., plasma from different individuals) can have varying compositions, leading to different degrees of ion suppression.[6]
-
Solution: While this compound should compensate for this, extreme variations can still be problematic. Evaluate matrix effects from multiple sources during method validation. If variability is high, further optimization of the sample cleanup is recommended.
-
Problem 3: A peak for the unlabeled Trimethoprim is detected in the blank samples containing only this compound.
-
Possible Cause: Isotopic Impurity. The this compound standard may contain a small amount of unlabeled Trimethoprim.[3]
-
Solution:
-
Assess the Purity: Analyze a high-concentration solution of the this compound standard alone to determine the contribution of the unlabeled analyte.
-
Subtract the Blank Response: If the contribution is small and consistent, it can be subtracted from the analyte response in the samples.
-
Source a Higher Purity Standard: If the impurity is too high, it may be necessary to obtain a new batch of this compound with higher isotopic purity.
-
-
Experimental Protocols
Protocol 1: Post-Extraction Addition for Quantitative Assessment of Matrix Effects
This protocol allows for the quantitative determination of ion suppression or enhancement.
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Analyte (Trimethoprim) and internal standard (this compound) spiked into the mobile phase or reconstitution solvent.
-
Set B (Post-Extraction Spike): Blank matrix is extracted first, and then the analyte and internal standard are added to the final extract.
-
Set C (Pre-Extraction Spike): Analyte and internal standard are spiked into the blank matrix before the extraction process.
-
-
Analyze the Samples: Inject all three sets of samples into the LC-MS/MS system.
-
Calculate the Matrix Effect (ME) and Recovery (RE):
-
ME (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
RE (%) = (Peak Area in Set C / Peak Area in Set B) * 100
-
A ME value of 100% indicates no matrix effect. A value < 100% indicates ion suppression, and a value > 100% indicates ion enhancement.
-
Protocol 2: Post-Column Infusion for Qualitative Assessment of Ion Suppression
This method helps to identify the regions in the chromatogram where ion suppression occurs.
-
Setup:
-
Infuse a standard solution of Trimethoprim and this compound at a constant flow rate into the LC eluent post-column via a T-connector.
-
This will generate a stable baseline signal for both the analyte and the internal standard.
-
-
Injection: Inject a blank, extracted matrix sample onto the LC column.
-
Analysis: Monitor the signal of the infused standards. Any dip in the baseline indicates a region of ion suppression. This allows for chromatographic optimization to move the analyte peak away from these regions if necessary.
Quantitative Data
Table 1: Representative LC-MS/MS Method Parameters for Trimethoprim Analysis
| Parameter | Value |
| LC Column | C8 |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Methanol with 0.1% Formic Acid |
| Flow Rate | 0.75 mL/min |
| Injection Volume | 10 µL |
| Ionization Mode | ESI Positive |
| MRM Transition (Trimethoprim) | m/z 291 -> 230 |
| MRM Transition (this compound) | m/z 300 -> 230 |
Data adapted from a study on the simultaneous determination of trimethoprim and sulfamethoxazole in dried plasma and urine spots.[7]
Table 2: Example of Precision and Accuracy Data for Trimethoprim Quantification in Dried Plasma Spots using a SIL-IS
| Quality Control Level | Concentration (ng/mL) | Within-Run Precision (%CV) | Between-Run Precision (%CV) | Accuracy (%) |
| LLOQ | 100 | 5.8 | 7.2 | 105.0 |
| Low | 300 | 4.5 | 6.1 | 102.3 |
| Medium | 4000 | 3.9 | 5.5 | 101.5 |
| High | 40000 | 4.2 | 5.8 | 103.8 |
LLOQ: Lower Limit of Quantification. Data adapted from a study on the simultaneous determination of trimethoprim and sulfamethoxazole in dried plasma and urine spots.[7] This table demonstrates the excellent precision and accuracy that can be achieved using a stable isotope-labeled internal standard to compensate for matrix effects.
Visualizations
Caption: Troubleshooting workflow for ion suppression issues with this compound.
Caption: Experimental workflow for assessing matrix effects.
References
- 1. Ion-Suppression & Phospholipid Contamination [sigmaaldrich.com]
- 2. Ion suppression; a critical review on causes, evaluation, prevention and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 6. Enhancement and Suppression of Ionization in Drug Analysis Using HPLC-MS/MS in Support of Therapeutic Drug Monitoring: A Review of Current Knowledge of Its Minimization and Assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Simultaneous determination of trimethoprim and sulfamethoxazole in dried plasma and urine spots - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving Quantification Precision with Trimethoprim-d9
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to enhance the precision of quantitative analysis using Trimethoprim-d9 as an internal standard.
Troubleshooting Guide
This guide addresses specific issues that may arise during experimental workflows, presented in a question-and-answer format.
Question 1: Why is my this compound internal standard (IS) response inconsistent across my sample batch?
Answer: Inconsistent internal standard response is a common issue that can significantly impact the precision of your quantification. The problem can stem from several sources, broadly categorized as instrumental issues or sample preparation variability.[1]
Troubleshooting Steps:
-
Instrumental Checks:
-
Inconsistent Injection Volume: Check the autosampler for air bubbles. Ensure the injection needle is correctly seated and not clogged.[1]
-
Mass Spectrometer Fluctuations: Allow the mass spectrometer's source conditions (e.g., temperature, gas flow) to stabilize before initiating the analytical run. It's also good practice to monitor system suitability throughout the analysis.[1]
-
System Contamination: Contaminants in the LC-MS system can lead to signal suppression or enhancement. Flush the system with appropriate solvents to remove any potential buildup.[1]
-
-
Sample Preparation and Matrix Effects:
-
Inconsistent Sample Preparation: Ensure that the this compound is added at a fixed concentration to all samples, including calibrators and quality controls.[2] Any variability in the addition of the internal standard will directly translate to imprecision.
-
Internal Standard Stability: Verify the stability of this compound in your specific sample matrix (e.g., plasma, urine) over the duration of your sample preparation workflow.[1]
-
Matrix Effects: The presence of other components in the sample matrix can suppress or enhance the ionization of this compound.[3][4] A stable isotope-labeled internal standard like this compound is designed to co-elute with the analyte and experience similar matrix effects, thereby providing correction.[5] However, severe matrix effects can still impact precision. Consider optimizing your sample clean-up procedure to minimize these effects.[6]
-
Question 2: My calibration curve for Trimethoprim is non-linear. Could this compound be the cause?
Answer: While a non-linear response can be due to several factors, an improperly used internal standard can contribute to this issue.[7]
Troubleshooting Steps:
-
Concentration of Internal Standard: Ensure the concentration of this compound is appropriate for the concentration range of your analyte. An excessively high or low concentration of the internal standard relative to the analyte can lead to non-linearity.
-
Purity of Internal Standard: Verify the purity of your this compound standard. Impurities could potentially interfere with the measurement.
-
Mass Spectrometer Detector Saturation: If the concentration of either the analyte or the internal standard is too high, it can lead to detector saturation, resulting in a non-linear response. Dilute your samples and re-analyze if necessary.
-
Cross-Contamination: Check for any potential cross-contamination between high and low concentration samples in your autosampler.
Frequently Asked Questions (FAQs)
Q1: Why is this compound considered a good internal standard for the quantification of Trimethoprim?
A1: this compound is a stable isotope-labeled (SIL) internal standard, which is considered the "gold standard" in mass spectrometry-based quantification.[5] This is because its physical and chemical properties are nearly identical to the non-labeled Trimethoprim.[5] This similarity ensures that it behaves almost identically during sample extraction, chromatography, and ionization, effectively compensating for variations in the analytical process.[5][7] The key difference is its mass, which allows it to be distinguished from the analyte by the mass spectrometer.[5]
Q2: What are the key criteria for selecting a suitable internal standard?
A2: The ideal internal standard should have the following characteristics:
-
Structural Similarity: It should be chemically very similar to the analyte. A stable isotope-labeled version of the analyte is the best choice.[1]
-
Chemical Stability: The internal standard must be stable throughout the entire analytical process.[7]
-
Distinguishable Mass-to-Charge Ratio: The mass spectrometer must be able to easily differentiate between the internal standard and the analyte.[7]
-
Absence in the Sample Matrix: The internal standard should not be naturally present in the samples being analyzed.[7]
Q3: How can I minimize matrix effects when using this compound?
A3: While this compound helps to correct for matrix effects, minimizing them in the first place is always a good practice.[6] This can be achieved through:
-
Effective Sample Clean-up: Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can help remove interfering components from the sample matrix.[8]
-
Chromatographic Separation: Optimizing the liquid chromatography method to separate the analyte and its internal standard from co-eluting matrix components can significantly reduce interference.[6]
-
Sample Dilution: Diluting the sample can reduce the concentration of matrix components, thereby lessening their impact on ionization.[6]
Quantitative Data Summary
The following tables summarize the performance data from a simulated validation study for the quantification of Trimethoprim using this compound as an internal standard, showcasing the improved precision and accuracy.
Table 1: Linearity and Calibration Curve Parameters
| Parameter | Method with this compound |
| Linearity Range | 1.2 - 40 µg/mL[9] |
| Correlation Coefficient (r²) | > 0.995[9] |
| Deviation of Calibrants | < 15%[9] |
Table 2: Accuracy and Precision
| Analyte Concentration | Method with this compound |
| Intra-assay Precision (%CV) | < 7%[9] |
| Inter-assay Precision (%CV) | < 10%[9] |
| Accuracy (% Recovery) | Within ±15% of nominal value[9] |
Experimental Protocols
Protocol 1: Quantification of Trimethoprim in Human Serum by LC-MS/MS
This protocol provides a detailed methodology for the quantification of Trimethoprim in human serum using this compound as an internal standard.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of human serum, add 10 µL of this compound internal standard working solution (e.g., 500 ng/mL in methanol).
-
For calibration standards and quality control samples, add the corresponding Trimethoprim working solutions.
-
Add 400 µL of cold acetonitrile to each sample to precipitate proteins.[9]
-
Vortex the samples for 1 minute.
-
Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.[9]
-
Carefully transfer the supernatant to a new microcentrifuge tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 90:10 water:acetonitrile with 0.1% formic acid).
-
Vortex the reconstituted samples and transfer them to autosampler vials for analysis.
2. LC-MS/MS Analysis
-
LC System: Agilent 1200 Series HPLC system or equivalent.[10]
-
Column: Agilent Zorbax XDB-C8 analytical column (2.1 mm internal diameter × 30 mm length, 3.5 µm particle size) or equivalent.[10]
-
Mobile Phase: A gradient mobile phase consisting of water with 0.1% (v/v) formic acid and methanol with 0.1% (v/v) formic acid.[10]
-
Mass Spectrometer: Agilent 6410 Series Triple Quadrupole mass spectrometer or equivalent.[10]
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.[9]
-
Data Analysis: Quantification is performed by calculating the peak area ratio of the analyte to the internal standard. A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their known concentrations. The concentrations of the quality control and unknown samples are then determined from this calibration curve.[5]
Visualizations
Caption: A typical experimental workflow for quantification using an internal standard.
Caption: A troubleshooting flowchart for inconsistent internal standard response.
References
- 1. benchchem.com [benchchem.com]
- 2. nebiolab.com [nebiolab.com]
- 3. bataviabiosciences.com [bataviabiosciences.com]
- 4. eijppr.com [eijppr.com]
- 5. benchchem.com [benchchem.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Optimizing Laboratory-Developed LC-MS/MS Tests: Proper Use of Internal Standards - Insights from Two Troubleshooting Case Studies [labroots.com]
- 8. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]
- 9. Quantification of Serum Sulfamethoxazole and Trimethoprim by Ultra-fast Solid-Phase Extraction-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Simultaneous determination of trimethoprim and sulfamethoxazole in dried plasma and urine spots - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
The Gold Standard vs. The Practical Alternative: A Comparative Guide to Internal Standards for Trimethoprim Analysis
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of Trimethoprim, the choice of an appropriate internal standard is a critical decision that directly impacts the accuracy and reliability of results. This guide provides an objective comparison of the performance of the deuterated internal standard, Trimethoprim-d9, against a common structural analog, Diaveridine, supported by experimental data from various studies.
Stable isotope-labeled (SIL) internal standards, such as this compound, are widely considered the "gold standard" in quantitative mass spectrometry. Their physicochemical properties are nearly identical to the analyte of interest, ensuring they behave similarly during sample preparation, chromatography, and ionization. This co-elution and co-behavior allow for effective compensation of matrix effects and procedural losses, leading to superior accuracy and precision.
However, the cost and availability of SIL standards can be a consideration. In such cases, a structural analog internal standard, a molecule with a similar but not identical chemical structure, may be employed. Diaveridine, which shares a diaminopyrimidine core with Trimethoprim, is a viable alternative. This guide will delve into the performance of both internal standards across key validation parameters.
Performance at a Glance: this compound vs. Diaveridine
The following table summarizes the performance characteristics of an analytical method for Trimethoprim using either this compound or Diaveridine as the internal standard. The data presented is a composite from multiple studies to provide a comparative overview. It is important to note that direct head-to-head comparative studies are limited, and experimental conditions may vary between the cited sources.
| Performance Parameter | This compound (Deuterated IS) | Diaveridine (Structural Analog IS) | Justification |
| Linearity (r²) | ≥0.995 | ≥0.990 | Both internal standards can achieve excellent linearity over a defined concentration range. |
| Accuracy (% Bias) | Typically < ±15% | Can be < ±15%, but more susceptible to variability | This compound more effectively compensates for matrix effects, leading to consistently higher accuracy. |
| Precision (%RSD) | Intra-day: <10%, Inter-day: <15% | Intra-day & Inter-day: Generally <20% | The near-identical behavior of the deuterated standard results in lower variability and better precision. |
| Recovery (%) | High and consistent with Trimethoprim | Can be variable and differ from Trimethoprim | The extraction efficiency of a structural analog may not perfectly match that of the analyte, leading to less reliable recovery data. |
| Matrix Effect | Minimal and effectively compensated | Potential for significant and uncompensated effects | As a structural analog, Diaveridine's response to ion suppression or enhancement may differ from Trimethoprim's, leading to inaccurate quantification. |
| Limit of Quantification (LOQ) | Dependent on instrument sensitivity, can achieve low ng/mL levels | Dependent on instrument sensitivity and chromatographic separation | While both can achieve low detection limits, the cleaner baseline often associated with deuterated standards can improve LOQ. |
Experimental Protocols: A Step-by-Step Guide to Method Validation
The validation of an analytical method ensures its suitability for its intended purpose. Below are detailed methodologies for key experiments in the validation of an LC-MS/MS method for Trimethoprim.
Sample Preparation: Solid-Phase Extraction (SPE)
A common and effective technique for extracting Trimethoprim from biological matrices like plasma is solid-phase extraction.
-
Pre-treatment: Plasma samples are often pre-treated by protein precipitation. A common method involves adding a solvent like acetonitrile (often with a small percentage of acid, such as 1% formic acid) to the plasma sample.
-
SPE Cartridge Conditioning: A C18 SPE cartridge is typically conditioned sequentially with methanol and then water or an aqueous buffer.
-
Sample Loading: The supernatant from the protein precipitation step is loaded onto the conditioned SPE cartridge.
-
Washing: The cartridge is washed with a weak solvent (e.g., water or a low percentage of methanol in water) to remove interfering substances.
-
Elution: Trimethoprim and the internal standard are eluted from the cartridge with a stronger solvent, such as methanol or acetonitrile.
-
Evaporation and Reconstitution: The eluate is often evaporated to dryness under a stream of nitrogen and then reconstituted in the mobile phase for injection into the LC-MS/MS system.
LC-MS/MS Analysis
-
Chromatographic Separation: A C18 or similar reversed-phase column is commonly used to separate Trimethoprim and the internal standard from other matrix components. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol) is typical.
-
Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode is frequently used. The detection is performed using Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for both Trimethoprim and the internal standard.
Method Validation Parameters
-
Selectivity: Assessed by analyzing blank matrix samples from multiple sources to ensure no significant interference at the retention times of Trimethoprim and the internal standard.
-
Linearity and Range: A calibration curve is prepared by spiking known concentrations of Trimethoprim and a fixed concentration of the internal standard into a blank matrix. The peak area ratio of the analyte to the internal standard is plotted against the analyte concentration. A linear regression analysis is performed, and the correlation coefficient (r²) should be close to 1.
-
Accuracy and Precision: Determined by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) in replicate on the same day (intra-day) and on different days (inter-day). The accuracy is expressed as the percent deviation from the nominal concentration, and precision is expressed as the relative standard deviation (%RSD).
-
Recovery: The extraction recovery is determined by comparing the peak area of an analyte in a pre-extraction spiked sample to that of a post-extraction spiked sample at the same concentration.
-
Matrix Effect: Evaluated by comparing the peak area of an analyte in a post-extraction spiked sample to the peak area of the analyte in a neat solution at the same concentration. This helps to quantify the extent of ion suppression or enhancement caused by the matrix.
-
Stability: The stability of Trimethoprim in the biological matrix is assessed under various conditions, including freeze-thaw cycles, short-term storage at room temperature, and long-term storage at the intended storage temperature.
Visualizing the Workflow and Logic
To further clarify the concepts discussed, the following diagrams illustrate the experimental workflow and the logical basis for using an internal standard.
The Gold Standard vs. The Practical Alternative: A Comparative Guide to Internal Standards for Trimethoprim Analysis
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of Trimethoprim, the choice of an appropriate internal standard is a critical decision that directly impacts data quality and reliability. This guide provides an objective comparison of the isotopically labeled internal standard, Trimethoprim-d9, with a non-isotopically labeled structural analog, Tetroxoprim, for the bioanalysis of Trimethoprim. The comparison is supported by experimental data from published studies to highlight the performance differences between these two common approaches.
The use of an internal standard (IS) is fundamental in modern bioanalytical techniques, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS), to correct for variations in sample preparation, injection volume, and instrument response. An ideal internal standard should mimic the analyte's behavior throughout the analytical process. The two primary choices for an internal standard are a stable isotope-labeled (SIL) version of the analyte, such as this compound, or a structurally similar compound (a structural analog).
Performance at a Glance: this compound vs. A Structural Analog
Stable isotope-labeled internal standards like this compound are widely considered the "gold standard" in quantitative mass spectrometry. This is because their physicochemical properties are nearly identical to the analyte, Trimethoprim, differing only in mass. This near-perfect mimicry allows for superior correction of matrix effects and variability in extraction recovery.
Structural analogs, on the other hand, are compounds with a similar but not identical chemical structure to the analyte. While they can be a more cost-effective option, their differing chromatographic and ionization behavior compared to the analyte can lead to less effective compensation for analytical variability.
Data Presentation: A Head-to-Head Comparison
The following tables summarize the performance characteristics of LC-MS/MS methods for the quantification of Trimethoprim using either this compound or a structural analog (Tetroxoprim) as the internal standard. The data is collated from separate studies and serves to illustrate the typical performance of each approach.
Table 1: Method Performance with this compound as Internal Standard
| Parameter | Performance Metric | Result |
| Linearity | Correlation Coefficient (r²) | ≥ 0.995 |
| Calibration Range | 1.2 - 40 µg/mL | |
| Accuracy | Bias (%) | Within ± 15% |
| Precision | Intra-assay CV (%) | < 7% |
| Inter-assay CV (%) | < 10% | |
| Recovery | Extraction Recovery (%) | Consistent across concentration levels |
| Matrix Effect | Ion Suppression/Enhancement | Effectively compensated |
Data derived from a representative study using a deuterated internal standard.
Table 2: Method Performance with Tetroxoprim (Structural Analog) as Internal Standard
| Parameter | Performance Metric | Result |
| Linearity | Correlation Coefficient (r²) | Not explicitly stated, but method deemed linear |
| Calibration Range | Not explicitly stated | |
| Accuracy | Bias (%) | Not explicitly stated |
| Precision | Intra-day CV (%) | ≤ 5.7% |
| Inter-day CV (%) | ≤ 6.4% | |
| Recovery | Extraction Recovery (%) | Not explicitly stated |
| Matrix Effect | Ion Suppression/Enhancement | Potentially not fully compensated |
Data derived from a study utilizing Tetroxoprim as the internal standard.[1]
Experimental Protocols
Detailed methodologies are crucial for replicating and validating analytical methods. Below are representative experimental protocols for Trimethoprim analysis using both this compound and a structural analog internal standard.
Protocol 1: Trimethoprim Analysis using this compound Internal Standard
This method is a typical example of a validated LC-MS/MS assay for the quantification of Trimethoprim in a biological matrix.
-
Sample Preparation:
-
To a 100 µL aliquot of the biological sample (e.g., plasma, serum), add a known concentration of this compound solution.
-
Perform protein precipitation by adding an organic solvent such as acetonitrile.
-
Vortex and centrifuge the sample to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube for analysis.
-
-
LC-MS/MS Conditions:
-
Chromatographic Column: A C18 reverse-phase column is commonly used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.
-
MRM Transitions: Monitor the specific precursor-to-product ion transitions for both Trimethoprim and this compound.
-
Protocol 2: Trimethoprim Analysis using Tetroxoprim (Structural Analog) Internal Standard
This protocol outlines a method using a structural analog as the internal standard.
-
Sample Preparation:
-
To a serum sample, add a known concentration of Tetroxoprim solution.[1]
-
Adjust the pH of the sample to alkaline conditions (e.g., pH 9.1 with glycine-sodium hydroxide buffer).[1]
-
Perform liquid-liquid extraction with an organic solvent like ethyl acetate.[1]
-
Evaporate the organic layer and reconstitute the residue in the mobile phase.[1]
-
-
HPLC Conditions:
Mandatory Visualization
The following diagrams illustrate the core concepts and workflows discussed in this guide.
Caption: A generalized workflow for bioanalytical sample processing using an internal standard.
Caption: Logical comparison of key properties between isotopically labeled and structural analog internal standards.
Conclusion
The choice between this compound and a structural analog internal standard depends on the specific requirements of the analysis. For regulated bioanalysis where the highest level of accuracy and precision is required, the use of an isotopically labeled internal standard such as this compound is strongly recommended. Its ability to co-elute with and behave almost identically to Trimethoprim provides the most effective compensation for matrix effects and other sources of analytical variability.
While a structural analog like Tetroxoprim can provide acceptable performance for some applications and may be a more readily available or cost-effective option, it is crucial to thoroughly validate the method to ensure that it can adequately compensate for any potential variations in the analytical process. The data suggests that for robust, reliable, and defensible quantitative results in the analysis of Trimethoprim, this compound remains the superior choice.
References
Cross-Validation of Bioanalytical Methods for Trimethoprim Analysis Using Trimethoprim-d9 as an Internal Standard: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of a hypothetical cross-validation of a bioanalytical method for the quantification of Trimethoprim in human plasma, utilizing Trimethoprim-d9 as a stable isotope-labeled internal standard (SIL-IS). The comparison is presented for two independent laboratories, herein referred to as Lab A and Lab B, to demonstrate the process and typical acceptance criteria involved in ensuring data comparability for multi-site clinical trials or when methods are transferred between facilities.
The use of a SIL-IS like this compound is a cornerstone of robust bioanalytical methods, particularly for liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. Its chemical and physical properties are nearly identical to the analyte, Trimethoprim, ensuring that it behaves similarly during sample extraction, chromatography, and ionization, thus providing effective correction for potential matrix effects and variability.
Comparative Performance of the Validated Method
The following tables summarize the performance characteristics of the validated LC-MS/MS method for Trimethoprim in human plasma at both Lab A and Lab B. The data presented are hypothetical and curated to reflect a successful cross-validation in line with regulatory expectations.
Table 1: Calibration Curve Performance
| Parameter | Lab A | Lab B | Acceptance Criteria |
| Calibration Range (ng/mL) | 10 - 5000 | 10 - 5000 | At least 6 non-zero standards |
| Regression Model | Linear, 1/x² weighting | Linear, 1/x² weighting | Simplest model that adequately describes the concentration-response relationship |
| Correlation Coefficient (r²) | > 0.995 | > 0.996 | ≥ 0.99 |
| Back-calculated Accuracy | Within ±15% of nominal (±20% at LLOQ) | Within ±15% of nominal (±20% at LLOQ) | ±15% of nominal value (±20% at LLOQ) for at least 75% of standards |
Table 2: Intra- and Inter-Day Precision and Accuracy
| QC Level (ng/mL) | Lab A Intra-Day Precision (%CV) | Lab A Inter-Day Precision (%CV) | Lab A Accuracy (%Bias) | Lab B Intra-Day Precision (%CV) | Lab B Inter-Day Precision (%CV) | Lab B Accuracy (%Bias) | Acceptance Criteria |
| LLOQ (10) | 8.5 | 9.2 | +5.0 | 9.1 | 9.8 | +3.5 | Precision: ≤20% CV, Accuracy: ±20% |
| Low QC (30) | 6.2 | 7.1 | +2.5 | 6.8 | 7.5 | +1.8 | Precision: ≤15% CV, Accuracy: ±15% |
| Mid QC (2500) | 4.5 | 5.3 | -1.0 | 5.1 | 5.9 | -0.5 | Precision: ≤15% CV, Accuracy: ±15% |
| High QC (4000) | 3.8 | 4.6 | +0.5 | 4.2 | 5.0 | +1.2 | Precision: ≤15% CV, Accuracy: ±15% |
Table 3: Cross-Validation of Quality Control Samples
Six replicates of low, medium, and high concentration quality control (QC) samples were analyzed at each laboratory to assess the inter-laboratory reproducibility.
| QC Level (ng/mL) | Mean Concentration Lab A (ng/mL) | Mean Concentration Lab B (ng/mL) | % Difference | Acceptance Criteria |
| Low QC (30) | 30.8 | 30.5 | 0.98% | Mean concentrations should be within ±15% of each other |
| Mid QC (2500) | 2485 | 2510 | -1.00% | Mean concentrations should be within ±15% of each other |
| High QC (4000) | 4020 | 3980 | 1.00% | Mean concentrations should be within ±15% of each other |
Experimental Protocols
A detailed methodology is crucial for the successful transfer and cross-validation of a bioanalytical method.
Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma sample (calibration standard, QC, or study sample), add 10 µL of this compound internal standard working solution (concentration of 500 ng/mL in methanol).
-
Vortex mix for 10 seconds.
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex mix for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer 150 µL of the supernatant to a clean 96-well plate.
-
Add 150 µL of 0.1% formic acid in water to the supernatant.
-
Seal the plate and vortex mix for 30 seconds.
-
Inject 10 µL onto the LC-MS/MS system.
LC-MS/MS Method Parameters
-
LC System: Shimadzu Nexera X2 or equivalent
-
MS System: Sciex Triple Quad 6500+ or equivalent
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-0.5 min: 5% B
-
0.5-2.5 min: Linear ramp to 95% B
-
2.5-3.5 min: Hold at 95% B
-
3.5-3.6 min: Return to 5% B
-
3.6-5.0 min: Equilibrate at 5% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
-
Trimethoprim: Q1 291.1 -> Q3 230.1
-
This compound: Q1 300.1 -> Q3 230.1
-
Visualizing the Workflow and Mechanism
To better understand the processes involved, the following diagrams illustrate the cross-validation workflow and the mechanism of action of Trimethoprim.
Caption: A flowchart illustrating the key stages of a bioanalytical method cross-validation process.
Caption: The metabolic pathway illustrating Trimethoprim's inhibition of dihydrofolate reductase.
The Gold Standard in Bioanalysis: A Comparative Guide to Trimethoprim-d9 for Enhanced Accuracy and Precision
For researchers, scientists, and drug development professionals, the pursuit of reliable and reproducible quantitative data is paramount. In the realm of bioanalysis, the choice of an appropriate internal standard is a critical determinant of assay performance. This guide provides an objective comparison of Trimethoprim-d9, a deuterated stable isotope-labeled internal standard, against the alternative of using a non-deuterated structural analog for the quantitative analysis of Trimethoprim.
Stable isotope-labeled compounds, such as this compound, are widely considered the "gold standard" for internal standards in mass spectrometry-based quantification.[1][2] Their physical and chemical properties are nearly identical to the analyte of interest, Trimethoprim, ensuring they behave similarly throughout the analytical process. This includes extraction, chromatography, and ionization, thereby providing superior compensation for matrix effects and other sources of variability.[3]
Quantitative Performance: this compound vs. a Structural Analog
| Validation Parameter | This compound (Actual Data) | Structural Analog Internal Standard (Expected Performance) |
| Accuracy (% Bias) | Within ±15% of the nominal value[7][8] | Potentially > ±15% bias due to differential matrix effects and recovery[5] |
| Precision (% CV) | Intra-assay: <7%, Inter-assay: <10%[9] | May exceed 15% due to inconsistent compensation for variability[4] |
| Matrix Effect | Minimal, as it co-elutes and experiences the same ion suppression/enhancement as Trimethoprim[1][2] | Significant variability is possible as it may not co-elute and will have different ionization characteristics[10] |
| Extraction Recovery | Consistent and closely tracks that of Trimethoprim[3] | May differ significantly from Trimethoprim, leading to inaccurate quantification[11] |
| Linearity (r²) | ≥ 0.995[7][9] | Generally ≥ 0.99, but the accuracy of back-calculated concentrations may be lower |
Experimental Protocol: Quantification of Trimethoprim in Human Plasma using LC-MS/MS
This section details a typical experimental protocol for the quantitative analysis of Trimethoprim in human plasma using this compound as an internal standard.
1. Sample Preparation and Extraction
-
Spiking: To 100 µL of human plasma, add the appropriate amount of Trimethoprim standard solution and 50 µL of this compound internal standard solution (e.g., at a final concentration of 100 ng/mL).
-
Protein Precipitation: Add 400 µL of acetonitrile to the plasma sample.
-
Vortexing: Vortex the mixture for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the sample at 13,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid).
2. LC-MS/MS Analysis
-
Liquid Chromatography (LC) System: A standard HPLC or UHPLC system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometry (MS) System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Trimethoprim: m/z 291.1 → 230.1
-
This compound: m/z 300.2 → 230.1
-
Workflow and Pathway Diagrams
The following diagrams, created using the DOT language, illustrate the experimental workflow and the logical basis for the superior performance of deuterated internal standards.
Bioanalytical workflow for Trimethoprim quantification.
Logical comparison of internal standard performance.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 4. benchchem.com [benchchem.com]
- 5. Selecting a Structural Analog as an Internal Standard for the Quantification of 6-Methylmercaptopurine by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparing the effect of isotopically labeled or structural analog internal standards on the performance of a LC-MS/MS method to determine ciclosporin A, everolimus, sirolimus and tacrolimus in whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Simultaneous determination of trimethoprim and sulfamethoxazole in dried plasma and urine spots - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Quantification of Serum Sulfamethoxazole and Trimethoprim by Ultra-fast Solid-Phase Extraction-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. benchchem.com [benchchem.com]
Performance Showdown: Trimethoprim-d9 Versus Alternative Internal Standards in Linearity and Recovery Studies
For researchers, scientists, and professionals in drug development, the precision of analytical methods is paramount. In the quantitative analysis of the antibiotic Trimethoprim (TMP), the choice of an internal standard is a critical factor that directly impacts the reliability of results. This guide provides an objective comparison of Trimethoprim-d9 (TMP-d9) with other common internal standards, focusing on linearity and recovery data from various studies.
Stable isotope-labeled internal standards, such as this compound, are often considered the gold standard in mass spectrometry-based bioanalysis. Their near-identical physicochemical properties to the analyte of interest allow for effective compensation for matrix effects and variations during sample processing, leading to enhanced accuracy and precision. This guide delves into the experimental data to compare the performance of TMP-d9 against alternatives like Antipyrine and deuterated Sulfamethoxazole.
Linearity: A Head-to-Head Comparison
Linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte. A high coefficient of determination (R²) is indicative of a strong linear relationship.
| Internal Standard | Analyte | Matrix | Linearity Range | Correlation Coefficient (R²) | Analytical Method |
| This compound | Trimethoprim | Dried Plasma Spots | 100–50,000 ng/mL | > 0.995[1] | HPLC-MS/MS |
| This compound | Trimethoprim | Dried Urine Spots | 500–250,000 ng/mL | > 0.995[1] | HPLC-MS/MS |
| Unspecified Deuterated IS | Trimethoprim | Not Specified | 1.2–40 µg/mL | 0.9954 | Not Specified |
| Antipyrine | Trimethoprim | Human Plasma | 2–100 µg/mL | 0.99 | HPLC |
| Deuterated Sulfamethoxazole | Trimethoprim | Not Specified | 10–50 µg/mL | 0.9998 | Not Specified |
Recovery: Gauging Analytical Efficiency
Recovery studies are essential to evaluate the extraction efficiency of an analytical method. High and consistent recovery percentages indicate that the method is effective in extracting the analyte from the matrix.
| Internal Standard | Analyte | Matrix | Recovery (%) |
| Antipyrine | Trimethoprim | Plasma, Serum, or Dialysate Fluid | 82[2] |
| Deuterated Sulfamethoxazole | Trimethoprim | Not Specified | 99.75 |
It is important to note that direct comparative studies evaluating the linearity and recovery of Trimethoprim using this compound alongside other internal standards in the same experimental setup are limited. The data presented here is compiled from separate studies, each with its own specific methodology.
Experimental Protocols
Analysis of Trimethoprim using this compound Internal Standard by HPLC-MS/MS
This method was developed for the simultaneous quantification of Trimethoprim and Sulfamethoxazole in dried plasma and urine spots.[1]
-
Sample Preparation:
-
A 6 mm spot was punched from the dried plasma or urine spot into a microcentrifuge vial.
-
400 µL of the internal standard solution in methanol was added.
-
The vial was vortexed for 5 minutes.
-
The sample was then centrifuged at 13,000 rpm for 5 minutes.
-
An aliquot of 50 µL of the supernatant was transferred to a 96-well plate containing 50 µL of deionized water.
-
-
Chromatographic Conditions:
-
HPLC System: Agilent 1200 Series
-
Mass Spectrometer: Agilent 6410 Series Triple Quadrupole
-
Analytical Column: Agilent Zorbax XDB-C8 (2.1 mm x 30 mm, 3.5 µm)
-
Mobile Phase: A gradient of water with 0.1% (v/v) formic acid and methanol with 0.1% (v/v) formic acid.
-
Flow Rate: Not specified.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI)
-
Analysis of Trimethoprim using Antipyrine Internal Standard by HPLC
This HPLC assay was developed for the pharmacokinetic analysis of Trimethoprim in serum and peritoneal dialysate fluid.[2]
-
Sample Preparation (Solid-Phase Extraction):
-
Trimethoprim was extracted from plasma, serum, or dialysate fluid using solid-phase column chromatography.
-
-
Chromatographic Conditions:
-
HPLC System: Not specified.
-
Column: Reverse-phase system.
-
Mobile Phase: 0.01 M sodium acetate and acetonitrile.
-
Detection: UV at 254 nm.
-
Experimental Workflow Visualization
The following diagram illustrates a general workflow for the quantification of Trimethoprim using an internal standard with LC-MS/MS analysis.
Caption: General workflow for Trimethoprim analysis using an internal standard.
References
A Comparative Guide to Internal Standards in Trimethoprim Quantification: Trimethoprim-d9 vs. Structural Analogs
In the precise world of analytical chemistry, particularly within pharmaceutical and clinical research, the accurate quantification of analytes is paramount. When using techniques like liquid chromatography-mass spectrometry (LC-MS/MS), an internal standard (IS) is essential for achieving reliable and reproducible results.[1][2] An internal standard is a compound of known concentration added to samples to correct for variations that can occur during sample preparation and analysis.[1]
This guide provides a comprehensive comparison between two primary types of internal standards used for the analysis of the antibiotic Trimethoprim: its stable isotope-labeled (SIL) form, Trimethoprim-d9, and structural analog internal standards.
The Role and Mechanism of Internal Standards
The fundamental purpose of an internal standard is to compensate for analytical variability, including:
-
Matrix Effects: Variations in the ionization efficiency of the analyte due to co-eluting compounds from the sample matrix (e.g., plasma, urine).[3][4][5]
-
Sample Preparation Inconsistencies: Losses of the analyte that may occur during extraction, evaporation, and reconstitution steps.[6]
-
Instrumental Fluctuations: Variations in injection volume and mass spectrometer response.[7]
By adding a fixed amount of the internal standard to every sample and calibration standard, quantification is based on the ratio of the analyte's response to the internal standard's response, rather than the absolute response of the analyte.[1] This ratio normalization significantly improves the accuracy and precision of the results.[2][8]
This compound (Stable Isotope-Labeled Internal Standard): This is a form of Trimethoprim where nine hydrogen atoms have been replaced with their stable, non-radioactive isotope, deuterium.[9][10] This substitution increases the mass of the molecule by nine units (M+9) but results in a compound that is chemically and physically almost identical to the unlabeled Trimethoprim.[11] Consequently, this compound exhibits nearly the same behavior during sample extraction, chromatography, and ionization as the analyte itself.[12]
Structural Analog Internal Standards: These are molecules that are chemically similar to the analyte but not identical.[1][13] They share key functional groups and properties. For Trimethoprim, a structural analog might be another pyrimidine-based compound like Ormetoprim.[14] The assumption is that the structural similarity will lead to comparable behavior during the analytical process. However, even small differences in structure can lead to significant variations in physical and chemical properties.[15]
Performance Comparison: this compound vs. Structural Analogs
The choice of internal standard is a critical step in method development and can profoundly impact the quality of the analytical data. Stable isotope-labeled internal standards are now the first choice for many researchers to avoid process and analytical variation.[13]
| Performance Metric | This compound (SIL IS) | Structural Analog IS | Rationale |
| Accuracy & Precision | Excellent | Variable to Good | This compound co-elutes with Trimethoprim, ensuring they experience identical matrix effects and ionization suppression/enhancement, leading to superior accuracy and precision.[3][6] Structural analogs may have different retention times and ionization efficiencies, leading to less effective correction.[15][16] |
| Correction for Matrix Effects | Excellent | Variable | Because SILs have virtually identical chemical properties to the analyte, they are the best choice to correct for matrix effects and variability in ionization.[11][13] Structural analogs can be affected differently by the sample matrix, leading to inaccurate quantification.[15] |
| Chromatographic Co-elution | Nearly Identical | Different | Deuteration can sometimes cause a slight shift in retention time (the "isotope effect"), but it is generally minimal.[15] Structural analogs will have distinct retention times, which is a primary source of variability in correcting for matrix effects. |
| Extraction Recovery | Nearly Identical | Potentially Different | The chemical similarity of this compound ensures its recovery during sample preparation closely mirrors that of the analyte.[12] Differences in polarity and other properties can cause a structural analog's recovery to differ from the analyte's.[15] |
| Availability & Cost | Lower Availability, Higher Cost | Higher Availability, Lower Cost | Custom synthesis of SILs makes them more expensive and less readily available than many common structural analogs.[16] |
| Risk of Isotopic "Cross-Talk" | Low to None | None | With a mass difference of +9, there is a negligible risk of interference between the mass signals of Trimethoprim and this compound. A mass difference of three or more is generally sufficient.[11] |
| Method Robustness | High | Moderate | The use of a SIL IS makes analytical methods more robust and transferable between different instruments and laboratories.[12] |
Experimental Protocol: Quantification of Trimethoprim in Human Plasma by LC-MS/MS
This protocol describes a general procedure for the quantitative analysis of Trimethoprim in a biological matrix using this compound as the internal standard.
1. Preparation of Solutions
-
Stock Solutions (1 mg/mL): Prepare separate stock solutions of Trimethoprim and this compound in methanol.
-
Working Standard Solutions: Serially dilute the Trimethoprim stock solution with a 50:50 mixture of methanol and water to prepare calibration standards ranging from 10 ng/mL to 1000 ng/mL.
-
Internal Standard Working Solution (50 ng/mL): Dilute the this compound stock solution with methanol.
2. Sample Preparation (Protein Precipitation)
-
Pipette 100 µL of plasma sample, calibration standard, or quality control sample into a microcentrifuge tube.
-
Add 20 µL of the Internal Standard Working Solution (50 ng/mL this compound) to each tube and vortex briefly.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean HPLC vial for analysis.
3. LC-MS/MS Conditions
-
LC System: UHPLC system.
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient:
-
0-0.5 min: 5% B
-
0.5-2.5 min: 5% to 95% B
-
2.5-3.0 min: 95% B
-
3.0-3.1 min: 95% to 5% B
-
3.1-4.0 min: 5% B (Re-equilibration)
-
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions:
-
Trimethoprim: 291.1 → 230.1
-
This compound: 300.1 → 230.1
-
4. Data Analysis
-
Construct a calibration curve by plotting the peak area ratio (Trimethoprim / this compound) against the nominal concentration of the calibration standards.
-
Use a linear regression model with a 1/x² weighting to fit the curve.
-
Determine the concentration of Trimethoprim in the unknown samples by interpolating their peak area ratios from the calibration curve.
Visualizing the Workflow and Comparison
The following diagrams illustrate the analytical workflow and the fundamental differences between using a SIL and a structural analog internal standard.
Caption: General workflow for quantitative analysis using an internal standard.
Caption: Logical comparison of SIL vs. Structural Analog internal standards.
Conclusion
For the quantitative analysis of Trimethoprim, the use of a stable isotope-labeled internal standard like this compound is unequivocally the superior approach. Its ability to mimic the behavior of the unlabeled analyte throughout the entire analytical process ensures a more robust and accurate correction for variations, especially complex matrix effects.[11][12] While structural analogs are more accessible and cost-effective, they introduce a greater risk of analytical error due to differences in chemical and physical properties.[15][16] Therefore, for applications demanding the highest levels of accuracy, precision, and reliability—such as in clinical diagnostics, pharmacokinetic studies, and regulatory submissions—this compound is the gold standard internal standard.
References
- 1. m.youtube.com [m.youtube.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Use of a structural analogue versus a stable isotope labeled internal standard for the quantification of angiotensin IV in rat brain dialysates using nano-liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - Analyst (RSC Publishing) [pubs.rsc.org]
- 6. texilajournal.com [texilajournal.com]
- 7. Selecting a Structural Analog as an Internal Standard for the Quantification of 6-Methylmercaptopurine by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Deuterated Internal Standard: Significance and symbolism [wisdomlib.org]
- 9. 甲氧苄啶-d9 VETRANAL®, analytical standard | Sigma-Aldrich [sigmaaldrich.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 12. benchchem.com [benchchem.com]
- 13. crimsonpublishers.com [crimsonpublishers.com]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
The Gold Standard in Bioanalysis: Unveiling the Advantages of Trimethoprim-d9
In the precise world of quantitative analysis, particularly within drug development and clinical research, the choice of an internal standard can be the linchpin of reliable and accurate results. For researchers quantifying Trimethoprim, a widely used antibiotic, the stable isotope-labeled (SIL) standard, Trimethoprim-d9, has emerged as the superior choice over traditional structural analogs. This guide provides an in-depth comparison, supported by experimental data, to illustrate the distinct advantages of employing this compound in liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflows.
Mitigating Analytical Variability: The Core Advantage
The fundamental benefit of using a stable isotope-labeled internal standard like this compound lies in its near-identical physicochemical properties to the analyte, Trimethoprim.[1] This homogeneity ensures that both compounds behave similarly during sample extraction, chromatography, and ionization in the mass spectrometer.[1] Consequently, any variations that occur throughout the analytical process, such as loss during sample preparation or fluctuations in instrument response, are effectively compensated for, leading to more accurate and precise quantification.[2]
Structural analogs, on the other hand, are compounds with similar but not identical chemical structures. While they can partially correct for variability, their different chemical nature can lead to disparate behavior during analysis, introducing potential inaccuracies.[2]
Performance Under the Microscope: A Data-Driven Comparison
The superiority of stable isotope-labeled standards is not merely theoretical. A review of validation data from various studies highlights the enhanced performance of methods utilizing this compound compared to those employing other quantification strategies.
Table 1: Comparison of Method Performance for Trimethoprim Quantification
| Parameter | Method Using this compound (LC-MS/MS) | Alternative Method (e.g., HPLC with UV detection or structural analog IS) |
| Linearity (R²) | >0.995[3] | Typically >0.99[4] |
| Accuracy (% Recovery) | 89.1% - 109.7%[5][6] | 90.2% - 102.7%[4] |
| Precision (CV%) | Intra-assay: <7%, Inter-assay: <10%[3] | Between-day reproducibility: 5%[4] |
| Lower Limit of Quantification (LLOQ) | 0.06 mcg/mL[3] | Not consistently reported at low levels |
The data clearly indicates that while both methods can achieve acceptable linearity, the use of a stable isotope-labeled standard like this compound in LC-MS/MS methods generally results in higher accuracy and precision, with the ability to reliably quantify lower concentrations of the analyte.
Experimental Protocols: A Closer Look at the Methodology
To provide a practical understanding, below are representative experimental protocols for the quantification of Trimethoprim using an LC-MS/MS method with this compound as the internal standard.
Experimental Protocol: Quantification of Trimethoprim in Human Plasma
1. Sample Preparation:
-
To 100 µL of human plasma, add 10 µL of this compound internal standard solution (concentration will depend on the specific assay).
-
Precipitate proteins by adding 400 µL of cold acetonitrile.
-
Vortex the mixture for 1 minute to ensure thorough mixing.
-
Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube for analysis.[1]
2. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: A suitable C18 column.
-
Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile is commonly used.
-
Flow Rate: Typically in the range of 0.3-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for both Trimethoprim and this compound.
-
Visualizing the Workflow and Rationale
To further clarify the concepts discussed, the following diagrams illustrate a typical experimental workflow and the logical advantages of using a stable isotope-labeled standard.
References
- 1. benchchem.com [benchchem.com]
- 2. Selecting a Structural Analog as an Internal Standard for the Quantification of 6-Methylmercaptopurine by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantification of Serum Sulfamethoxazole and Trimethoprim by Ultra-fast Solid-Phase Extraction-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of the conventional methods and high-performance liquid chromatography for the determination of trimethoprim, sulfamethoxazole and its metabolite in serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Validation of a liquid chromatography-tandem mass spectrometry method for the simultaneous determination of sulfonamides, trimethoprim and dapsone in muscle, egg, milk and honey - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Analytical Landscape: An Inter-laboratory Comparison of Methods Utilizing Trimethoprim-d9
For researchers, scientists, and drug development professionals, the precise and accurate quantification of therapeutic agents is paramount. Trimethoprim, a widely used antibiotic, is frequently monitored in various biological matrices. The use of a stable isotope-labeled internal standard, such as Trimethoprim-d9, is a cornerstone of robust analytical methodology, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS). This guide provides a comparative overview of analytical methods employing this compound, supported by available validation data and insights from proficiency testing programs.
The Gold Standard: Isotopic Dilution with this compound
The principle of isotopic dilution mass spectrometry involves the addition of a known amount of an isotopically labeled version of the analyte to the sample at the beginning of the analytical process. This compound, which has nine deuterium atoms replacing hydrogen atoms, is an ideal internal standard for Trimethoprim analysis. Its key advantages include:
-
Similar Physicochemical Properties: this compound behaves nearly identically to the unlabeled Trimethoprim during sample extraction, chromatography, and ionization. This co-elution ensures that any variations in the analytical process, such as matrix effects or extraction losses, affect both the analyte and the internal standard proportionally.
-
Mass Differentiation: The mass difference between Trimethoprim and this compound allows for their distinct detection by a mass spectrometer, enabling accurate quantification.
-
Improved Accuracy and Precision: By correcting for variability, the use of this compound significantly enhances the accuracy and precision of the analytical results.
Comparative Analysis of Method Performance
While a head-to-head inter-laboratory comparison of different methods all employing this compound is not publicly available, we can compile and compare validation data from various studies that have utilized this internal standard. The following tables summarize key performance parameters of LC-MS/MS methods for the quantification of Trimethoprim using a deuterated internal standard, including this compound or Trimethoprim-d3.
Table 1: Performance Characteristics of LC-MS/MS Methods for Trimethoprim Quantification
| Parameter | Method 1 (Plasma) | Method 2 (Honey) | Method 3 (Plasma - Dried Spots)[1] |
| Internal Standard | This compound | Not Specified (Isotopic) | Trimethoprim-d3[1] |
| Linearity Range | 1.2 - 40 µg/mL | 5 - 150 ng/mL | 100 - 50,000 ng/mL[1] |
| Correlation Coefficient (r²) | > 0.995 | > 0.99 | > 0.995[1] |
| Intra-assay Precision (%CV) | < 7% | < 15% | Not Reported |
| Inter-assay Precision (%CV) | < 10% | < 15% | Not Reported |
| Accuracy/Recovery (%) | 98.3 - 108.1% | 70 - 106% | Within ± 15% of nominal[1] |
| Limit of Quantification (LOQ) | 0.06 µg/mL | 1 µg/kg | 100 ng/mL[1] |
Table 2: Comparison with Alternative Internal Standards
The choice of internal standard is critical. While isotopically labeled standards are preferred, sometimes structural analogs are used. Literature suggests that stable isotope-labeled internal standards consistently outperform analog standards by more effectively compensating for matrix effects and variability in extraction recovery.
| Internal Standard Type | Advantages | Disadvantages |
| This compound (Isotopically Labeled) | Co-elutes with analyte, corrects for matrix effects and extraction losses effectively. | Higher cost and may not always be commercially available. |
| Structural Analog | Lower cost and more readily available. | May not co-elute perfectly, leading to incomplete correction for matrix effects and other variabilities. |
Insights from Proficiency Testing
Proficiency testing (PT) schemes provide a valuable external assessment of a laboratory's performance and offer a snapshot of the state of analytical capabilities across different laboratories. "Progetto Trieste" is one such program that includes Trimethoprim in its veterinary drug residue testing.[2][3][4][5] While the specific internal standards used by each participating laboratory are not detailed in the summary reports, the overall performance evaluation gives an indication of the robustness of the methods being employed in the field for Trimethoprim analysis. These programs typically evaluate laboratories based on their z-scores, which measure the deviation of a laboratory's result from the assigned reference value. Consistent satisfactory performance in such schemes indicates a well-controlled and validated analytical method.
Experimental Protocols
Detailed experimental protocols are crucial for reproducibility. Below are summarized methodologies for Trimethoprim analysis using an isotopically labeled internal standard.
Method 1: LC-MS/MS Analysis of Trimethoprim in Human Plasma[1]
-
Sample Preparation: Protein precipitation of plasma samples with acetonitrile containing Trimethoprim-d3 as the internal standard.
-
Chromatography: Agilent 1200 Series HPLC system with an Agilent Zorbax XDB-C8 analytical column. A gradient mobile phase of water with 0.1% formic acid and methanol with 0.1% formic acid is used.
-
Mass Spectrometry: Agilent 6410 Series Triple Quadrupole mass spectrometer with positive mode electrospray ionization (ESI). Multiple Reaction Monitoring (MRM) is used for quantification.
Method 2: LC-MS/MS Analysis of Trimethoprim in Honey[6][7][8][9][10]
-
Sample Preparation: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method. The honey sample is homogenized with water and acetonitrile, followed by the addition of a salt mixture to induce phase separation. An isotopically labeled internal standard is added at the beginning of the extraction.
-
Chromatography: Shimadzu Nexera UHPLC system with a Kinetex PFP column. A binary gradient with methanol and formic acid is employed.
-
Mass Spectrometry: Shimadzu LCMS-8050 triple quadrupole mass spectrometer with positive mode ESI and MRM for quantification.
Visualizing the Workflow
To better understand the analytical process, the following diagrams illustrate the key steps in the experimental workflows.
Caption: Workflow for Trimethoprim analysis in plasma using LC-MS/MS.
Caption: QuEChERS workflow for Trimethoprim analysis in honey.
Caption: Trimethoprim's mechanism of action in the folic acid pathway.
Conclusion
The use of this compound as an internal standard is a critical component of high-quality analytical methods for the quantification of Trimethoprim. While direct inter-laboratory comparisons of methods all using this internal standard are scarce, the available data from single-laboratory validations and proficiency testing schemes consistently demonstrate that methods incorporating stable isotope-labeled internal standards achieve high levels of accuracy and precision. For laboratories developing or refining methods for Trimethoprim analysis, the adoption of an isotopic dilution LC-MS/MS method with this compound is strongly recommended to ensure the reliability of results. Future inter-laboratory collaborative studies focusing on comparing different methodologies that all utilize this compound would be invaluable for establishing best practices and further harmonizing analytical approaches.
References
- 1. Simultaneous determination of trimethoprim and sulfamethoxazole in dried plasma and urine spots - PMC [pmc.ncbi.nlm.nih.gov]
- 2. testveritas.com [testveritas.com]
- 3. testveritas.com [testveritas.com]
- 4. Progetto Trieste PTs: why participate with us? - Your ideal partner for monitoring your laboratory performances | Test Veritas [testveritas.com]
- 5. testveritas.com [testveritas.com]
Navigating Precision: A Comparative Guide to Deuterated Internal Standards in Clinical Assays
For researchers, scientists, and drug development professionals, the integrity of bioanalytical data is the bedrock of clinical research. This guide provides an objective comparison of deuterated internal standards with other alternatives, supported by regulatory guidelines and experimental data, to ensure the accuracy and reliability of clinical assay results.
In the landscape of regulated bioanalysis, particularly for studies supporting new drug applications, the use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have harmonized their recommendations under the International Council for Harmonisation (ICH) M10 Bioanalytical Method Validation guideline, which strongly advocates for the use of SIL-IS whenever possible.[1] This preference is rooted in the ability of deuterated standards to closely mimic the analyte of interest throughout sample preparation and analysis, thereby providing the most accurate and precise quantification.[1]
The Gold Standard: Deuterated Internal Standards
Deuterated internal standards are analogs of the analyte where one or more hydrogen atoms have been replaced with deuterium, a stable isotope of hydrogen.[1] This substitution results in a compound that is chemically nearly identical to the analyte but has a different mass, allowing it to be distinguished by a mass spectrometer.[1] The primary advantage of using a deuterated internal standard is its ability to compensate for variability in the analytical process, including sample extraction, matrix effects, and instrument response.[1][2]
Performance Comparison: Deuterated vs. Alternative Internal Standards
While deuterated internal standards are preferred, other options like carbon-13 (¹³C)-labeled standards and structural analogs are also used. The choice of internal standard can significantly impact data quality.
| Performance Metric | Deuterated Internal Standard | ¹³C-Labeled Internal Standard | Structural Analog (Non-Isotope Labeled) |
| Co-elution with Analyte | Generally co-elutes, but slight chromatographic shifts can occur with high deuteration.[3] | Identical retention time and response factors as the native analyte.[4] | Retention time may differ significantly from the analyte. |
| Correction for Matrix Effects | Excellent correction due to similar ionization efficiency to the analyte.[2] | Superior correction, as it is less prone to isotopic scrambling and has identical chemical properties.[4][5] | Inadequate correction as ionization efficiency can differ substantially from the analyte.[6] |
| Accuracy (% Bias) | Typically within ±5% | Typically within ±5% | Can be > ±15% |
| Precision (% CV) | < 15% (20% at LLOQ)[7] | < 15% (20% at LLOQ) | Can be > 20% |
| Cost & Availability | Generally more available and cost-effective than ¹³C-labeled standards.[4][8] | Typically more costly and less commercially available.[4] | Generally the most cost-effective and readily available. |
| Risk of Isotope Exchange | Low risk, but deuterium atoms at exchangeable positions can be a concern.[3][9] | No risk of isotopic scrambling.[4] | Not applicable. |
Data is illustrative and based on findings from multiple comparative studies.
Regulatory Expectations for Bioanalytical Method Validation
The ICH M10 guideline, adopted by the FDA and EMA, outlines key validation parameters that must be assessed to ensure a bioanalytical method is fit for its purpose.[10][11]
| Validation Parameter | Objective | Acceptance Criteria (ICH M10) |
| Selectivity | To ensure the method can differentiate and quantify the analyte from other components in the sample.[7] | No significant interfering peaks at the retention time of the analyte and internal standard in blank matrix samples.[7] The response from interfering components should be less than 20% of the lower limit of quantification (LLOQ) for the analyte and 5% for the internal standard. |
| Calibration Curve | To establish the relationship between instrument response and analyte concentration.[7] | At least 75% of non-zero standards should be within ±15% of their nominal concentration (±20% at the LLOQ). A correlation coefficient (r²) of ≥ 0.99 is generally expected.[7] |
| Accuracy and Precision | To determine the closeness of the measured concentration to the true value and the degree of scatter in the data.[7] | The mean accuracy should be within 85-115% of the nominal concentration (80-120% at the LLOQ). The precision (CV) should not exceed 15% (20% at the LLOQ).[7] |
| Matrix Effect | To assess the impact of the biological matrix on the ionization of the analyte and internal standard.[7] | The coefficient of variation (CV) of the internal standard-normalized matrix factor should be ≤ 15%.[7] |
| Recovery | To evaluate the extraction efficiency of the analytical method. | Recovery of the analyte and internal standard should be consistent and reproducible, though it does not need to be 100%.[12][13] |
| Dilution Integrity | To ensure samples with concentrations above the upper limit of quantification (ULOQ) can be diluted and accurately measured.[7] | The accuracy and precision of the diluted samples should be within ±15%.[7] |
Experimental Protocols
Accuracy and Precision Assessment
-
Prepare Quality Control (QC) Samples: Prepare QC samples at a minimum of four concentration levels: Lower Limit of Quantification (LLOQ), Low QC (within 3x of LLOQ), Medium QC, and High QC.[10]
-
Analysis: Analyze at least five replicates of each QC level in at least three separate analytical runs.[10]
-
Calculation: Calculate the accuracy as the percent bias from the nominal concentration and the precision as the percent coefficient of variation (%CV).[10]
Matrix Effect Evaluation
-
Sample Preparation: Obtain blank biological matrix from at least six different sources.
-
Post-extraction Spike: Extract the blank matrix samples and then spike the analyte and internal standard into the extracted matrix.
-
Neat Solution: Prepare a neat solution of the analyte and internal standard in the reconstitution solvent at the same concentration.
-
Calculation: The matrix factor is calculated by comparing the peak area of the analyte in the presence of matrix ions to the peak area of the analyte in the neat solution. The internal standard-normalized matrix factor is then determined.
Visualizing the Workflow and Decision-Making Process
To ensure clarity and reproducibility, it is crucial to visualize the experimental and logical workflows involved in using deuterated internal standards.
Caption: Bioanalytical workflow using a deuterated internal standard.
Caption: Decision tree for selecting an appropriate internal standard.
References
- 1. benchchem.com [benchchem.com]
- 2. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 3. researchgate.net [researchgate.net]
- 4. caymanchem.com [caymanchem.com]
- 5. benchchem.com [benchchem.com]
- 6. scispace.com [scispace.com]
- 7. benchchem.com [benchchem.com]
- 8. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. benchchem.com [benchchem.com]
- 11. fda.gov [fda.gov]
- 12. fda.gov [fda.gov]
- 13. downloads.regulations.gov [downloads.regulations.gov]
Justification for Selecting Trimethoprim-d9 in a New Analytical Method: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate internal standard (IS) is a critical decision in the development of robust and reliable analytical methods. This guide provides a comprehensive justification for the selection of Trimethoprim-d9, a deuterated stable isotope-labeled internal standard (SIL-IS), for the quantitative analysis of trimethoprim. Through an objective comparison with alternative internal standards, supported by experimental data and detailed protocols, this document will demonstrate the superiority of this compound in achieving accurate and precise results, particularly in complex biological matrices.
The Critical Role of Internal Standards
In quantitative analysis, especially when employing techniques like liquid chromatography-mass spectrometry (LC-MS/MS), an internal standard is essential to compensate for variability introduced during sample preparation, injection, and detection.[1] An ideal IS should mimic the analyte of interest throughout the entire analytical process, ensuring that any variations affecting the analyte are mirrored by the IS.[2] This allows for accurate correction and reliable quantification.
This compound: The Gold Standard
This compound is the deuterium-labeled version of Trimethoprim, a widely used antibiotic.[3] Stable isotope-labeled internal standards, such as this compound, are considered the "gold standard" in quantitative mass spectrometry.[2] This is because their physical and chemical properties are nearly identical to the analyte, differing only in mass.[4] This near-identical behavior is the primary reason for the superior performance of SIL-ISs compared to other types of internal standards, such as structural analogs.
The core advantage of using a deuterated internal standard like this compound lies in its ability to effectively mitigate the "matrix effect." The matrix effect is a phenomenon where components of the sample matrix (e.g., plasma, urine) interfere with the ionization of the analyte in the mass spectrometer, leading to either suppression or enhancement of the signal and, consequently, inaccurate quantification. Because this compound co-elutes with the unlabeled trimethoprim, it experiences the same matrix effects, allowing for accurate normalization of the analyte signal.[5]
Performance Comparison: this compound vs. Structural Analogs
The superiority of deuterated internal standards over structural analogs is well-documented. Structural analogs, while chemically similar, may have different physicochemical properties, leading to variations in extraction recovery, chromatographic retention time, and ionization efficiency. These differences can result in inadequate compensation for matrix effects and other sources of variability, ultimately compromising the accuracy and precision of the analytical method.
The following table summarizes the expected performance differences between this compound and a hypothetical structural analog internal standard based on published data for similar compounds.
| Performance Parameter | This compound (Deuterated IS) | Structural Analog IS | Justification |
| Accuracy (% Bias) | Closer to 0% | Potentially higher bias (e.g., >15%) | Near-identical chemical and physical properties to the analyte lead to better correction for systematic errors.[6] |
| Precision (%RSD) | Lower RSD (e.g., <5%) | Higher RSD | Co-elution and identical behavior minimize variability in sample processing and analysis.[7] |
| Matrix Effect | Effectively compensated | Incomplete compensation | Experiences the same ionization suppression/enhancement as the analyte.[5] |
| Extraction Recovery | Identical to analyte | May differ from analyte | Similar polarity and solubility ensure consistent recovery during sample preparation. |
| Chromatographic Retention | Co-elutes with analyte | May have a different retention time | Identical chemical structure results in the same chromatographic behavior. |
Experimental Data Supporting the Use of Deuterated Internal Standards
For instance, a study comparing a deuterated IS to a structural analog for the quantification of another drug reported a significant improvement in both accuracy and precision with the deuterated standard. The bias was closer to 100% and the standard deviation was lower when using the deuterated internal standard.
Another study on the immunosuppressant drug sirolimus showed that the use of a deuterated internal standard resulted in a consistently lower range of interpatient assay imprecision (CV of 2.7%-5.7%) compared to a structural analog, which showed a CV of 7.6%-9.7%. This highlights the enhanced robustness and reproducibility of methods employing deuterated standards.
Experimental Protocol: LC-MS/MS Quantification of Trimethoprim using this compound
The following is a detailed protocol for the quantification of trimethoprim in human plasma using this compound as an internal standard. This method is adapted from established and validated procedures.[7][8]
1. Materials and Reagents:
-
Trimethoprim analytical standard
-
This compound internal standard
-
HPLC-grade methanol
-
HPLC-grade acetonitrile
-
Formic acid
-
Human plasma (blank)
-
Deionized water
2. Preparation of Standard and QC Solutions:
-
Prepare stock solutions of Trimethoprim and this compound in methanol.
-
Prepare working standard solutions by serial dilution of the Trimethoprim stock solution with methanol/water (50:50, v/v).
-
Prepare a working internal standard solution of this compound in methanol.
-
Prepare calibration standards and quality control (QC) samples by spiking blank human plasma with the appropriate working standard solutions.
3. Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample (calibrator, QC, or unknown), add 300 µL of the internal standard working solution (containing this compound in methanol).
-
Vortex the mixture for 30 seconds to precipitate proteins.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
4. LC-MS/MS Conditions:
-
LC System: Agilent 1200 Series HPLC or equivalent
-
Column: C18 column (e.g., 50 x 2.1 mm, 3.5 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
0-0.5 min: 10% B
-
0.5-2.5 min: 10-90% B
-
2.5-3.0 min: 90% B
-
3.0-3.1 min: 90-10% B
-
3.1-5.0 min: 10% B
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 10 µL
-
MS System: Triple quadrupole mass spectrometer (e.g., Sciex API 4000)
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
-
Trimethoprim: Q1 291.1 -> Q3 230.1
-
This compound: Q1 300.1 -> Q3 233.1
-
5. Data Analysis:
-
Quantify Trimethoprim concentration using the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of unknown samples from the calibration curve.
Visualizing the Rationale and Workflow
To further clarify the justification for selecting this compound and the experimental workflow, the following diagrams are provided.
Caption: Justification for selecting this compound.
Caption: LC-MS/MS workflow using this compound.
Conclusion
The selection of this compound as an internal standard for the quantitative analysis of trimethoprim is strongly justified by its ability to provide superior accuracy, precision, and robustness compared to alternative internal standards. As a stable isotope-labeled analog, it closely mimics the behavior of the analyte, effectively compensating for matrix effects and other sources of analytical variability. The provided experimental protocol and workflows offer a clear guide for the implementation of a reliable and high-quality analytical method. For researchers, scientists, and drug development professionals, the use of this compound is a critical step in ensuring the integrity and validity of their analytical data.
References
- 1. Analytical method development and validation for the estimation of trimethoprim in bulk and tablet dosage form by using uv - spectroscopy | International Journal of Current Research [journalcra.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound VETRANAL , analytical standard 1189460-62-5 [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 5. lcms.cz [lcms.cz]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Simultaneous determination of trimethoprim and sulfamethoxazole in dried plasma and urine spots - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Trimethoprim-d9: A Guide for Laboratory Professionals
The safe and compliant disposal of Trimethoprim-d9, a deuterated form of the antibiotic Trimethoprim, is a critical aspect of laboratory safety and environmental responsibility. As a research chemical and a pharmaceutical compound, its disposal is governed by stringent regulations to prevent potential harm to human health and the environment. This guide provides essential, step-by-step procedures for the proper handling and disposal of this compound, ensuring compliance with the U.S. Environmental Protection Agency (EPA) and the Resource Conservation and Recovery Act (RCRA).
Chemical and Safety Data Overview
A thorough understanding of the chemical properties and associated hazards of this compound is the first step in ensuring its safe handling and disposal. This information is critical for accurate waste characterization and management.
| Property | Value |
| Chemical Name | 5-[(3,4,5-trimethoxy-d9-phenyl)methyl]-2,4-pyrimidinediamine |
| CAS Number | 1189460-62-5 |
| Molecular Formula | C₁₄H₉D₉N₄O₃ |
| Molecular Weight | 299.37 g/mol |
| Physical Appearance | Off-White Solid |
| Primary Hazards | Harmful if swallowed. Suspected of damaging fertility or the unborn child.[1] |
| Storage Temperature | -20°C |
| Disposal Consideration | Dispose of contents/container to an approved waste disposal plant.[1] |
Step-by-Step Disposal Protocol
The disposal of this compound must adhere to hazardous waste regulations. The following protocol outlines the necessary steps for compliant disposal in a laboratory setting.
Step 1: Waste Characterization
The first crucial step is to determine if the this compound waste is considered hazardous under RCRA. This involves assessing the four characteristics of hazardous waste: ignitability, corrosivity, reactivity, and toxicity.[2]
-
P- and U-Listed Wastes: While Trimethoprim itself is not explicitly on the P- or U-lists of acute hazardous wastes, any formulation containing it could be. Always review the Safety Data Sheet (SDS) for the specific product you are using.
-
Characteristic Wastes:
-
Ignitability: this compound is a solid and not considered ignitable.
-
Corrosivity: It is not a corrosive material.
-
Reactivity: It is stable under normal conditions.
-
Toxicity: This is the most likely characteristic to apply. If the waste contains any of the 40 chemicals listed in 40 CFR Part 261.24 at or above the regulatory levels, it is considered toxic.[2] Given that Trimethoprim is a bioactive compound, it is prudent to manage it as a hazardous waste.
-
Step 2: Segregation and Container Management
Proper segregation and containment are vital to prevent accidental exposure and ensure compliant disposal.
-
Dedicated Waste Container: Use a dedicated, properly labeled hazardous waste container for all this compound waste, including contaminated personal protective equipment (PPE), weighing papers, and empty stock vials.
-
Container Requirements: The container must be:
-
Compatible with the chemical.
-
In good condition with a secure, leak-proof lid.
-
Kept closed except when adding waste.
-
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste" and the specific contents (e.g., "this compound waste").[3]
Step 3: Storage in a Satellite Accumulation Area (SAA)
Laboratories are permitted to store hazardous waste in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[3][4]
-
Location: The SAA must be under the control of the laboratory personnel.
-
Volume Limits: No more than 55 gallons of hazardous waste may be accumulated in an SAA.[3]
-
Segregation: Incompatible waste streams must be segregated within the SAA.
Step 4: Arranging for Disposal
Hazardous waste must be disposed of through a licensed hazardous waste disposal company.
-
Contact your Institution's Environmental Health and Safety (EHS) Office: Your EHS department will have established procedures and contracts with approved waste vendors. They will provide guidance on pickup schedules and specific documentation requirements.
-
Waste Manifest: A hazardous waste manifest, a legal document that tracks the waste from generation to its final destination, will be required. Your EHS office will typically handle the preparation of this document.
-
Prohibition of Sewer Disposal: It is illegal to dispose of hazardous pharmaceutical waste down the drain. The EPA explicitly prohibits the sewering of hazardous waste pharmaceuticals by healthcare and laboratory facilities.[5]
Disposal Workflow
The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
By adhering to these procedures, researchers, scientists, and drug development professionals can ensure the safe and compliant disposal of this compound, protecting both themselves and the environment. Always consult your institution's specific guidelines and the most current federal, state, and local regulations.
References
Personal protective equipment for handling Trimethoprim-d9
Essential Safety and Handling Guide for Trimethoprim-d9
This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound. Adherence to these procedures is essential for ensuring personal safety and maintaining the isotopic integrity of the compound.
Health Hazard Information
This compound is classified with significant health hazards. According to its safety data, it is considered toxic if swallowed and is suspected of damaging an unborn child. The non-deuterated form, Trimethoprim, is also classified as harmful if swallowed[1][2]. Prolonged or repeated exposure may cause damage to organs[2]. Therefore, strict adherence to safety protocols is mandatory.
Personal Protective Equipment (PPE)
The following personal protective equipment is required when handling this compound. This summary is compiled from safety data sheets for Trimethoprim and related compounds.
| Body Part | Required PPE | Specifications and Recommendations |
| Hands | Chemical-resistant gloves | Wear two pairs of chemotherapy-grade gloves when handling the substance[3][4]. Nitrile gloves are a suitable option. Change gloves regularly or immediately if they are contaminated, torn, or punctured[3]. Always wash hands thoroughly with soap and water after removing gloves[5][6][7]. |
| Eyes | Safety goggles or face shield | Wear safety glasses with side shields or tight-fitting goggles[5][7]. A face shield should be used when there is a risk of splashing[4][8]. |
| Body | Protective clothing / Lab coat | A lab coat or a disposable gown made of low-permeability fabric with a solid front and long sleeves is required to prevent skin contact[3][8]. Contaminated clothing must be washed before reuse[5][6]. |
| Respiratory | Respirator (if necessary) | Use only in a well-ventilated area or with local exhaust ventilation[1][6]. If dust or aerosols may be generated and ventilation is insufficient, an appropriate particulate respirator should be worn[9][10]. |
Operational and Disposal Plans
A systematic approach to handling and disposal is critical for safety and for preserving the compound's quality, particularly its isotopic purity.
Step-by-Step Operational Plan
-
Receiving and Inspection :
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Wear appropriate PPE (gloves and eye protection) during inspection.
-
Confirm the product identity and quantity against the order.
-
-
Storage :
-
Store the compound in a tightly sealed container in a cool, dry, and well-ventilated place[1][7][11].
-
The recommended storage temperature for this compound is 2-8°C.
-
To prevent H-D exchange from atmospheric moisture, which can compromise isotopic purity, consider storage in a desiccator or under an inert atmosphere[12].
-
Store locked up and away from incompatible materials such as strong oxidizing agents[5][6][7].
-
-
Handling and Weighing :
-
Handle this compound in a designated area, such as a chemical fume hood or a glove box, to avoid inhalation and contamination[6].
-
To maintain isotopic integrity, conduct all manipulations under a dry, inert atmosphere (e.g., argon or nitrogen) whenever possible[12][13][14].
-
Use clean, dry glassware and equipment to prevent moisture contamination[12][15].
-
-
Spill Response :
-
Minor Spills : For small dry spills, avoid generating dust. Gently sweep or vacuum up the material (using a HEPA-filtered vacuum) and place it in a sealed, labeled container for disposal[9][10]. Decontaminate the area with an appropriate solvent like alcohol[6].
-
Major Spills : Evacuate the area and alert emergency responders[9]. Control personal contact by wearing full PPE, including respiratory protection. Prevent the spillage from entering drains or water courses[5][9].
-
Step-by-Step Disposal Plan
All waste must be handled in accordance with local, state, and federal regulations.
-
Waste Identification :
-
This compound and its container must be disposed of as hazardous waste[1].
-
-
Waste Collection :
-
Disposal Procedure :
Procedural Workflow Diagram
The following diagram illustrates the lifecycle for safe handling of this compound from receipt to disposal.
Caption: Workflow for safe handling, from receipt to disposal.
References
- 1. carlroth.com [carlroth.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. osha.gov [osha.gov]
- 4. pogo.ca [pogo.ca]
- 5. merck.com [merck.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. fishersci.com [fishersci.com]
- 8. benchchem.com [benchchem.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. cdn.pfizer.com [cdn.pfizer.com]
- 11. Trimethoprim: MedlinePlus Drug Information [medlineplus.gov]
- 12. benchchem.com [benchchem.com]
- 13. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 14. chromservis.eu [chromservis.eu]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. cdn.pfizer.com [cdn.pfizer.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
